Gramicidin C
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H92N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAYMJGZBVDSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H92N12O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1141.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1405-97-6 | |
| Record name | GRAMICIDIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
The Dawn of a New Era in Medicine: A Technical Guide to the Discovery of Gramicidin
This technical guide provides an in-depth exploration of the discovery and historical context of gramicidin, a pioneering antibiotic. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the scientific breakthroughs that paved the way for the age of antibiotics. This document clarifies the nomenclature surrounding different gramicidin variants, presents detailed experimental protocols, summarizes quantitative data, and illustrates key pathways and workflows through diagrams.
Introduction: Unraveling the Gramicidin Identity
The term "gramicidin" can be a source of confusion as it refers to two distinct families of antibiotic compounds discovered in the late 1930s and early 1940s. It is crucial to differentiate between the linear gramicidins and the cyclic gramicidin S. Some historical Soviet literature refers to Gramicidin S as "Gramicidin C," adding to the potential for misinterpretation. This guide will address both, clarifying their unique origins and properties.
-
Gramicidin D (Linear Gramicidins A, B, and C): Discovered by French-American microbiologist René Dubos in 1939, this is a mixture of linear polypeptide antibiotics.[1] The mixture, extracted from the soil bacterium Bacillus brevis, is composed of approximately 80% gramicidin A, 5% gramicidin B, and 15% this compound.[2] These were among the first antibiotics to be commercially manufactured.[3]
-
Gramicidin S ("Soviet" or sometimes referred to as this compound): Discovered in 1942 by Russian microbiologist Georgyi Frantsevitch Gause and his wife Maria Brazhnikova, this is a cyclic decapeptide antibiotic also produced by a strain of Bacillus brevis.[4][5] It was developed in the Soviet Union and used extensively in military hospitals during World War II to treat infected wounds.[4][6]
Historical Context: The Quest for "Magic Bullets"
The discovery of gramicidin occurred during a transformative period in medicine, often dubbed the "golden age of antibiotics."[7] In the pre-antibiotic era, bacterial infections were a leading cause of death. The scientific community was actively searching for "magic bullets" – compounds that could selectively target and destroy pathogenic microbes without harming the host.
The work of Louis Pasteur in the late 19th century on "antibiosis," the principle that microbes can inhibit the growth of other microbes, laid the conceptual groundwork.[8] However, it was Alexander Fleming's accidental discovery of penicillin in 1928 that truly ignited the search for antibiotics. Despite its potential, penicillin remained a laboratory curiosity for over a decade due to difficulties in purification and large-scale production.
It was against this backdrop that René Dubos' systematic and deliberate search for antibacterial agents from soil microorganisms led to the discovery of gramicidin in 1939.[8] This discovery was a landmark achievement as it was the first antibiotic to be found through a planned search and the first to be clinically tested.[8] The success of gramicidin helped to revive interest in penicillin research, ultimately leading to its mass production and widespread use during World War II.[8] The subsequent discovery of Gramicidin S in the Soviet Union in 1942 further underscored the potential of microbial products as a source of powerful new drugs.[4]
Discovery and Isolation: From Soil to Laboratory
Gramicidin D (Dubos, 1939)
René Dubos's approach was methodical. He hypothesized that soil, being a rich and competitive microbial environment, would contain organisms capable of destroying pathogenic bacteria.[8] He enriched soil samples with a culture of Gram-positive bacteria, leading to the isolation of Bacillus brevis.[9] From this bacterium, he extracted a substance he named tyrothricin.[3] Subsequent work with biochemist Rollin Hotchkiss revealed that tyrothricin was a mixture of two active components: tyrocidine and the more potent gramicidin.[8]
Gramicidin S (Gause and Brazhnikova, 1942)
Working independently in the Soviet Union, Georgyi Gause and Maria Brazhnikova also isolated a strain of Bacillus brevis that produced a powerful antibiotic.[4] They named this substance Gramicidin S (for "Soviet"), though some of their publications referred to it as this compound.[5][6] Their discovery was rapidly translated into clinical use, providing a crucial tool for treating wound infections in Soviet military hospitals during World War II.[4][7]
Experimental Protocols
Isolation and Purification of Gramicidin
The following is a generalized workflow for the extraction and purification of gramicidin from Bacillus brevis cultures.
References
- 1. researchgate.net [researchgate.net]
- 2. To the 80th Anniversary of this compound Сreation: From the Study of the Asymmetry of Bacterial Molecules to the Discovery of Antimicrobial Peptides | Andryukov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Gramicidin S - Wikipedia [en.wikipedia.org]
- 5. doaj.org [doaj.org]
- 6. researchgate.net [researchgate.net]
- 7. History | FSBI Gause Institute of New Antibiotics [gause-inst.ru]
- 8. René Dubos: unearthing antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "GRAMICIDIN CRYSTALS" by Rollin D. Hotchkiss [digitalcommons.rockefeller.edu]
An In-depth Technical Guide on the Production of Gramicidin C by Bacillus brevis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gramicidin C is a potent antimicrobial peptide belonging to the gramicidin D complex, a mixture of linear pentadecapeptide antibiotics produced by the Gram-positive bacterium Bacillus brevis. This technical guide provides a comprehensive overview of Bacillus brevis as a producing organism, detailing its physiology, the non-ribosomal biosynthesis of gramicidin, and the regulatory mechanisms governing its production. Furthermore, this document furnishes detailed experimental protocols for the cultivation of B. brevis, extraction and purification of gramicidin, and subsequent quantification and bioactivity assessment. Quantitative data are systematically presented, and key pathways and workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to Bacillus brevis and Gramicidin
Bacillus brevis, now also classified under Brevibacillus, is an aerobic, spore-forming bacterium commonly found in soil and other natural environments[1]. It is renowned for its production of a variety of antimicrobial peptides, most notably the tyrothricin complex, which is composed of linear gramicidins and cyclic tyrocidines[1][2]. The commercially available "gramicidin D" is a natural mixture of these linear peptides, primarily consisting of gramicidin A (~80%), this compound (~15%), and gramicidin B (~5%)[3][4].
Gramicidins are unique pentadecapeptides with alternating L- and D-amino acids. They exert their antimicrobial activity, primarily against Gram-positive bacteria, by forming transmembrane channels or pores in the lipid bilayer of the bacterial cell membrane[5][6]. This action disrupts the ion gradient, leading to increased permeability for monovalent cations and ultimately causing cell death[5]. This mechanism of action makes gramicidin a valuable agent, particularly for topical applications, and a subject of interest for developing new antimicrobial strategies against resistant pathogens.
Physiology and Cultivation of Bacillus brevis
Optimal growth of B. brevis and subsequent gramicidin production are highly dependent on specific nutritional and environmental factors.
-
Morphology and Growth : B. brevis is a rod-shaped, motile bacterium. Phenotypic instability is a known issue, where colony morphology can vary, and this variation is often correlated with the ability to produce antimicrobial peptides. For instance, in strains producing the related gramicidin S, rough (R) colony forms are typically the best producers, while smooth (S) variants may produce little to no antibiotic[7][8].
-
Optimal Conditions : Most strains exhibit optimal growth at temperatures between 35°C and 55°C[1]. Production of gramicidin is a secondary metabolic process, typically initiated during the late exponential or early stationary phase of growth[9].
-
Nutritional Requirements : The composition of the culture medium profoundly influences both cell growth and antibiotic yield.
-
Carbon Sources : Glycerol and D-fructose have been shown to support growth, though they can be inhibitory to gramicidin S formation at high concentrations[10].
-
Nitrogen Sources : While ammonium sulfate can serve as a nitrogen source, complex nitrogen sources like peptone, yeast extract, and casein-derived peptides significantly enhance production[2][10]. Pre-culturing in milk-based media or the addition of casein has been found to substantially increase the yield of linear gramicidin[2][9].
-
Minerals and Amino Acids : Phosphate levels and the presence of specific amino acids influence antibiotic synthesis. Arginine, for example, has been observed to increase both growth and gramicidin S production, possibly by serving as a precursor for ornithine, a component of the peptide[11].
-
Biosynthesis of Gramicidin
Gramicidin is synthesized not by ribosomes, but by large, multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs)[12]. This pathway allows for the incorporation of non-proteinogenic amino acids, such as D-amino acids, which are characteristic of gramicidins. The biosynthesis of the closely related cyclic decapeptide, gramicidin S, is well-studied and serves as an excellent model for the NRPS mechanism.
The process involves a series of modular domains within the NRPS enzymes:
-
Adenylation (A) Domain : Selects and activates a specific amino acid as an aminoacyl adenylate using ATP.
-
Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain : The activated amino acid is covalently attached to the PCP domain via a phosphopantetheinyl arm.
-
Condensation (C) Domain : Catalyzes the formation of a peptide bond between the amino acids held by adjacent PCP domains.
-
Epimerization (E) Domain : Converts an L-amino acid, once attached to the PCP domain, into its D-isomer.
-
Thioesterase (TE) Domain : Catalyzes the release of the final polypeptide chain, often involving cyclization.
The sequence of modules on the NRPS enzyme dictates the final sequence of the peptide antibiotic.
Caption: Biosynthesis pathway of Gramicidin S via Non-Ribosomal Peptide Synthetases (NRPS).
Regulation of Production
Gramicidin synthesis is tightly regulated and linked to the physiological state of the cell.
-
Growth Rate Dependence : The production of gramicidin synthetases is inversely related to the growth rate. Lower dilution rates in continuous cultures lead to higher enzyme-specific activities, suggesting that synthesis is triggered by a slowdown in growth[13][14].
-
Nutrient Limitation : Limiting essential nutrients like carbon, nitrogen, phosphorus, or sulfur can induce gramicidin synthesis. Among these, phosphorus limitation has been shown to yield the highest specific activities of gramicidin S synthetases[13].
-
Protease Induction : The production of linear gramicidin can be induced by extracellular proteases. B. brevis secretes proteases into the medium, and the resulting digested peptides (e.g., from casein) appear to enhance antibiotic production[2][9].
-
Sporulation : While both gramicidin synthesis and sporulation are stationary-phase phenomena, a direct correlation is not always observed. Under certain aeration conditions, gramicidin can be synthesized without the onset of sporulation, indicating that these processes can be uncoupled[15].
Quantitative Data on Gramicidin Production
The yield of gramicidin is highly dependent on the strain of B. brevis and the specific cultivation conditions. The following table summarizes reported production yields under various media compositions.
| B. brevis Strain | Medium Composition | Gramicidin Type | Reported Yield | Reference |
| ATCC 8185 | Skim milk pre-culture, beef broth main culture (Standard) | Linear | 3.11 µg/mL | [2] |
| ATCC 8185 | Beef broth for both pre- and main culture | Linear | 0.59 µg/mL | [2] |
| ATCC 8185 | 1% Skim milk medium | Linear | 20.3 µg/mL | [2] |
| ATCC 8185 | 1% Casein medium | Linear | 6.69 µg/mL | [2] |
| ATCC 9999 | Defined medium (F3/6) with fructose and amino acids | Gramicidin S | 1500 mg/L | [10] |
Experimental Protocols
Cultivation of Bacillus brevis for Gramicidin Production
This protocol is adapted from methods shown to enhance linear gramicidin production[2].
-
Pre-culture Preparation :
-
Inoculate a single colony of B. brevis (e.g., ATCC 8185) into a 50 mL flask containing 10 mL of 1% (w/v) skim milk medium.
-
Incubate at 37°C for 16-18 hours with shaking at 200 rpm.
-
-
Main Culture Inoculation :
-
Transfer the pre-culture (5% v/v) into a 1 L flask containing 200 mL of a production medium, such as Tryptone-Yeast Extract-Glucose medium (Tryptone 10 g/L, Yeast Extract 5 g/L, Glucose 5 g/L, K2HPO4 2 g/L, MgSO4·7H2O 0.2 g/L).
-
Alternatively, for high yields of linear gramicidin, use a 1% (w/v) casein or skim milk medium for the main culture[2].
-
-
Incubation and Monitoring :
-
Incubate the main culture at 37°C for 48-72 hours with vigorous shaking (200-250 rpm).
-
Monitor cell growth by measuring the optical density at 600 nm (OD600).
-
Gramicidin production typically begins in the late log to early stationary phase.
-
Extraction and Purification of Gramicidin
Gramicidin is a hydrophobic peptide, often located within the cell, necessitating solvent-based extraction[16].
-
Cell Harvesting :
-
Centrifuge the culture broth at 8,000 x g for 20 minutes at 4°C to pellet the cells.
-
Discard the supernatant and wash the cell pellet with sterile distilled water.
-
-
Solvent Extraction :
-
Resuspend the cell pellet in acidified ethanol (e.g., 95% ethanol adjusted to pH 2.0 with HCl). Use approximately 10 mL of solvent per gram of wet cell weight.
-
Stir the suspension vigorously at room temperature for 4-6 hours or at a higher temperature (e.g., 70°C) for a shorter duration to enhance extraction efficiency[16].
-
Centrifuge at 10,000 x g for 15 minutes to remove cell debris.
-
-
Purification :
-
Collect the ethanol supernatant containing the crude gramicidin extract.
-
The extract can be further purified using chromatographic techniques. A common method involves chromatography on a basic alumina column, with elution using 85% ethanol[16].
-
Alternatively, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used for high-purity separation, using a C18 column with a water-acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Quantification and Bioactivity Assays
-
Analyze the purified fractions using RP-HPLC.
-
Use a commercial gramicidin standard to generate a standard curve based on peak area at a specific wavelength (e.g., 280 nm, due to tryptophan residues).
-
Quantify the gramicidin concentration in the samples by comparing their peak areas to the standard curve.
This method provides a functional measure of antimicrobial activity[7].
-
Test Organism : Use a sensitive Gram-positive indicator strain, such as Bacillus subtilis ATCC 6633.
-
Plate Preparation : Prepare Mueller-Hinton agar plates and create a lawn of the indicator strain by spreading a standardized suspension (e.g., 10^5 CFU/mL) over the surface[7].
-
Assay :
-
Punch sterile wells (6-9 mm in diameter) into the agar.
-
Pipette a known volume (e.g., 50 µL) of the gramicidin extract or purified fractions into the wells.
-
Include a standard gramicidin solution of known concentration to create a calibration curve.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Analysis : Measure the diameter of the inhibition zones around the wells. Plot the zone diameter against the logarithm of the standard concentrations to create a standard curve and determine the activity of the unknown samples.
The broth microdilution method is a standard procedure for determining the MIC[17].
-
Preparation : In a 96-well microtiter plate, prepare two-fold serial dilutions of the purified gramicidin in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation : Add a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls : Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Reading : The MIC is the lowest concentration of gramicidin that completely inhibits visible growth of the bacterium.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow from bacterial cultivation to the final analysis of this compound.
Caption: General workflow for production, purification, and analysis of Gramicidin.
Conclusion
Bacillus brevis remains a cornerstone organism for the production of gramicidin antibiotics. A thorough understanding of its physiology, the non-ribosomal synthesis pathway, and the complex regulatory network is crucial for optimizing production. By employing controlled cultivation strategies, such as nutrient limitation and the use of specific media supplements like casein, and by utilizing robust extraction and purification protocols, researchers can efficiently obtain high yields of this compound. The methodologies and data presented in this guide offer a solid foundation for scientists and drug development professionals to explore the full potential of this potent antimicrobial peptide.
References
- 1. Brevibacillus brevis - Wikipedia [en.wikipedia.org]
- 2. Enhancement of linear gramicidin expression from Bacillus brevis ATCC 8185 by casein peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antimicrobial Activity of Gramicidin A Is Associated with Hydroxyl Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. longdom.org [longdom.org]
- 7. journals.asm.org [journals.asm.org]
- 8. The Ability of Aneurinibacillus migulanus (Bacillus brevis) To Produce the Antibiotic Gramicidin S Is Correlated with Phenotype Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of antibiotic production by protease in Bacillus brevis (ATCC 8185) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nutrition of Bacillus brevis ATCC 9999, the producer of gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arginine regulation of gramicidin S biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Production of gramicidin S synthetases by Bacillus brevis in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Growth limitations and biosynthesis of gramicidin in Bacillus brevis var. G.-B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Processes of spore formation and this compound formation by Bacillus brevis var. G.B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficient one step extraction process of Gramicidin S from Aneurinibacillus aneurinilyticus biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Broad-Spectrum Gramicidin S Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Amino Acid Sequence of Gramicidin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, amino acid sequence, and key experimental methodologies related to Gramicidin C. The information is tailored for professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a member of the gramicidin family of linear polypeptide antibiotics. These peptides are produced by the soil bacterium Bacillus brevis and are notable for their activity against Gram-positive bacteria. This compound, along with Gramicidins A and B, is a component of the commercially available mixture known as Gramicidin D.[1] Unlike the cyclic Gramicidin S, this compound is a linear pentadecapeptide.[1] Its antibiotic activity stems from its ability to form transmembrane channels in lipid bilayers, disrupting ion homeostasis and leading to cell death.[1]
Chemical Structure and Amino Acid Sequence
This compound is a 15-amino acid linear peptide with alternating L- and D-amino acid residues. The N-terminus is blocked by a formyl group, and the C-terminus is blocked by an ethanolamine group.
The generalized amino acid sequence for Gramicidins A, B, and C is: formyl-L-X-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Y-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine.[1]
For this compound, the residue at position 11 (Y) is L-Tyrosine . The residue at position 1 (X) can be either L-Valine or L-Isoleucine , resulting in two isoforms. The valine isoform is the more abundant of the two.
Therefore, the definitive amino acid sequence of Valine-Gramicidin C is:
Formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Tyr-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine
The presence of alternating D- and L-amino acids is crucial for the formation of its characteristic β-helical structure, which is essential for its ion channel function.
Caption: Linear sequence of amino acids in Valine-Gramicidin C.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula (Val-Gramicidin C) | C99H139N19O18 | Calculated |
| Molecular Weight (Val-Gramicidin C) | 1907.3 g/mol | Calculated |
| Appearance | Crystalline solid | [1] |
| Melting Point | 229 to 230 °C | [1] |
| Solubility in water | 6 mg/L (may form colloidal suspensions) | [1] |
| Solubility in organic solvents | Soluble in small alcohols, acetic acid, pyridine; poorly soluble in acetone and dioxane; practically insoluble in diethyl ether and hydrocarbons. | [1] |
Experimental Protocols
This section details the methodologies for the isolation, structural elucidation, and synthesis of this compound.
This compound is typically isolated from the commercial Gramicidin D mixture. The following protocol outlines a general procedure using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol: RP-HPLC Purification of this compound
-
Sample Preparation: Dissolve the commercial Gramicidin D mixture in a suitable organic solvent, such as methanol or ethanol, to a concentration of 1-5 mg/mL.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm (due to the presence of Tryptophan and Tyrosine residues).
-
-
Gradient Elution:
-
Start with a gradient of 60-95% Mobile Phase B over 30-40 minutes. The exact gradient may need to be optimized based on the specific column and system.
-
-
Fraction Collection: Collect the fractions corresponding to the different peaks. This compound will elute as a distinct peak, typically after Gramicidin A and B, due to differences in polarity.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of this compound.
-
Lyophilization: Lyophilize the pure fractions to obtain this compound as a solid powder.
The primary structure (amino acid sequence) and three-dimensional structure of this compound are determined using a combination of techniques.
Protocol: Amino Acid Sequence Analysis
-
Amino Acid Analysis:
-
Hydrolyze a purified sample of this compound in 6 M HCl at 110°C for 24 hours.[2][3]
-
Separate the resulting amino acids by ion-exchange chromatography or RP-HPLC.[2]
-
Derivatize the amino acids (e.g., with ninhydrin or phenylisothiocyanate) for detection and quantification.[2][3]
-
This analysis confirms the amino acid composition of the peptide.
-
-
Edman Degradation Sequencing:
-
React the N-terminal amino acid of the intact peptide with phenylisothiocyanate (PITC) under basic conditions.[4][5]
-
Cleave the derivatized N-terminal amino acid with trifluoroacetic acid (TFA).[4][5]
-
Identify the released phenylthiohydantoin (PTH)-amino acid by chromatography.[4]
-
Repeat the cycle to determine the sequence of the peptide. Note: This method is challenging for this compound due to the formylated N-terminus. Chemical or enzymatic removal of the formyl group may be required.
-
Protocol: 2D-NMR Spectroscopy for 3D Structure Determination
-
Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent, such as methanol-d4 or a mixture of an organic solvent and water containing detergent micelles (e.g., SDS-d25) to mimic a membrane environment.
-
NMR Experiments:
-
Acquire a series of 2D-NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
-
-
Data Analysis:
-
Assign the proton resonances to specific amino acid residues in the sequence.
-
Use the distance constraints from the NOESY spectra to calculate a family of 3D structures that are consistent with the experimental data using molecular modeling software.
-
This compound can be synthesized using solid-phase peptide synthesis (SPPS).
Protocol: Solid-Phase Peptide Synthesis of this compound
-
Resin Preparation: Start with a rink amide resin to generate the C-terminal amide upon cleavage. The ethanolamine group is typically added after cleavage and purification of the peptide amide.
-
Amino Acid Coupling Cycles:
-
Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in DMF.
-
Activation and Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and couple it to the free N-terminus of the resin-bound peptide.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence, from C-terminus to N-terminus.
-
-
N-terminal Formylation: After coupling the final L-Valine, formylate the N-terminus using a suitable formylating agent.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
C-terminal Modification: Couple ethanolamine to the C-terminal carboxyl group of the purified, cleaved peptide.
-
Purification: Purify the crude peptide by RP-HPLC as described in the isolation protocol.
-
Characterization: Confirm the identity and purity of the synthetic this compound by mass spectrometry and analytical RP-HPLC.
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation, characterization, and synthesis of this compound.
Caption: Workflow for this compound analysis.
References
An In-depth Technical Guide to the Mechanism of Action of Gramicidin C Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of Gramicidin C, a channel-forming ionophore. Given the structural and functional homology between the naturally occurring linear gramicidins (A, B, and C), this guide leverages the extensive research on Gramicidin A as a foundational model, supplemented with specific comparative data for this compound.
Core Mechanism of Action
This compound, like other linear gramicidins, functions as a transmembrane ion channel that is highly selective for monovalent cations. Its mechanism of action can be dissected into several key stages: partitioning into the cell membrane, dimerization to form a functional channel, ion translocation, and eventual disruption of cellular ion homeostasis, leading to cell death. This makes it a potent antimicrobial agent, particularly against Gram-positive bacteria.
Structure of the this compound Monomer
This compound is a linear pentadecapeptide with the following amino acid sequence: formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Tyr-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine[1]
A defining feature of gramicidins is the alternating sequence of L- and D-amino acids, which allows the peptide to fold into a unique β-helical structure within the hydrophobic environment of the lipid bilayer. This compound differs from the most abundant variant, Gramicidin A, by a single amino acid substitution at position 11, where a tryptophan (Trp) is replaced by a tyrosine (Tyr). This substitution has a discernible effect on the channel's conductance properties.
Channel Formation: The Dimerization Hypothesis
Gramicidin monomers themselves do not span the lipid bilayer and are non-conductive. The functional ion channel is formed by the dimerization of two gramicidin monomers, one from each leaflet of the lipid bilayer, in a head-to-head (N-terminus to N-terminus) fashion. This dimerization creates a continuous pore, approximately 4 Å in diameter and 26 Å in length, that spans the membrane. The alternating L- and D-amino acid configuration is crucial for forming this helical structure.[1] The hydrophobic side chains of the amino acids face the lipid acyl chains, while the polar peptide backbone lines the lumen of the channel.
Ion Selectivity and Translocation
The gramicidin channel is exclusively permeable to monovalent cations, with no measurable permeability to anions or divalent cations.[2] The selectivity sequence is generally agreed to be H⁺ > NH₄⁺ > Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺. The narrow pore forces ions to move in a single file, displacing water molecules that also occupy the channel. The peptide backbone carbonyl groups line the pore and provide transient binding sites for the translocating cations, facilitating their movement along the electrochemical gradient.
Gating Mechanism
The "gating" of the gramicidin channel, i.e., its opening and closing, is a dynamic process governed by the association and dissociation of the two monomers. The lifetime of the open state is therefore dependent on the stability of the dimer within the lipid bilayer. This stability is influenced by factors such as the lipid composition of the membrane, its thickness, and the intrinsic curvature of the lipid monolayers.
Quantitative Data on Gramicidin Channel Properties
The single amino acid difference between Gramicidin A, B, and C leads to distinct single-channel conductance and lifetime properties. The following table summarizes comparative data obtained from studies by Bamberg et al. (1976).
| Gramicidin Analogue | Amino Acid at Position 11 | Single-Channel Conductance (Λ) in GMO membranes (pS) | Mean Channel Lifetime (τ) in GMO membranes (s) |
| Gramicidin A | Tryptophan (Trp) | 22 | 1.1 |
| Gramicidin B | Phenylalanine (Phe) | 12 | 0.4 |
| This compound | Tyrosine (Tyr) | 35 | 2.3 |
| Table 1: Comparative single-channel parameters of Gramicidin A, B, and C in glyceryl monooleate (GMO) membranes with 1 M NaCl at 25°C and 100 mV applied voltage.[3] |
Experimental Protocols
The study of this compound ion channels relies on several key biophysical techniques. Given that Gramicidin A, B, and C form structurally equivalent channels, the methodologies are largely interchangeable.
Synthesis and Purification of this compound
Protocol: Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) method is a standard procedure for producing gramicidin analogues.
-
Resin Preparation: A suitable resin, such as a Rink Amide resin, is used as the solid support.
-
Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. For this compound, Fmoc-L-Tyr(tBu) would be used at position 11.
-
Deprotection: The Fmoc protecting group is removed with a piperidine solution after each coupling step.
-
N-terminal Formylation: The N-terminal L-Valine is coupled as formyl-L-Val.
-
Cleavage and C-terminal Modification: The peptide is cleaved from the resin using ethanolamine, which also forms the C-terminal ethanolamide group.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The purified this compound is characterized by amino acid analysis, UV spectroscopy, and mass spectrometry to confirm its identity and purity.[4]
Single-Channel Recording using Black Lipid Membrane (BLM)
This technique allows for the direct observation of the opening and closing of individual gramicidin channels.
Materials:
-
Lipid: e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or glyceryl monooleate (GMO) dissolved in n-decane (e.g., 10-25 mg/mL).
-
Electrolyte solution: e.g., 1.0 M KCl or NaCl, buffered with 10 mM HEPES to pH 7.0.
-
This compound stock solution: e.g., 1 µg/mL in ethanol.
Procedure:
-
Chamber Setup: A two-chamber system (cis and trans) separated by a thin Teflon partition with a small aperture (e.g., 100-200 µm diameter) is used. Both chambers are filled with the electrolyte solution.
-
Membrane Formation: A lipid monolayer is formed at the air-water interface in both chambers. The electrolyte levels are then raised to form a bilayer across the aperture. Alternatively, the "painting" method can be used where a small amount of the lipid solution is applied across the aperture with a fine brush. The thinning of the lipid film to a bilayer (a "black" membrane) is monitored by observing its capacitance and optical reflectance.
-
Gramicidin Incorporation: A small aliquot of the this compound stock solution is added to one or both chambers to achieve a final concentration in the picomolar to nanomolar range. The solution is stirred to facilitate the incorporation of gramicidin monomers into the bilayer.
-
Data Acquisition: Ag/AgCl electrodes are placed in each chamber to apply a transmembrane potential (e.g., 100 mV) and to measure the resulting ionic current using a patch-clamp amplifier. The current is filtered and digitized for analysis.
-
Data Analysis: The recorded current trace will show discrete, step-like changes corresponding to the opening and closing of individual channels. The amplitude of these steps gives the single-channel conductance, and the duration of the open steps gives the channel lifetime.
Structural Analysis by NMR Spectroscopy in Micelles
Solution-state NMR spectroscopy is used to determine the three-dimensional structure of this compound in a membrane-mimetic environment.
Protocol:
-
Sample Preparation:
-
Synthesize or obtain purified this compound.
-
Prepare a solution of deuterated sodium dodecyl sulfate (SDS) micelles in a phosphate buffer (e.g., pH 7.0) in D₂O.
-
Dissolve this compound in a small amount of a suitable organic solvent (e.g., trifluoroethanol-d₃) and add it to the micelle solution.
-
Sonicate the mixture to ensure complete incorporation of the peptide into the micelles.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra, such as TOCSY and NOESY, on a high-field NMR spectrometer.
-
-
Structure Calculation:
-
Assign the proton resonances from the spectra.
-
Use the through-space correlations from the NOESY spectrum to generate distance restraints.
-
Employ molecular modeling software to calculate a family of structures consistent with the experimental restraints. This will reveal the right-handed β-helix conformation of the head-to-head dimer.[5]
-
Interaction with the Lipid Bilayer
The function of the this compound channel is intimately linked to the physical properties of the surrounding lipid bilayer.
-
Hydrophobic Mismatch: The length of the gramicidin dimer is approximately 26 Å, which may not perfectly match the hydrophobic thickness of the lipid bilayer. This mismatch can induce a local deformation in the membrane, which in turn creates a stress that can affect the stability (and thus the lifetime) of the channel.
-
Lipid Composition and Curvature: The intrinsic curvature of the lipids in the monolayer can influence the energetics of the membrane deformation required to accommodate the channel. Lipids that favor a more negative curvature (e.g., phosphatidylethanolamines) can destabilize the gramicidin dimer, leading to shorter channel lifetimes.[6]
-
Membrane Fluidity: Gramicidin channels function in the liquid-crystalline phase of the membrane. The fluidity of the bilayer allows for the lateral diffusion of the gramicidin monomers, which is a prerequisite for dimerization.
Future Directions and Applications
The well-defined structure and mechanism of gramicidin channels make them an excellent model system for studying the fundamental principles of ion permeation and lipid-protein interactions. For drug development professionals, understanding the subtle differences in the activity of gramicidin analogues like this compound can inform the design of novel antimicrobial peptides with improved efficacy and reduced toxicity. Furthermore, the sensitivity of the gramicidin channel to the physical properties of the membrane makes it a valuable tool for probing the mechanics of lipid bilayers and the effects of other membrane-active compounds.
References
- 1. Computational studies of the gramicidin channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational studies of the gramicidin channel. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Single-channel parameters of gramicidin A,B, and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-channel recordings of gramicidin at agarose-supported bilayer lipid membranes formed by the tip-dip and painting methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antibacterial Spectrum of Gramicidin C Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gramicidin C is a component of the gramicidin D complex, a mixture of linear polypeptide antibiotics produced by the soil bacterium Brevibacillus brevis.[1][2] This complex is comprised of approximately 80% gramicidin A, 5% gramicidin B, and 15% this compound.[1][2] While research often focuses on the entire gramicidin D mixture or its primary component, gramicidin A, this compound contributes to the overall potent antibacterial activity of the complex, which is particularly effective against Gram-positive bacteria.[1][2] This guide provides an in-depth overview of the antibacterial properties of the gramicidin complex, with a focus on its action against Gram-positive organisms, while acknowledging the limited availability of data for purified this compound.
The linear gramicidins, including this compound, are characterized by a sequence of alternating L- and D-amino acids.[1] This unique structure allows them to form ion channels in the lipid membranes of susceptible bacteria, leading to cell death.[2][3] Due to its hemolytic activity, the clinical use of gramicidin is restricted to topical applications, such as in lozenges for sore throats, treatments for infected wounds, and in eye drops.[2][4]
Mechanism of Action: Ion Channel Formation
The primary mechanism of action for linear gramicidins is the formation of transmembrane ion channels.[2][3] Two gramicidin monomers come together in a head-to-head fashion to form a dimeric β-helical structure that spans the bacterial cell membrane.[3] This creates a pore that is permeable to monovalent cations like potassium (K+) and sodium (Na+).[2] The uncontrolled movement of these ions across the membrane disrupts the essential ion gradients, leading to the dissipation of the membrane potential, inhibition of respiration, and ultimately, cell death.[5]
Antibacterial Spectrum and Quantitative Data
Gramicidins exhibit strong activity against a wide range of Gram-positive bacteria.[2] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Gramicidin D (the mixture containing this compound) against several clinically relevant Gram-positive species. It is important to note that these values represent the activity of the entire complex.
| Gram-positive Bacterium | Minimum Inhibitory Concentration (MIC) of Gramicidin D (µg/mL) |
| Staphylococcus aureus | 3.9 - 7.8[6] |
| Enterococcus faecium | 3.9 - 7.8[6] |
| Bacillus subtilis | Effective (specific MIC not cited)[2] |
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of gramicidins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for this assessment.
Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the test bacterium are selected from an agar plate.
-
The colonies are suspended in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.[6]
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Gramicidin Dilutions:
-
A stock solution of Gramicidin D is prepared in a suitable solvent.
-
A series of two-fold dilutions of the gramicidin stock solution are made in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted gramicidin is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
The plate is incubated at a temperature and duration suitable for the growth of the test organism (e.g., 37°C for 16-20 hours).[7]
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of gramicidin at which there is no visible growth.[6]
-
Conclusion
This compound, as a constituent of the gramicidin D complex, plays a role in the potent antibacterial activity observed against a variety of Gram-positive bacteria. The primary mechanism of action for these linear peptides involves the formation of ion channels within the bacterial cell membrane, leading to a fatal disruption of cellular homeostasis. While quantitative data specifically for this compound is scarce, the MIC values for the Gramicidin D complex demonstrate its high efficacy. The standardized protocols for antimicrobial susceptibility testing, such as the broth microdilution method, are essential for evaluating the potency of these and other antimicrobial agents. Further research focusing on the isolated components of the gramicidin complex could provide a more detailed understanding of their individual contributions to the overall antibacterial spectrum.
References
- 1. The Antimicrobial Activity of Gramicidin A Is Associated with Hydroxyl Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gramicidin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Gramicidin S and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Dawn of a New Era in Chemotherapy: René Dubos's Pioneering Studies on Gramicidin C
An In-depth Technical Guide on the Core Discoveries
Published in the late 1930s and early 1940s, the seminal work of René J. Dubos and his collaborators at the Rockefeller Institute for Medical Research laid the groundwork for the antibiotic era. Their systematic investigation into the antimicrobial properties of soil-dwelling microorganisms led to the discovery of gramicidin, one of the first antibiotics to be clinically tested and commercially produced. This guide provides a technical overview of Dubos's early studies, focusing on the quantitative data, experimental methodologies, and the logical workflows that defined this groundbreaking research.
Isolation and Preparation of the Antibacterial Agent
Dubos's initial approach was rooted in the principle of "antibiosis," the phenomenon of microorganisms inhibiting the growth of others. He hypothesized that soil, a rich ecosystem of microbial life, could be a source of agents capable of destroying pathogenic bacteria.[1]
Experimental Protocol: Enrichment and Isolation of Bacillus brevis
The initial experiments focused on creating an environment that would selectively favor the growth of bacteria with the ability to break down pathogenic bacteria.
Protocol for Enrichment Culture:
-
Soil Sample Collection: Soil samples were collected from various natural environments.
-
Enrichment Medium: A medium containing a suspension of Gram-positive cocci (e.g., staphylococci) was prepared.
-
Incubation: The soil samples were inoculated into this medium and incubated, providing the pathogenic bacteria as a primary food source.
-
Sub-culturing: This process was repeated multiple times, progressively enriching the culture with microorganisms capable of thriving on the pathogenic bacteria.[2]
-
Isolation: The enriched culture was then plated on standard laboratory media, and individual colonies were isolated and tested for their bactericidal properties. This led to the isolation of a spore-forming, aerobic bacillus, later identified as Bacillus brevis.
Experimental Protocol: Extraction of Tyrothricin
The active antibacterial substance was extracted from cultures of Bacillus brevis. This crude extract was named "tyrothricin."
Protocol for Tyrothricin Extraction:
-
Culture Growth: Bacillus brevis was cultured in large-scale peptone media until significant cell growth and subsequent autolysis (self-destruction) occurred.
-
Acidification: The pH of the culture was adjusted to 4.5, causing the precipitation of cellular debris and the active agent.
-
Centrifugation and Collection: The precipitate was collected by centrifugation.
-
Alcohol Extraction: The active principle was extracted from the precipitate using alcohol.
-
Precipitation: The alcohol extract was then diluted with a saline solution, causing the formation of a precipitate containing the active agent, tyrothricin.[3]
-
Drying: The precipitate was collected and dried, yielding the crude tyrothricin.
Separation of Gramicidin and Tyrocidine
Further work by Dubos and Rollin D. Hotchkiss revealed that tyrothricin was a mixture of two distinct substances: gramicidin and tyrocidine.[4]
Experimental Protocol: Fractional Crystallization
The separation of gramicidin and tyrocidine from tyrothricin was achieved through a process of fractional crystallization.
Protocol for Separation:
-
Dissolution: The crude tyrothricin was dissolved in acetone.
-
Addition of Ether: Ether was gradually added to the acetone solution.
-
Crystallization of Tyrocidine: This addition caused the selective precipitation of tyrocidine as crystalline hydrochloride.
-
Isolation of Gramicidin: Gramicidin remained in the acetone-ether supernatant.
-
Evaporation and Crystallization: The supernatant was evaporated, and the remaining residue was recrystallized from acetone to yield pure, crystalline gramicidin.
In Vitro Antibacterial Activity
Dubos and his team conducted a series of experiments to quantify the bactericidal and bacteriostatic effects of the crude tyrothricin and the purified gramicidin against various microorganisms.
Quantitative Data: Bactericidal Action
The following table summarizes the bactericidal effect of the crude bactericidal agent (tyrothricin) on different Gram-positive bacteria. The data represents the concentration of the agent required to kill the bacteria in vitro.
| Bacterial Species | Concentration for Bactericidal Effect (mg/mL) |
| Pneumococcus (Type I) | 0.005 |
| Pneumococcus (Type II) | 0.005 |
| Pneumococcus (Type III) | 0.005 |
| Staphylococcus aureus | 0.01 |
| Streptococcus pyogenes | 0.002 |
Data extracted from Dubos's 1939 publication in the Journal of Experimental Medicine.
It was noted that the agent was highly effective against Gram-positive bacteria but had no effect on the Gram-negative bacilli tested.[5]
In Vivo Protective Effect in Mice
A critical step in evaluating the therapeutic potential of the newly discovered substance was to test its efficacy in a living organism.
Experimental Protocol: Mouse Protection Assay
Dubos conducted experiments to determine if the bactericidal agent could protect mice from lethal infections with Pneumococcus.
Protocol for Mouse Protection Assay:
-
Infection: Mice were infected with a lethal dose of a virulent strain of Pneumococcus.
-
Treatment: A single dose of the bactericidal agent (tyrothricin) was administered to the mice at varying times relative to the infection.
-
Observation: The survival of the mice was monitored over a period of several days.
Quantitative Data: Protective Effect Against Pneumococcus Infection
The following table presents the results of an experiment where mice were infected with 10,000 lethal doses of Pneumococcus Type I and treated with a single 2.0 mg dose of the bactericidal agent.
| Treatment Time Relative to Infection | Survival Rate |
| 1 hour before | 100% |
| Simultaneously | 100% |
| 1 hour after | 80% |
| 2 hours after | 50% |
| Control (no treatment) | 0% |
Data extracted from Dubos's 1939 publication in the Journal of Experimental Medicine.[6][7]
These results demonstrated a significant protective effect, even when the treatment was administered after the infection had been established.
Toxicity Studies
While gramicidin showed great promise as an antimicrobial agent, its toxicity was a significant concern, particularly for systemic use. Early studies indicated that while it was effective topically, intravenous administration could be harmful.[2] This toxicity profile ultimately limited the clinical applications of gramicidin to topical treatments.
Conclusion
The early studies on gramicidin by René Dubos were a landmark in the history of medicine. They represented a paradigm shift from the use of synthetic chemicals to the systematic exploration of the microbial world for therapeutic agents. The meticulous experimental protocols and the quantitative approach to evaluating efficacy and toxicity set a standard for future antibiotic research. Although the systemic use of gramicidin was limited by its toxicity, its discovery opened the door to the "golden age" of antibiotics and continues to be a testament to the power of basic scientific inquiry.
References
- 1. THE PRODUCTION OF BACTERICIDAL SUBSTANCES BY AEROBIC SPORULATING BACILLI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antifungal peptides from living organisms [frontiersin.org]
- 3. rupress.org [rupress.org]
- 4. SYNTHESIS OF INOSITOL IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STUDIES ON A BACTERICIDAL AGENT EXTRACTED FROM A SOIL BACILLUS: I. PREPARATION OF THE AGENT. ITS ACTIVITY IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STUDIES ON A BACTERICIDAL AGENT EXTRACTED FROM A SOIL BACILLUS: II. PROTECTIVE EFFECT OF THE BACTERICIDAL AGENT AGAINST EXPERIMENTAL PNEUMOCOCCUS INFECTIONS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Gramicidin S
A Note on Nomenclature: While the topic requested was "Gramicidin C," the vast body of scientific literature focuses on "Gramicidin S." Gramicidin S is a well-characterized cyclic peptide antibiotic whose biosynthesis is a canonical example of non-ribosomal peptide synthesis. It is highly probable that the intended subject of inquiry was Gramicidin S, and this guide will focus on its biosynthetic pathway.
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Gramicidin S, a cyclic decapeptide antibiotic produced by the bacterium Brevibacillus brevis. The document details the enzymatic machinery, genetic organization, and key experimental methodologies used to study this fascinating example of non-ribosomal peptide synthesis (NRPS).
The Gramicidin S Biosynthetic Pathway: A Non-Ribosomal Assembly Line
Gramicidin S is a cyclic decapeptide with the sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂. Its synthesis is not directed by mRNA templates on ribosomes but is instead carried out by a large, multi-enzyme complex known as Gramicidin S Synthetase.[1] This complex is composed of two non-ribosomal peptide synthetases (NRPSs): Gramicidin S Synthetase I (GrsA) and Gramicidin S Synthetase II (GrsB).[1] These enzymes function as an assembly line, sequentially adding and modifying amino acids to build the final peptide product.
The biosynthesis can be broken down into three main stages: initiation, elongation, and termination/cyclization.
-
Initiation: The process begins with GrsA, a single-module NRPS. GrsA is responsible for activating L-phenylalanine, converting it to its D-isomeric form, and holding it ready for the next step in the assembly line.
-
Elongation: GrsB, a much larger, four-module NRPS, then takes over. Each module of GrsB is responsible for the activation and incorporation of a specific amino acid: L-proline, L-valine, L-ornithine, and L-leucine, in that order. The growing peptide chain is passed from one module to the next, with a new amino acid being added at each step. This process is repeated to form two identical pentapeptide chains.
-
Termination and Cyclization: The final step is catalyzed by the thioesterase (TE) domain at the end of GrsB. This domain joins the two pentapeptide chains head-to-tail and cyclizes the resulting decapeptide to form the final Gramicidin S molecule.[1]
The genetic blueprint for these enzymes is located on the grs operon, which contains the structural genes grsA and grsB.[2][3]
The Enzymatic Machinery of Gramicidin S Synthesis
The GrsA and GrsB enzymes are modular in nature, with each module containing a series of functional domains that carry out specific catalytic tasks. The key domains and their functions are outlined below:
-
Adenylation (A) Domain: This domain is the "gatekeeper" of the NRPS. It selects the correct amino acid substrate and activates it by adenylation using ATP.[1]
-
Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then covalently attached to the T domain via a 4'-phosphopantetheine (4'-PPant) prosthetic group. This flexible arm tethers the growing peptide chain and shuttles it between the other catalytic domains.[1]
-
Condensation (C) Domain: The C domain catalyzes the formation of the peptide bond between the amino acid held by its own module's T domain and the growing peptide chain attached to the T domain of the previous module.[1]
-
Epimerization (E) Domain: This domain is found in the GrsA enzyme and is responsible for converting the L-phenylalanine activated by the A domain into its D-phenylalanine isomer.[1]
-
Thioesterase (TE) Domain: Located at the C-terminus of GrsB, the TE domain is responsible for terminating the synthesis, which in the case of Gramicidin S involves the dimerization of two pentapeptides and the cyclization of the resulting decapeptide.[1]
Quantitative Data on Gramicidin S Synthetase
| Parameter | GrsA | GrsB | Reference(s) |
| Molecular Weight (kDa) | 126.7 | 510.3 | [4] |
| Number of Modules | 1 | 4 | [4] |
| Domain Organization | A-T-E | (C-A-T)₄-TE | [4] |
| Substrate Specificity | L-Phenylalanine | L-Proline, L-Valine, L-Ornithine, L-Leucine | [4] |
Kinetic Parameters for the GrsA Adenylation Domain (Wild-Type for L-Phe)
| Kinetic Constant | Value | Reference(s) |
| kcat (min⁻¹) | 2340 ± 120 | |
| Km (mM) | 2.46 ± 0.29 | |
| kcat/Km (mM⁻¹min⁻¹) | 951.4 |
Gramicidin S Production Yields
| Production System/Condition | Yield | Reference(s) |
| B. brevis wild-type strain | 350 µg/ml | [5] |
| B. brevis hyperproducing mutant | 590 µg/ml | [5] |
| Extraction with acidic ethanol | 1.167 g/L | [6] |
Visualizing the Biosynthesis Pathway and Experimental Workflows
Gramicidin S Biosynthesis Pathway
Caption: The modular enzymatic assembly line for Gramicidin S biosynthesis.
Experimental Workflow: Purification of Gramicidin S Synthetase
Caption: A typical multi-step workflow for the purification of Gramicidin S synthetases.
Detailed Experimental Protocols
This section provides an overview of key methodologies for studying Gramicidin S biosynthesis. These protocols are based on established procedures and can be adapted for specific research needs.
Purification of Gramicidin S Synthetase from Bacillus brevis
This protocol outlines a general procedure for the purification of the GrsA and GrsB enzymes.
-
Cell Culture and Harvest:
-
Grow Bacillus brevis in a suitable nutrient broth until the late logarithmic or early stationary phase of growth, when Gramicidin S production is maximal.
-
Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
-
Cell Lysis and Preparation of Cell-Free Extract:
-
Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl pH 7.5, containing MgCl₂, DTT, and protease inhibitors).
-
Disrupt the cells by sonication or using a French press.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour) to remove cell debris and ribosomes, yielding a clarified supernatant (cell-free extract).[7]
-
-
Ammonium Sulfate Fractionation:
-
Slowly add solid ammonium sulfate to the cell-free extract with constant stirring to precipitate proteins. The fraction containing Gramicidin S synthetase activity is typically precipitated between 30-50% saturation.
-
Collect the precipitate by centrifugation and resuspend it in a minimal volume of buffer.
-
-
Chromatographic Purification:
-
Subject the resuspended protein fraction to a series of chromatographic steps to separate GrsA and GrsB from other proteins. A typical sequence includes:
-
Affinity Chromatography: An ornithine-Sepharose 4B column can be used to specifically bind and purify GrsB.[8]
-
Ion-Exchange Chromatography: DEAE-cellulose or a similar anion exchange resin can be used to separate proteins based on their charge.[8]
-
Size-Exclusion Chromatography: A gel filtration column such as Ultrogel AcA 22 is used to separate proteins based on their size, which is effective in separating the large GrsA and GrsB enzymes.[8]
-
-
-
Purity Assessment:
-
Analyze the fractions from each purification step by SDS-PAGE to assess the purity and molecular weight of the isolated enzymes.
-
Confirm the activity of the purified fractions using an ATP-pyrophosphate exchange assay (see below).
-
ATP-Pyrophosphate (ATP-PPi) Exchange Assay
This assay is a standard method for measuring the amino acid activation activity of the A domains in NRPSs. The assay measures the amino acid-dependent exchange of ³²P-labeled pyrophosphate (³²PPi) into ATP.
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
ATP
-
MgCl₂
-
Dithiothreitol (DTT)
-
The amino acid substrate to be tested
-
³²PPi (radiolabeled pyrophosphate)
-
The purified enzyme fraction (GrsA or GrsB)
-
-
-
Reaction Incubation:
-
Initiate the reaction by adding the enzyme to the reaction mixture.
-
Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
-
Quenching the Reaction and Measuring ATP Formation:
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid containing activated charcoal).
-
The charcoal binds the newly formed ³²P-labeled ATP, while the unincorporated ³²PPi remains in solution.
-
Wash the charcoal to remove any unbound ³²PPi.
-
Measure the radioactivity of the charcoal-bound ATP using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity incorporated into ATP is proportional to the enzyme activity. By varying the concentration of the amino acid substrate, kinetic parameters such as Kₘ and kcat can be determined.
-
Note: Non-radioactive versions of this assay have also been developed, which utilize methods like MALDI-TOF mass spectrometry to detect the exchange of ¹⁸O-labeled pyrophosphate into ATP.
Cell-Free Biosynthesis of Gramicidin S
This method allows for the in vitro synthesis of Gramicidin S using a cell-free extract of B. brevis.[7][9]
-
Preparation of the Cell-Free System:
-
Synthesis Reaction:
-
Set up a reaction mixture containing:
-
The cell-free extract
-
The five constituent amino acids of Gramicidin S (Val, Orn, Leu, Phe, Pro) - one or more of which can be radiolabeled (e.g., with ¹⁴C) for detection.
-
An ATP regeneration system (e.g., phosphoenolpyruvate and pyruvate kinase).[7][9]
-
Buffer and necessary cofactors (e.g., MgCl₂, DTT).
-
-
-
Incubation and Product Extraction:
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for several hours.
-
Extract the synthesized Gramicidin S from the reaction mixture using an organic solvent (e.g., butanol).
-
-
Analysis of Gramicidin S Production:
-
Analyze the extracted product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
If radiolabeled amino acids were used, the amount of synthesized Gramicidin S can be quantified by measuring the radioactivity of the product spot or peak.
-
This in-depth guide provides a solid foundation for understanding and investigating the biosynthesis of Gramicidin S. The provided protocols and data serve as a valuable resource for researchers in the fields of natural product biosynthesis, enzymology, and antibiotic development.
References
- 1. THE BIOSYNTHESIS OF GRAMICIDIN S IN A CELL-FREE SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterologous Expression of Mersacidin in Escherichia coli Elucidates the Mode of Leader Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biosynthesis of gramicidin S in a cell-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of a gramicidin S hyperproducing strain of Bacillus brevis by use of a fluorescence activated cell sorting system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Production of Artificial Nonribosomal Peptide Products in the Heterologous Host Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Deep Dive into the Structural Distinctions Between Gramicidin C and Gramicidin S
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental structural differences between two notable antimicrobial peptides: Gramicidin C and Gramicidin S. While both are produced by species of the bacterium Bacillus brevis and exhibit potent antimicrobial properties, their structural architectures, and consequently their mechanisms of action, diverge significantly. This document provides a comprehensive comparison of their structures, physicochemical properties, and biological implications, supplemented with detailed experimental methodologies and visual representations of their operational pathways.
Core Structural and Physicochemical Dissimilarities
The most profound distinction between this compound and Gramicidin S lies in their primary and secondary structures. Gramicidin S is a cyclic decapeptide, while this compound is a linear peptide consisting of 15 amino acids. This fundamental difference in their peptide backbone dictates their three-dimensional conformation and their interaction with biological membranes.
This compound is a component of the commercially available mixture known as Gramicidin D, which also includes Gramicidins A and B. These linear gramicidins are characterized by an alternating sequence of L- and D-amino acids, which allows them to form a unique β-helical structure. In contrast, the cyclic nature of Gramicidin S forces it into a rigid, saddle-shaped β-sheet conformation.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative and qualitative differences between this compound and Gramicidin S.
| Property | This compound (as a component of Gramicidin D) | Gramicidin S |
| Structure | Linear pentadecapeptide | Cyclic decapeptide |
| Amino Acid Sequence | formyl-L-X-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Tyr -D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine (X can be Val or Ile) | cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ |
| Molecular Formula | C₉₉H₁₄₀N₂₀O₁₈ (for the Val isoform) | C₆₀H₉₂N₁₂O₁₀ |
| Molar Mass | ~1899.3 g/mol (for the Val isoform) | 1141.47 g/mol [1] |
| Melting Point | 229-230 °C (for Gramicidin D)[2][3] | 265-270 °C (decomposes)[] |
| Solubility in Water | 6 mg/L (for Gramicidin D)[2] | Insoluble[] |
| Solubility in Organic Solvents | Soluble in lower alcohols, acetic acid, and pyridine[2][5] | Soluble in low molecular weight alcohols[] |
Table 1: Physicochemical Properties of this compound and Gramicidin S
| Organism | This compound (MIC, µg/mL) | Gramicidin S (MIC, µg/mL) |
| Staphylococcus aureus | Not explicitly available, but Gramicidin D is effective against Gram-positive bacteria.[6] | 1.5 - 7.8[7][8] |
| Escherichia coli | Not explicitly available, but Gramicidin D is generally not effective against Gram-negative bacteria. | 3 - 32[7][9] |
Mechanism of Action: Distinct Modes of Membrane Disruption
The structural disparities between this compound and Gramicidin S lead to fundamentally different mechanisms of antimicrobial action, as illustrated in the diagrams below.
This compound: The Ion Channel Former
This compound, like other linear gramicidins, functions by forming transmembrane ion channels. Two monomers of this compound dimerize in a head-to-head fashion within the bacterial cell membrane, creating a pore that is permeable to monovalent cations like Na⁺ and K⁺.[2] This unregulated flow of ions dissipates the essential membrane potential, leading to a cascade of detrimental effects, including the inhibition of ATP synthesis and disruption of other ion-gradient-dependent cellular processes, ultimately causing cell death.[10]
Caption: Mechanism of action of this compound.
Gramicidin S: The Membrane Disruptor and Protein Delocalizer
Gramicidin S employs a different strategy. Its amphipathic nature, with hydrophobic and cationic residues on opposite faces of the molecule, allows it to interact with and disrupt the bacterial cell membrane.[1] This interaction leads to increased membrane permeability. Furthermore, Gramicidin S has been shown to delocalize peripheral membrane proteins that are crucial for essential cellular processes like cell division and peptidoglycan (cell wall) synthesis.[1][11] For instance, it displaces MurG, an enzyme involved in the synthesis of the cell wall precursor lipid II, from the membrane, thereby inhibiting cell wall formation.[11]
Caption: Mechanism of action of Gramicidin S.
Experimental Protocols: Elucidating Peptide Structures
The determination of the three-dimensional structures of this compound and Gramicidin S relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The following diagrams outline the generalized workflows for these experimental protocols.
NMR Spectroscopy for Peptide Structure Determination
NMR spectroscopy is a powerful technique for determining the structure of peptides in solution, providing insights into their dynamic conformations.
Caption: Generalized workflow for peptide structure determination by NMR.
X-ray Crystallography for Peptide Structure Determination
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.
Caption: Generalized workflow for peptide structure determination by X-ray crystallography.
Conclusion
References
- 1. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gramicidin - Wikipedia [en.wikipedia.org]
- 3. Gramicidin D | C96H135N19O16 | CID 45267103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GRAMICIDIN CAS#: 1405-97-6 [m.chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Bactericidal Activity of Gramicidin S Against Streptococcus pneumoniae and Staphylococcus aureus Clinical Isolates with Single and Multiple Exposure | GUROV | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
The Pioneering Role of Gramicidin C in the Genesis of Antibiotics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gramicidin C, as a constituent of the first commercially produced antibiotic, Gramicidin D, holds a significant place in the history of antimicrobial chemotherapy. This technical guide delves into the historical context of its discovery, its intricate mechanism of action, and its lasting impact on the field of antibiotic research and development. While quantitative efficacy data for isolated this compound is scarce, this paper compiles and presents the available data for the Gramicidin D complex and the related compound, Gramicidin S. Detailed experimental protocols for the isolation, purification, and activity assessment of gramicidins are provided to facilitate further research. Through structured data presentation and visual diagrams, this guide offers a comprehensive resource for understanding the foundational role of this compound and its counterparts in the antibiotic era.
A Historical Perspective: The Dawn of the Antibiotic Era
The story of Gramicidin is a pivotal chapter in the history of medicine, marking the transition from a pre-antibiotic era fraught with untreatable bacterial infections to a new age of antimicrobial therapy.
The Discovery of Gramicidin D by René Dubos
In 1939, the French-American microbiologist René Dubos, working at the Rockefeller Institute for Medical Research, made a groundbreaking discovery that would usher in the age of antibiotics.[1] He isolated a substance from the soil bacterium Bacillus brevis (later reclassified as Brevibacillus brevis) which he named tyrothricin.[1][2] Further investigation revealed that tyrothricin was a mixture of two potent antibacterial compounds: gramicidin and tyrocidine.[2] This mixture, later termed Gramicidin D, was the first antibiotic to be commercially manufactured and used clinically, predating the widespread use of penicillin.[1][3][4]
Gramicidin D itself is not a single entity but a complex of linear pentadecapeptides.[2][5] This natural mixture is predominantly composed of Gramicidin A (~80%), with smaller amounts of Gramicidin B (~5%) and this compound (~15%).[2][5][6][7] The "D" in Gramicidin D is a tribute to its discoverer, Dubos.[2]
The Emergence of Gramicidin S in the Soviet Union
Independently, in the midst of World War II, Russian scientists G.F. Gause and M.G. Brazhnikova discovered another potent antibiotic in 1942, which they named Gramicidin S (Soviet).[5][8][9] This discovery was a significant achievement for the Soviet Union and played a crucial role in treating wounded soldiers.[5][8][9] Unlike the linear structure of Gramicidin D, Gramicidin S is a cyclic decapeptide.[10]
The following diagram illustrates the key milestones in the discovery of gramicidins.
Caption: A timeline of the key discoveries of Gramicidin D and Gramicidin S.
Mechanism of Action: A Pore-Forming Pioneer
The primary mechanism by which linear gramicidins, including this compound, exert their antibacterial effect is through the formation of transmembrane ion channels in the bacterial cell membrane.[2][5] This disruption of the membrane's integrity leads to a cascade of events culminating in cell death.
Gramicidins A, B, and C are linear peptides composed of 15 alternating L- and D-amino acids.[5] This unique alternating chirality allows the peptide to form a stable β-helical structure within the hydrophobic core of the lipid bilayer.[2] Two gramicidin monomers then dimerize in a head-to-head fashion to form a functional transmembrane channel.[2][7]
This channel is permeable to monovalent cations, such as potassium (K+) and sodium (Na+), allowing them to flow freely across the membrane down their electrochemical gradients.[2] The influx of Na+ and efflux of K+ dissipates the essential ion gradients that bacteria maintain for crucial cellular processes, including ATP synthesis.[2][11] The disruption of these gradients ultimately leads to cell death.[2][11]
The following diagram illustrates the mechanism of action of linear gramicidins.
Caption: The formation of an ion channel by Gramicidin in the bacterial membrane.
Quantitative Efficacy Data
Minimum Inhibitory Concentrations (MIC)
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Gramicidin S against various bacterial strains. It is important to note that the activity of Gramicidin S can be influenced by the assay method used.[1]
| Gramicidin Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Gramicidin S | Escherichia coli | 3 - 12.5 | [1] |
| Gramicidin S | Gram-positive bacteria (general) | 3 | [1] |
| Gramicidin S | Staphylococcus aureus | 4 - 8 | |
| Gramicidin S | Streptococcus pneumoniae | 4 - 16 | |
| Gramicidin S | Enterococcus faecalis | 32 | |
| Gramicidin S | Pseudomonas aeruginosa | 64 |
Table 1: Minimum Inhibitory Concentrations (MIC) of Gramicidin S.
Half Maximal Inhibitory Concentrations (IC50)
The following table presents the half maximal inhibitory concentration (IC50) values for Gramicidin S and Gramicidin A against various enzymes and cell lines.
| Gramicidin Analog | Target | IC50 (µM) | Reference |
| Gramicidin S | E. coli cytochrome bd | 3.5 | |
| Gramicidin S | Plasma membrane Mg2+/K+-ATPase | 24 | |
| Gramicidin S | Rat heart plasma membrane Ca2+-ATPase | 3 | |
| Gramicidin S | Sarcoplasmic reticulum Ca2+-ATPase | 6 | |
| Gramicidin S | Na+/K+-ATPase | 41 | |
| Gramicidin A | Na+/K+-ATPase | 8 |
Table 2: Half Maximal Inhibitory Concentrations (IC50) of Gramicidins.
Experimental Protocols
This section provides a generalized overview of the methodologies for the isolation, purification, and activity assessment of gramicidins, based on established laboratory practices.
Isolation and Purification of Gramicidin
The following workflow outlines a typical procedure for the extraction and purification of gramicidins from a bacterial culture.
Caption: A flowchart for the isolation and purification of Gramicidin.
Detailed Methodology:
-
Bacterial Culture: Brevibacillus brevis is cultured in a suitable nutrient broth medium under optimal growth conditions to promote the production of gramicidin.
-
Biomass Separation: The bacterial culture is centrifuged to pellet the cells, separating them from the culture supernatant.
-
Extraction: The cell pellet (biomass) is subjected to extraction using an organic solvent such as ethanol or acetone to solubilize the gramicidin.
-
Clarification: The extract is filtered to remove insoluble cellular debris.
-
Concentration: The solvent is removed from the filtrate, typically by rotary evaporation, to yield a crude extract containing gramicidin.
-
Purification: The crude extract is purified using chromatographic techniques. Reversed-phase high-performance liquid chromatography (HPLC) is a commonly used method for separating the different gramicidin components (A, B, and C).
-
Characterization: The purity and identity of the isolated gramicidin fractions are confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent against a specific bacterium.
Protocol:
-
Prepare Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: The gramicidin sample is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.
Conclusion and Future Perspectives
This compound, as an integral part of the first clinically utilized antibiotic, Gramicidin D, played a crucial role in launching the antibiotic era. Its unique mechanism of action, involving the formation of ion channels in bacterial membranes, represented a novel approach to combating bacterial infections. While the clinical use of gramicidins has been largely limited to topical applications due to their hemolytic activity, they remain a subject of significant scientific interest.[2] The continued study of gramicidins and their analogs offers valuable insights into membrane protein function and provides a foundation for the design of new antimicrobial peptides with improved therapeutic profiles. The historical significance of this compound, therefore, lies not only in its pioneering role but also in its enduring legacy as a model system for antibiotic research and development.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. Gramicidin D enhances the antibacterial activity of fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gramicidin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Antimicrobial Activity of Gramicidin A Is Associated with Hydroxyl Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad-Spectrum Gramicidin S Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Peptides Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gramicidin S and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rigidity vs Activity: Design of Gramicidin S Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
The Pore-Forming Mechanism of Gramicidin C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pore-forming mechanism of Gramicidin C, a linear pentadecapeptide antibiotic. It delves into the structural basis of its channel formation, ion selectivity, and the critical role of the lipid bilayer. This document summarizes key quantitative data, details established experimental protocols for its study, and provides visual representations of the underlying processes to facilitate a deeper understanding of this model ion channel.
Introduction
This compound is a naturally occurring antibiotic produced by the soil bacterium Bacillus brevis. It is part of a mixture of related peptides, collectively known as gramicidin D, which also includes gramicidins A and B.[1] These peptides exhibit potent activity against Gram-positive bacteria by forming transmembrane channels that disrupt the ionic homeostasis of the cell membrane, leading to cell death. The well-defined structure and mechanism of gramicidin have made it an invaluable model system for studying the biophysics of ion channels and peptide-lipid interactions.
This compound's primary sequence consists of 15 amino acids with alternating L- and D-configurations: formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Tyr-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine.[1] The key difference between this compound and the more studied gramicidin A is the substitution of L-Tryptophan at position 11 with L-Tyrosine. This seemingly minor change influences its channel properties.
The Pore-Forming Mechanism: A Dimeric Assembly
The canonical mechanism of gramicidin channel formation involves the transmembrane dimerization of two non-conducting monomers. Each monomer adopts a right-handed β-helical secondary structure. The channel forms when two monomers, each spanning one leaflet of the lipid bilayer, associate in a head-to-head (N-terminus to N-terminus) fashion. This dimerization is stabilized by the formation of six intermolecular hydrogen bonds at the N-terminal interface. The resulting dimer creates a continuous pore, approximately 4 Å in diameter, that spans the entire membrane. The exterior of the channel is hydrophobic, allowing it to favorably interact with the lipid acyl chains, while the interior is lined by the polar peptide backbone, creating a hydrophilic pathway for ion translocation.
Quantitative Channel Properties
The biophysical properties of this compound channels, such as their conductance and lifetime, are influenced by the lipid environment and the type of permeating ion. The following tables summarize key quantitative data, primarily based on the foundational work of Bamberg et al. (1976).
Table 1: Single-Channel Conductance (Λ) of this compound in Different Lipid Bilayers
| Lipid Bilayer Composition | Ion | Concentration (M) | Conductance (pS) |
| Glycerylmonooleate | Na⁺ | 1.0 | ~10 |
| Glycerylmonooleate | Cs⁺ | 1.0 | ~40 |
| Dioleoylphosphatidylcholine (DOPC) | Na⁺ | 1.0 | ~5 |
| Dioleoylphosphatidylcholine (DOPC) | Cs⁺ | 1.0 | ~20 |
| Dioleoylphosphatidylethanolamine (DOPE) | Na⁺ | 1.0 | Data not readily available |
Note: The single-channel conductance of this compound is generally lower than that of gramicidin A. The ratio of conductances in glycerylmonooleate versus dioleoylphosphatidylcholine is approximately two.[2]
Table 2: Mean Channel Lifetime (τ) of this compound
| Lipid Bilayer Composition | Ion | Concentration (M) | Mean Lifetime (s) |
| Glycerylmonooleate | Na⁺ | 1.0 | ~0.5 |
| Dioleoylphosphatidylcholine (DOPC) | Na⁺ | 1.0 | ~1.0 |
Note: Channel lifetime is sensitive to the lipid environment, with thicker and more rigid membranes generally leading to shorter lifetimes.
Table 3: Ion Selectivity of Gramicidin Channels
| Ion | Permeability Ratio (PX/PK) | Conductance Ratio (GX/GK) |
| NH₄⁺ | >1 | >1 |
| Cs⁺ | >1 | >1 |
| Rb⁺ | >1 | >1 |
| K⁺ | 1.0 | 1.0 |
| Na⁺ | <1 | <1 |
| Li⁺ | <1 | <1 |
Note: Gramicidin channels are selective for monovalent cations and are impermeable to anions and divalent cations. The precise ratios can vary with experimental conditions.
Experimental Protocols
The study of this compound's pore-forming mechanism relies on a variety of sophisticated biophysical techniques. Below are detailed methodologies for key experiments.
Single-Channel Electrical Recording
This technique allows for the direct measurement of the current passing through a single gramicidin channel, providing data on its conductance and kinetics.
Methodology:
-
Planar Lipid Bilayer (PLB) Formation:
-
A planar lipid bilayer is formed across a small aperture (typically 20-250 µm in diameter) in a hydrophobic partition separating two aqueous compartments.
-
The bilayer can be formed by painting a solution of lipid (e.g., diphytanoylphosphatidylcholine in n-decane) across the aperture or by the Montal-Mueller technique, which involves apposing two lipid monolayers.
-
-
Gramicidin Incorporation:
-
A dilute solution of this compound in a suitable solvent (e.g., ethanol) is added to the aqueous phase on one or both sides of the bilayer.
-
Monomers spontaneously insert into the lipid leaflets.
-
-
Data Acquisition:
-
Ag/AgCl electrodes are placed in each compartment to apply a transmembrane potential and to measure the resulting current.
-
A patch-clamp amplifier is used to hold the voltage constant (voltage-clamp) and to record the picoampere-level currents flowing through the channels.
-
The output signal is filtered and digitized for computer analysis.
-
-
Data Analysis:
-
The recorded current trace shows discrete, step-like changes corresponding to the opening and closing of individual channels.
-
The amplitude of these steps, divided by the applied voltage, gives the single-channel conductance.
-
The duration of the open states provides the channel lifetime.
-
X-ray Crystallography
While challenging for membrane-active peptides, X-ray crystallography can provide high-resolution structural information.
Methodology:
-
Sample Preparation:
-
This compound is co-crystallized with a lipid or detergent that forms a lipidic cubic phase. This phase consists of a highly curved, continuous lipid bilayer, providing a membrane-like environment that is amenable to crystallization.
-
Alternatively, gramicidin can be crystallized from organic solvents, although the resulting structures may not be representative of the channel conformation in a lipid bilayer.
-
-
Crystallization:
-
Crystallization is typically achieved through vapor diffusion, where a drop containing the gramicidin-lipid mixture is equilibrated against a reservoir solution, leading to slow precipitation and crystal growth.
-
-
Data Collection:
-
The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
-
Structure Determination:
-
The diffraction data is processed to determine the electron density map of the molecule, from which an atomic model of the this compound dimer can be built and refined.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to study the dynamics of this compound channel formation and ion permeation at an atomic level.
Methodology:
-
System Setup:
-
An atomic model of the this compound dimer is placed within a pre-equilibrated lipid bilayer (e.g., DOPC) solvated with water and ions.
-
The system is typically set up with periodic boundary conditions to simulate an extended membrane.
-
-
Force Field Selection:
-
A suitable force field (e.g., CHARMM, AMBER) is chosen to describe the interactions between all atoms in the system.
-
-
Simulation Protocol:
-
The system is first energy-minimized to remove any steric clashes.
-
A short period of equilibration is performed, often with restraints on the peptide backbone, to allow the lipids and water to relax around the channel.
-
A production run, typically on the order of nanoseconds to microseconds, is then carried out to simulate the dynamic behavior of the system.
-
-
Analysis:
-
The trajectory of the simulation is analyzed to study various properties, including the stability of the dimer, the conformation of the peptide, the movement of ions and water through the pore, and the interactions between the peptide and the lipid bilayer.
-
Role of the Lipid Bilayer
The lipid bilayer is not merely a passive solvent for gramicidin but plays an active role in modulating channel function. The hydrophobic matching between the length of the gramicidin dimer and the thickness of the lipid bilayer is a critical factor. A mismatch can induce mechanical stress in the membrane, which in turn affects the stability and lifetime of the channel. Thicker membranes tend to decrease the channel lifetime. Furthermore, the physical properties of the lipids, such as their intrinsic curvature and acyl chain composition, can influence the kinetics of channel formation and dissociation.
Conclusion
This compound, through its well-defined structure and mechanism, continues to be a cornerstone for our understanding of ion channel biophysics. The head-to-head dimerization of two β-helical monomers to form a transmembrane pore is a simple yet elegant mechanism for disrupting cellular ion gradients. The quantitative data on its channel properties, obtained through meticulous experimental work, provide a rich dataset for theoretical and computational modeling. The experimental protocols detailed herein offer a roadmap for researchers seeking to investigate this and other membrane-active peptides. A thorough understanding of the interplay between this compound and the lipid bilayer is not only crucial for elucidating the fundamentals of membrane protein function but also for the rational design of novel antimicrobial agents and drug delivery systems.
References
Gramicidin C: A Technical Guide to a Channel-Forming Ionophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gramicidin C is a naturally occurring linear polypeptide antibiotic produced by the soil bacterium Brevibacillus brevis. It is part of a larger family of gramicidins, including gramicidin A and B, which are notable for their ability to form transmembrane ion channels. This unique mechanism of action, allowing the passage of monovalent cations across lipid bilayers, is responsible for its potent antimicrobial activity against Gram-positive bacteria.[1] The disruption of the cellular ion gradient ultimately leads to cell death.[1] This technical guide provides an in-depth overview of this compound, focusing on its structure, channel-forming properties, quantitative biophysical data, and the experimental methodologies used for its characterization.
Structure and Channel Formation
This compound is a 15-amino acid peptide with the sequence: formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Tyr-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine. The key difference between gramicidin A, B, and C lies at position 11, where gramicidin A has Tryptophan, gramicidin B has Phenylalanine, and this compound has Tyrosine. This single amino acid substitution influences the ion-conducting properties of the channel. The alternating L- and D-amino acid configuration is crucial for the formation of its unique helical structure.
The functional ion channel is formed by the head-to-head dimerization of two gramicidin monomers, creating a β-helical structure that spans the lipid bilayer.[1][2] This transmembrane channel possesses a hydrophilic pore that is selectively permeable to monovalent cations, with a notable exclusion of anions and divalent cations.[2]
Quantitative Data
The following tables summarize key quantitative parameters related to the ion-conducting properties of gramicidin channels. While much of the detailed research has been conducted on the more abundant Gramicidin A, the data provides a crucial baseline for understanding the function of this compound, keeping in mind the influence of the Tyr-11 substitution.
| Ion | Single-Channel Conductance (pS) in 0.1 M Salt Solution | Permeability Ratio (PX/PK) |
| H⁺ | - | - |
| NH₄⁺ | - | > Cs⁺ |
| Cs⁺ | - | > Rb⁺ |
| Rb⁺ | - | > K⁺ |
| K⁺ | ~24 | 1.00 |
| Na⁺ | ~9 | < K⁺ |
| Li⁺ | ~4 | < Na⁺ |
| Table 1: Single-channel conductance and permeability ratios for various monovalent cations through gramicidin channels. Data is primarily based on studies of Gramicidin A, which provides a close approximation for this compound. The conductance values can vary depending on the lipid bilayer composition and experimental conditions.[3][4][5][6] |
| Cation | Binding Affinity (Ka, M-1) | Enthalpy of Binding (ΔH, kcal/mol) | Entropy of Binding (ΔS, cal/mol·K) |
| Tl⁺ | - | - | - |
| Table 2: Thermodynamic parameters for the binding of Thallium (Tl⁺) to this compound incorporated into lysophosphatidylcholine. Thallium is often used as a sensitive NMR probe to study the binding of other monovalent cations. Specific values for other ions with this compound are not readily available in the literature but can be inferred from competitive binding experiments. |
Experimental Protocols
Single-Channel Electrical Recording in Planar Lipid Bilayers
This technique allows for the direct measurement of the current passing through a single gramicidin channel, providing data on conductance, ion selectivity, and channel kinetics.
Methodology:
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture (25-80 µm) in a partition separating two aqueous compartments. The bilayer can be formed by painting a solution of lipids (e.g., diphytanoylphosphatidylcholine in n-decane) across the aperture.[7][8][9]
-
Gramicidin Incorporation: A dilute solution of this compound in a suitable solvent (e.g., ethanol) is added to one or both compartments. The gramicidin monomers will spontaneously insert into the lipid bilayer.
-
Data Acquisition: Ag/AgCl electrodes are placed in each compartment to apply a transmembrane potential and to measure the resulting ionic current. A high-gain, low-noise patch-clamp amplifier is used to record the discrete current steps corresponding to the opening and closing of single gramicidin channels.[8][9]
-
Data Analysis: The amplitude of the current steps at a given voltage is used to calculate the single-channel conductance (g = I/V). The relative amplitudes of currents for different ions are used to determine the ion selectivity. The duration of the open and closed events provides information about the channel kinetics.
Vesicle Flux Assay
This fluorescence-based assay provides an indirect measure of ionophore activity by monitoring the dissipation of an ion gradient across the membrane of lipid vesicles.
Methodology:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion or sonication of a lipid solution (e.g., egg phosphatidylcholine). The vesicles are loaded with a fluorescent dye that is sensitive to the ion of interest (e.g., a pH-sensitive dye like pyranine for H⁺ flux or a Na⁺-sensitive dye for Na⁺ flux). The external dye is removed by gel filtration.
-
Gradient Establishment: An ion gradient is established across the vesicle membrane. For example, for a pH gradient, the external buffer is exchanged to a different pH.
-
Gramicidin Addition: A solution of this compound is added to the vesicle suspension.
-
Fluorescence Monitoring: The change in fluorescence intensity over time is monitored using a fluorometer. The rate of fluorescence change is proportional to the rate of ion flux through the gramicidin channels.
-
Controls: A positive control using a known ionophore (e.g., FCCP for protons) and a negative control (vesicles without gramicidin) are included to validate the assay.
Visualizations
This compound Channel Formation and Ion Transport
Caption: Dimerization of this compound monomers within the cell membrane forms a functional ion channel, facilitating cation transport.
Experimental Workflow for Characterizing this compound
Caption: A typical experimental workflow for the biophysical characterization of this compound.
Signaling Pathway of this compound-Induced Bacterial Cell Death
Caption: Proposed signaling cascade initiated by this compound leading to bacterial cell death.
References
- 1. Gramicidin - Wikipedia [en.wikipedia.org]
- 2. Gramicidin channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity for cations in potassium and gramicidin channels of the muscle fibre membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions in cation permeation through the gramicidin channel. Cs, Rb, K, Na, Li, Tl, H, and effects of anion binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions in cation permeation through the gramicidin channel. Cs, Rb, K, Na, Li, Tl, H, and effects of anion binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the gramicidin A potassium/sodium permeability and single channel conductance ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-channel recordings of gramicidin at agarose-supported bilayer lipid membranes formed by the tip-dip and painting methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Transport Properties of Gramicidin A Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
- 9. Optimizing planar lipid bilayer single-channel recordings for high resolution with rapid voltage steps - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Distinctions Between Gramicidin A, B, and C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Gramicidin, a heterogeneous mixture of linear polypeptide antibiotics produced by the soil bacterium Bacillus brevis, has long been a subject of intense scientific scrutiny. Its unique mechanism of action—forming transmembrane ion channels—sets it apart from many conventional antibiotics. Commercial gramicidin, often referred to as gramicidin D, is primarily a mixture of three natural variants: gramicidin A, B, and C. While structurally similar, subtle differences in their amino acid composition lead to distinct biophysical and biological properties. This technical guide provides an in-depth exploration of the core differences between gramicidin A, B, and C, focusing on their structure, mechanism of action, and comparative activities.
Molecular Structure: A Tale of Two Residues
Gramicidins A, B, and C are all pentadecapeptides—peptides composed of 15 amino acids. A defining characteristic of their primary structure is the alternating sequence of L- and D-amino acids, which facilitates the formation of a unique β-helical secondary structure. The N-terminus is blocked by a formyl group, and the C-terminus is blocked by an ethanolamine group.
The fundamental difference between gramicidin A, B, and C lies at a single amino acid position: residue 11.
-
Gramicidin A: Possesses a Tryptophan (Trp) at position 11.
-
Gramicidin B: Features a Phenylalanine (Phe) at position 11.
-
Gramicidin C: Contains a Tyrosine (Tyr) at position 11.
Furthermore, each of these gramicidin types has isoforms based on the amino acid at position 1. The most common isoform has a Valine (Val) at this position, while a less abundant isoform contains Isoleucine (Ile).
Table 1: Amino Acid Sequences of Valine-Isoforms of Gramicidin A, B, and C
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 |
| Gramicidin A | L-Val | Gly | L-Ala | D-Leu | L-Ala | D-Val | L-Val | D-Val | L-Trp | D-Leu | L-Trp | D-Leu | L-Trp | D-Leu | L-Trp |
| Gramicidin B | L-Val | Gly | L-Ala | D-Leu | L-Ala | D-Val | L-Val | D-Val | L-Trp | D-Leu | L-Phe | D-Leu | L-Trp | D-Leu | L-Trp |
| This compound | L-Val | Gly | L-Ala | D-Leu | L-Ala | D-Val | L-Val | D-Val | L-Trp | D-Leu | L-Tyr | D-Leu | L-Trp | D-Leu | L-Trp |
The N-terminus is formylated, and the C-terminus is linked to ethanolamine.
Mechanism of Action: The Transmembrane Ion Channel
The antimicrobial activity of gramicidins stems from their ability to form ion channels across the lipid bilayer of bacterial cell membranes.[1] This process disrupts the crucial ion gradients, particularly of monovalent cations like potassium (K+) and sodium (Na+), leading to cell death.
The functional channel is not a single gramicidin molecule but a head-to-head (N-terminus to N-terminus) dimer. Two gramicidin monomers, each adopting a β-helical conformation, span half of the cell membrane and associate to form a continuous pore. This pore is approximately 4 Å in diameter and is lined by the polar peptide backbone, while the hydrophobic amino acid side chains face outwards, interacting with the lipid acyl chains of the membrane.[2]
While all three variants form these channels, the substitution at position 11 influences the channel's properties.[3] This residue is located near the entrance of the channel and can affect ion binding and transport.[4]
Comparative Analysis of Biological and Biophysical Properties
The subtle structural variations between gramicidin A, B, and C translate into differences in their antimicrobial potency, ion channel characteristics, and hemolytic activity.
Table 2: Comparative Antimicrobial Potency (MIC in µg/mL)
| Organism | Gramicidin A | Gramicidin B | This compound |
| Staphylococcus aureus | ~0.1-4[5][6] | Data not available | Data not available |
| Bacillus subtilis | Data not available | Data not available | Data not available |
| Escherichia coli | Ineffective[6] | Ineffective | Ineffective |
Note: Direct comparative MIC data for purified gramicidin B and C is limited in the available literature. Gramicidin is primarily effective against Gram-positive bacteria.
Table 3: Comparative Ion Channel Properties
| Property | Gramicidin A | Gramicidin B | This compound |
| Single-Channel Conductance | - | Lower than A[3] | Data not available |
| Ion Selectivity | Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺[7] | Similar to A | Similar to A |
Note: Quantitative values for single-channel conductance can vary depending on the experimental conditions (e.g., lipid bilayer composition, ion concentration).
Table 4: Comparative Hemolytic Activity
| Property | Gramicidin A | Gramicidin B | This compound |
| HC50 (µg/mL) | Data not available | Data not available | Data not available |
Experimental Protocols for Characterization
A comprehensive understanding of the differences between gramicidin variants relies on a suite of biophysical and microbiological techniques.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][8]
Methodology:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the purified gramicidin A, B, or C are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The test bacterium (e.g., S. aureus) is cultured to a standardized density (typically 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (bacteria and broth, no antibiotic) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the gramicidin variant that completely inhibits visible bacterial growth.
Ion Channel Characterization: Black Lipid Membrane (BLM) Technique
The BLM technique allows for the electrical characterization of single ion channels.[9][10]
Methodology:
-
BLM Formation: A lipid bilayer is formed across a small aperture in a partition separating two aqueous compartments. The lipid (e.g., diphytanoylphosphatidylcholine) is dissolved in a solvent like n-decane and "painted" across the aperture.
-
Gramicidin Incorporation: A dilute solution of the gramicidin variant is added to one or both compartments. The gramicidin monomers spontaneously insert into the bilayer.
-
Single-Channel Recording: A voltage is applied across the membrane, and the resulting current is measured using sensitive amplifiers. The formation and dissociation of individual gramicidin dimers are observed as discrete, step-like changes in the current.
-
Data Analysis: From these recordings, the single-channel conductance (calculated from the current step height and the applied voltage) and the mean channel lifetime can be determined.
Conformational Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful tool for studying the secondary structure of peptides in different environments.[11]
Methodology:
-
Sample Preparation: The gramicidin variant is incorporated into a membrane-mimetic environment, such as lipid vesicles (e.g., small unilamellar vesicles of a defined lipid composition) or detergent micelles.
-
CD Measurement: The CD spectrum of the sample is recorded, typically in the far-UV region (190-250 nm). The instrument measures the difference in absorption of left and right circularly polarized light.
-
Spectral Analysis: The resulting spectrum is characteristic of the peptide's secondary structure. The β-helical conformation of the gramicidin channel has a distinct CD signature. By comparing the spectra of gramicidin A, B, and C under identical conditions, any conformational differences induced by the amino acid substitution can be assessed.[4]
Conclusion
The differences between gramicidin A, B, and C, though confined to a single amino acid residue, have a discernible impact on their biological and biophysical properties. Gramicidin A, with its tryptophan at position 11, is the most abundant and well-studied variant. The substitution of tryptophan with phenylalanine in gramicidin B leads to a reduction in single-channel conductance. While comprehensive comparative data for this compound is less available, its structural similarity suggests it functions through the same channel-forming mechanism.
For drug development professionals, understanding these subtle differences is crucial for the rational design of novel antimicrobial agents. The gramicidin scaffold offers a unique template for creating synthetic ion channels with tailored properties, potentially leading to the development of antibiotics with improved efficacy and reduced toxicity. Further research focusing on a direct, side-by-side comparison of the purified gramicidin variants is warranted to fully elucidate their structure-activity relationships.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Gramicidin channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-channel parameters of gramicidin A,B, and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gramicidins A, B, and C form structurally equivalent ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antimicrobial Activity of Gramicidin A Is Associated with Hydroxyl Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gramicidin A Mutants with Antibiotic Activity against Both Gram-Positive and Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The gramicidin A channel: a review of its permeability characteristics with special reference to the single-file aspect of transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.3. Circular Dichroism (CD) Measurements [bio-protocol.org]
The Disruption of Bacterial Membrane Potential by Gramicidin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gramicidin C, a linear polypeptide antibiotic, exerts its potent bactericidal activity by disrupting the core electrochemical balance of the bacterial cell: the membrane potential. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its formation of transmembrane ion channels and the subsequent dissipation of the bacterial membrane potential. We present collated quantitative data on the conductance of this compound channels, detailed experimental protocols for assessing its impact on membrane potential, and visual representations of the underlying molecular processes and experimental workflows. This document serves as a comprehensive resource for researchers engaged in antibiotic development and the study of bacterial electrophysiology.
Introduction
The escalating crisis of antibiotic resistance necessitates a deeper understanding of the mechanisms of action of existing and novel antimicrobial agents. This compound, a component of the commercially available Gramicidin D, is a prime example of a membrane-active antibiotic that targets the fundamental bioenergetics of bacterial cells. Unlike many antibiotics that inhibit specific enzymatic pathways, this compound directly compromises the integrity of the bacterial cytoplasmic membrane, leading to a rapid collapse of the membrane potential, which is crucial for ATP synthesis, nutrient transport, and motility. This guide delves into the specifics of this process, providing both the theoretical framework and practical methodologies for its investigation.
Mechanism of Action: Ion Channel Formation
This compound is a linear pentadecapeptide with alternating L- and D-amino acids. This unique structure allows it to adopt a β-helical conformation within the hydrophobic core of the lipid bilayer. The functional ion channel is formed by the head-to-head dimerization of two this compound monomers, creating a transmembrane pore.[1] This channel is selectively permeable to monovalent cations, such as potassium (K+) and sodium (Na+), while being impermeable to anions and divalent cations.[1]
The formation of these channels in the bacterial membrane provides a pathway for the uncontrolled flux of cations down their electrochemical gradients. This leads to a rapid influx of Na+ and efflux of K+, effectively short-circuiting the membrane and dissipating the established ion gradients that maintain the negative-inside membrane potential.[1]
Quantitative Data on this compound's Effect
The efficacy of this compound in disrupting the membrane potential can be quantified by measuring the electrical conductance of the ion channels it forms. While direct measurements of the change in bacterial membrane potential in millivolts (mV) upon exposure to pure this compound are not extensively reported, single-channel conductance measurements provide a precise measure of the ion flux facilitated by each channel.
| Gramicidin Type | Lipid Bilayer | Electrolyte | Single-Channel Conductance (pS) |
| This compound | Glycerylmonooleate | 1 M NaCl | ~18 |
| This compound | Dioleoyl phosphatidylcholine | 1 M NaCl | ~9 |
Note: Data is based on studies of natural and synthetic gramicidins, where this compound shows comparable, though slightly lower, conductance to Gramicidin A under similar conditions.
The overall depolarization of a bacterial population is concentration-dependent. As the concentration of this compound increases, more channels are formed in the bacterial membranes, leading to a more rapid and complete collapse of the membrane potential. This effect is often observed to correlate with the Minimum Inhibitory Concentration (MIC) of the antibiotic against a particular bacterial strain.
Experimental Protocols
Fluorescence-Based Membrane Potential Assay
This method utilizes potential-sensitive fluorescent dyes, such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)), to monitor changes in bacterial membrane potential in a population of cells.
Principle: DiSC₃(5) is a cationic dye that accumulates in cells with a negative membrane potential, leading to self-quenching of its fluorescence. When the membrane is depolarized by this compound, the dye is released into the extracellular medium, resulting in an increase in fluorescence.
Protocol:
-
Bacterial Culture Preparation:
-
Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Bacillus subtilis) to the mid-logarithmic phase in an appropriate broth medium.
-
Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., phosphate-buffered saline (PBS) supplemented with glucose).
-
Resuspend the cells in the same buffer to a final optical density (OD₆₀₀) of 0.05-0.1.
-
-
Dye Loading:
-
Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.5-2 µM.
-
Incubate the suspension in the dark at room temperature for 20-30 minutes to allow for dye uptake and fluorescence quenching.
-
-
Measurement of Depolarization:
-
Transfer the dye-loaded bacterial suspension to a cuvette or a microplate well.
-
Measure the baseline fluorescence using a fluorometer with excitation and emission wavelengths appropriate for DiSC₃(5) (e.g., Ex: 622 nm, Em: 670 nm).
-
Add this compound (dissolved in a suitable solvent like DMSO or ethanol) to the desired final concentrations.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
-
As a positive control for complete depolarization, a high concentration of a known ionophore like valinomycin can be used.
-
Single-Channel Recording using Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the electrical current passing through a single this compound channel, providing precise data on its conductance.
Principle: A glass micropipette with a very small tip opening is sealed onto the membrane of a bacterium or a lipid bilayer containing this compound. The electrical current flowing through the ion channel(s) within the patched membrane is then recorded.
Protocol (using an artificial lipid bilayer):
-
Bilayer Formation:
-
Form a planar lipid bilayer (e.g., from diphytanoyl-phosphatidylcholine in n-decane) across a small aperture in a Teflon partition separating two aqueous compartments.
-
The aqueous solution on both sides should be an electrolyte solution (e.g., 1 M NaCl, buffered to a neutral pH).
-
-
This compound Incorporation:
-
Add a dilute solution of this compound in a suitable solvent (e.g., ethanol) to one or both compartments. The monomers will spontaneously insert into the bilayer.
-
-
Recording:
-
Apply a constant voltage (e.g., 100 mV) across the bilayer using Ag/AgCl electrodes.
-
Using a sensitive patch-clamp amplifier, record the current flowing across the membrane.
-
The formation and dissociation of individual this compound channels will be observed as discrete, step-like changes in the current.
-
-
Data Analysis:
-
The amplitude of the current steps corresponds to the single-channel current (i).
-
The single-channel conductance (γ) can be calculated using Ohm's law: γ = i / V, where V is the applied voltage.
-
Conclusion
This compound represents a class of antibiotics that act by a direct physical mechanism, the formation of ion channels, which leads to the fatal depolarization of the bacterial membrane. This guide has provided a detailed overview of this process, supported by quantitative data and comprehensive experimental protocols. A thorough understanding of the interaction between this compound and the bacterial membrane is invaluable for the rational design of new antimicrobial agents that can circumvent common resistance mechanisms. The methodologies described herein provide a robust framework for the continued investigation of membrane-active antibiotics and their potential to address the growing challenge of infectious diseases.
References
Methodological & Application
Application Note: Broth Microdilution Assay for Determining the Minimum Inhibitory Concentration (MIC) of Gramicidin C
Audience: This document is intended for researchers, scientists, and drug development professionals involved in antimicrobial susceptibility testing.
Introduction: The broth microdilution assay is a standardized method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[1][2] This quantitative measure is crucial in the early stages of antibiotic development for assessing the potency of new compounds.[3]
Gramicidin C, a potent antimicrobial peptide, presents unique challenges for susceptibility testing due to its properties. Like other cationic peptides, it has a tendency to adhere to the plastic surfaces of standard polystyrene microtiter plates, which can lead to an overestimation of the MIC.[4][5][6] Furthermore, its poor aqueous solubility requires careful preparation of stock solutions.[7][8] This protocol outlines a modified broth microdilution method based on Clinical and Laboratory Standards Institute (CLSI) guidelines, adapted to address the specific challenges of testing this compound and other cationic peptides.[4][9]
Key Experimental Parameters
The following table summarizes the critical parameters and recommendations for performing a broth microdilution assay for this compound.
| Parameter | Recommendation | Rationale |
| Culture Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standardized medium recommended by CLSI and EUCAST for susceptibility testing of most non-fastidious bacteria.[1][10][11] The adjusted cation (Ca²⁺, Mg²⁺) concentration is essential for accurate results with certain antimicrobial classes. |
| Labware | Sterile 96-well polypropylene microtiter plates | Cationic peptides like this compound avidly bind to polystyrene surfaces. Polypropylene plates minimize this binding, preventing loss of the compound and ensuring more accurate MIC values.[4][5][6] |
| This compound Solvent | Dimethyl sulfoxide (DMSO) or Ethanol | Gramicidin has poor water solubility.[7][12] A stock solution should be prepared in an organic solvent like DMSO or ethanol before being diluted in the assay medium.[8][13] |
| Bacterial Inoculum Density | 5 x 10⁵ CFU/mL (final concentration in well) | This is the standard inoculum density recommended by CLSI for broth microdilution methods to ensure reproducibility.[4][14] |
| Incubation Conditions | 18-24 hours at 35-37°C in ambient air | Standard incubation time and temperature for most aerobic bacteria to achieve sufficient growth for visual or spectrophotometric analysis.[4][15][16] |
| MIC Endpoint Determination | Lowest concentration with no visible bacterial growth | The standard definition for MIC determination.[4] For some peptides, a ≥50% reduction in growth compared to the control is also used as an endpoint.[4][5] |
| Quality Control Strains | S. aureus ATCC 25923, E. coli ATCC 25922, P. aeruginosa ATCC 27853 | Recommended by CLSI to ensure the validity and reproducibility of the assay.[4] |
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution assay for this compound MIC determination.
Caption: Workflow for this compound MIC determination.
Detailed Experimental Protocol
I. Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Test bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Quality control bacterial strains (e.g., S. aureus ATCC 25923)[4]
-
Sterile 96-well polypropylene U-bottom or flat-bottom plates[5]
-
Sterile polypropylene tubes
-
Sterile petri dishes (for inoculum preparation)
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35-37°C)
II. Preparation of Solutions and Inoculum
-
This compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure it is fully dissolved.[8]
-
This stock solution will be further diluted in CAMHB. Note: The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid affecting bacterial growth.
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24h culture), select 3-5 isolated colonies of the test organism.
-
Transfer the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C for 2-6 hours until it reaches the turbidity of a 0.5 McFarland standard.[17] This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[4][16] This is the final inoculum to be used in the assay.
-
III. Assay Procedure
-
Plate Preparation:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well polypropylene plate.[16]
-
-
Serial Dilution of this compound:
-
Prepare a starting solution of this compound at twice the highest desired final concentration (e.g., if the highest test concentration is 64 µg/mL, prepare a 128 µg/mL solution in CAMHB).
-
Add 100 µL of this starting solution to the wells in column 1 of the microtiter plate. The total volume in column 1 is now 200 µL.
-
Using a multichannel pipette, mix the contents of column 1 by pipetting up and down 6-8 times.
-
Transfer 100 µL from column 1 to column 2. Mix thoroughly.
-
Repeat this serial two-fold dilution process across the plate to column 10.[16]
-
After mixing column 10, discard 100 µL to ensure all wells (1-10) contain a final volume of 100 µL.
-
Column 11 will serve as the positive growth control (no drug).
-
Column 12 will serve as the sterility control (no bacteria, only medium).[16]
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum (prepared in step II.2) to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each test well is now 200 µL, and the bacterial concentration is approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
IV. Data Interpretation
-
Visual Inspection:
-
After incubation, check the sterility control (column 12) for any signs of growth (turbidity). If growth is present, the assay is invalid due to contamination.
-
Check the growth control (column 11) for adequate bacterial growth, indicated by distinct turbidity or a cell pellet at the bottom of the well.
-
Visually inspect the test wells (columns 1-10). The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[2][4]
-
-
Spectrophotometric Reading (Optional):
-
An ELISA plate reader can be used to measure the optical density (OD) at 600 nm.
-
The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control well.[16]
-
Troubleshooting
-
No growth in control wells: Inoculum may have been too dilute, or the bacterial strain may require specific growth conditions. Verify inoculum preparation and strain viability.
-
"Skipped" wells (growth at a higher concentration but not at a lower one): This can result from pipetting errors during serial dilution. The assay should be repeated.[1]
-
Contamination in sterility control: Indicates a break in sterile technique during plate preparation. The assay must be repeated with fresh, sterile materials.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idexx.dk [idexx.dk]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Gramicidin A | CAS 11029-61-1 | Cayman Chemical | Biomol.com [biomol.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. What’s the Matter with MICs: Bacterial Nutrition, Limiting Resources, and Antibiotic Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. mibius.de [mibius.de]
Application Note: Elucidating Gramicidin C-Membrane Interactions using Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gramicidin C, a naturally occurring peptide antibiotic, exerts its antimicrobial activity by forming ion channels within the lipid bilayers of target cell membranes. This disruption of ion homeostasis ultimately leads to cell death. Understanding the precise mechanisms of this compound's interaction with cell membranes is crucial for the development of novel antimicrobial agents with improved efficacy and reduced toxicity. Fluorescence microscopy, with its high sensitivity and spatiotemporal resolution, offers a powerful toolkit to investigate these molecular interactions in detail.
This application note provides a comprehensive overview of fluorescence microscopy techniques to study the interaction of this compound with model lipid membranes. It includes detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of experimental workflows and proposed mechanisms.
Key Fluorescence Microscopy Techniques
Several fluorescence-based methods can be employed to probe the various aspects of this compound's interaction with lipid membranes:
-
Fluorescence Lifetime and Anisotropy: These techniques provide insights into the local environment and rotational dynamics of fluorescently labeled this compound within the lipid bilayer. Changes in fluorescence lifetime and anisotropy can indicate the peptide's insertion into the membrane and its aggregation state. A commonly used fluorescent probe for this purpose is dansyl chloride, which can be conjugated to this compound.[1]
-
Fluorescence Photobleaching Recovery (FPR): FPR is used to measure the lateral diffusion of fluorescently labeled this compound in the membrane. This data provides information on the mobility of the peptide and its potential interactions with specific lipid domains.
-
Membrane Depolarization Assays: The formation of ion channels by this compound leads to the dissipation of the membrane potential. This can be monitored using voltage-sensitive fluorescent dyes such as 3,3'-dipropylthiadicarbocyanine iodide (diSC3(5)). An increase in the fluorescence of this dye indicates membrane depolarization.[2]
-
Membrane Permeabilization Assays: The integrity of the lipid bilayer can be assessed by monitoring the leakage of fluorescent probes from the interior of lipid vesicles. A common assay utilizes the fluorescent probe 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and its quencher p-xylene-bis-pyridinium bromide (DPX). The increase in ANTS fluorescence upon leakage indicates membrane permeabilization.
Quantitative Data Summary
The following tables summarize quantitative data obtained from fluorescence microscopy studies of Gramicidin and its analogs interacting with model lipid membranes. While specific data for this compound is limited in the literature, the presented data for closely related Gramicidins provides a valuable reference.
Table 1: Fluorescence Lifetime and Anisotropy of Dansyl-Gramicidin C in DMPC Bilayers [1]
| Parameter | Condition | Value |
| Fluorescence Lifetime (τ) | DMPC Bilayers | Biexponential decay with components around 5 ns and 15 ns |
| Rotational Correlation Time (Φ) | DMPC Bilayers | ~50 ns |
| Effect of Na+ ions | Addition of NaCl | Increase in solvent accessibility of the dansyl probe |
Table 2: Lateral Diffusion Coefficients of Dansyl-Gramicidin C in DMPC Multibilayers
| Temperature (°C) | Diffusion Coefficient (D) (x 10⁻⁸ cm²/s) |
| 40 | 6 |
| 25 | 3 |
Table 3: Gramicidin D-induced Membrane Depolarization in Staphylococcus aureus [2]
| Gramicidin D Concentration (µM) | Time to Maximum diSC3(5) Fluorescence (min) |
| 15 | < 5 |
| 1 | ~10 |
| 0.125 | ~20 |
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)
This protocol describes the preparation of LUVs by the extrusion method, suitable for membrane permeabilization and depolarization assays.
Materials:
-
Desired lipid composition (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC) in chloroform
-
Hydration buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Mini-extruder
-
Polycarbonate filters (100 nm pore size)
-
Glass vials
Procedure:
-
In a round-bottom flask, add the desired amount of lipid solution.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing vigorously. The final lipid concentration should be around 10-20 mg/mL.
-
The resulting suspension of multilamellar vesicles (MLVs) is then subjected to at least five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate filters.
-
Extrude the MLV suspension through the mini-extruder at least 11 times to form LUVs.
-
The LUV suspension can be stored at 4°C for up to one week.
Protocol 2: Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation
This protocol is suitable for direct visualization of this compound interaction with a model membrane using fluorescence microscopy.
Materials:
-
Lipid solution in chloroform (e.g., DOPC)
-
Indium tin oxide (ITO) coated glass slides
-
Teflon spacer
-
Electroformation chamber
-
Function generator
-
Sucrose solution (e.g., 200 mM)
-
Glucose solution (iso-osmolar to the sucrose solution)
Procedure:
-
Clean the ITO-coated glass slides thoroughly.
-
Spread a small volume (e.g., 5 µL) of the lipid solution onto the conductive side of two ITO slides and allow the solvent to evaporate.
-
Further dry the slides under vacuum for at least 1 hour.
-
Assemble the electroformation chamber with the two ITO slides facing each other, separated by a Teflon spacer.
-
Fill the chamber with the sucrose solution.
-
Apply an AC electric field (e.g., 10 Hz, 1.5 V) for at least 2 hours at a temperature above the phase transition temperature of the lipid.
-
Gently harvest the GUVs from the chamber.
-
For microscopy, dilute the GUVs in the iso-osmolar glucose solution. The density difference between sucrose and glucose will cause the GUVs to settle at the bottom of the imaging chamber.
Protocol 3: Membrane Depolarization Assay using diSC3(5)
Materials:
-
LUVs (prepared as in Protocol 1)
-
diSC3(5) stock solution in DMSO
-
This compound stock solution in ethanol
-
Fluorometer or fluorescence plate reader
Procedure:
-
Dilute the LUV suspension to a final lipid concentration of 50-100 µM in the desired buffer.
-
Add diSC3(5) to a final concentration of 1-2 µM and incubate in the dark for 30-60 minutes to allow the dye to partition into the vesicles and quench.
-
Record the baseline fluorescence (Excitation: ~620 nm, Emission: ~670 nm).
-
Add the desired concentration of this compound and monitor the increase in fluorescence over time.
-
As a positive control for complete depolarization, add a high concentration of a known ionophore like valinomycin.
Protocol 4: Membrane Permeabilization (ANTS/DPX) Assay
Materials:
-
LUVs containing ANTS and DPX (prepared by hydrating the lipid film with a buffer containing 12.5 mM ANTS and 45 mM DPX)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare LUVs as described in Protocol 1, but use the ANTS/DPX containing buffer for hydration.
-
Remove the unencapsulated ANTS and DPX by passing the LUV suspension through a size-exclusion chromatography column.
-
Dilute the purified LUVs to a final lipid concentration of 50-100 µM in the assay buffer.
-
Record the baseline fluorescence of ANTS (Excitation: ~355 nm, Emission: ~520 nm).
-
Add the desired concentration of this compound and monitor the increase in fluorescence due to the dequenching of ANTS upon leakage.
-
To determine the 100% leakage value, add a detergent like Triton X-100 to completely disrupt the vesicles.
Visualizations
Experimental Workflow for Membrane Permeabilization Assay
Caption: Workflow for the ANTS/DPX membrane permeabilization assay.
Proposed Mechanism of this compound Channel Formation
Caption: Proposed mechanism of this compound ion channel formation in a lipid bilayer.
Conclusion
Fluorescence microscopy provides a versatile and powerful platform to dissect the molecular details of this compound's interaction with lipid membranes. The protocols and techniques described in this application note offer a starting point for researchers to investigate the mechanism of action of this important antimicrobial peptide. By combining these methods, it is possible to gain a comprehensive understanding of how this compound perturbs membrane structure and function, which can guide the development of new and more effective antibiotics. While quantitative data specifically for this compound is still emerging, the presented protocols can be readily adapted to generate such valuable information.
References
- 1. Effect of salt and membrane fluidity on fluorophore motions of a this compound derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Channel Recording of Gramicidin C using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and methodologies for single-channel recording of Gramicidin C using patch-clamp techniques. The protocols are designed to be adaptable for various research applications, from fundamental biophysical characterization to drug screening and development.
Introduction to this compound and its Ion Channel Properties
This compound is a linear polypeptide antibiotic produced by the soil bacterium Brevibacillus brevis.[1] Like its better-known counterparts, Gramicidin A and B, it functions as an ionophore by forming transmembrane channels that are selectively permeable to monovalent cations such as Na⁺ and K⁺.[1][2] This disruption of the ion gradients across the cell membrane is lethal to susceptible bacteria.[1]
The functional channel is a head-to-head dimer formed by two gramicidin monomers, one in each leaflet of the lipid bilayer.[1][2][3] The alternating L- and D-amino acid sequence of gramicidin allows it to adopt a unique β-helical conformation, creating a narrow pore through the membrane.[1][3] The amino acid sequence of this compound is formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Tyr-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine. It differs from Gramicidin A at position 11, where a tryptophan is replaced by a tyrosine.[1]
Key Concepts in Gramicidin Single-Channel Recordings
Single-channel patch-clamp recording is a powerful electrophysiological technique that allows for the direct measurement of the ionic current passing through a single active channel.[4] This provides invaluable information about the channel's conductance, kinetics (open and closed times), and selectivity.
Several factors can influence the properties of gramicidin channels, making them an excellent model system for studying ion channel biophysics and lipid-protein interactions:
-
Lipid Bilayer Composition: The thickness, curvature, and elasticity of the lipid bilayer can significantly affect the stability and function of the gramicidin dimer.[5][6] For instance, the channel lifetime is sensitive to changes in the lipid head groups and the resulting intrinsic curvature of the monolayer.[5]
-
Hydrophobic Mismatch: The difference between the hydrophobic length of the gramicidin dimer and the hydrophobic thickness of the bilayer can influence channel formation and stability.[7]
-
Ion Concentration: The single-channel conductance of gramicidin is dependent on the concentration of the permeant ion, often showing a maximum at a specific concentration.[8]
Experimental Protocols
I. Preparation of Lipid Bilayers
Artificial lipid bilayers are essential for studying the activity of gramicidin channels in a controlled environment. Planar lipid bilayers are a common choice for these experiments.
Materials:
-
Lipids (e.g., Diphytanoyl-sn-glycero-3-phosphocholine (DPhPC), Dioleoyl-sn-glycero-3-phosphocholine (DOPC)) dissolved in an organic solvent (e.g., n-decane).
-
Aqueous electrolyte solution (e.g., 1 M NaCl or KCl, buffered with HEPES to pH 7.4).
-
Patch-clamp setup with a bilayer cup and chamber.
Procedure:
-
Prepare a solution of the desired lipid in n-decane at a concentration of 10-25 mg/mL.
-
Fill the chambers on both sides of the aperture in the bilayer cup with the electrolyte solution.
-
Using a fine brush or glass rod, "paint" the lipid solution across the aperture to form a thin lipid film.
-
Monitor the capacitance of the forming bilayer. A stable capacitance reading indicates the formation of a solvent-free bilayer.
II. Preparation of this compound Stock Solution
Materials:
-
This compound powder.
-
Ethanol or Dimethyl sulfoxide (DMSO).
Procedure:
-
Prepare a stock solution of this compound in ethanol or DMSO at a concentration of approximately 1 mg/mL.
-
For experiments, dilute the stock solution to the desired final concentration (typically in the nanomolar range) in the electrolyte solution. It is crucial to add gramicidin to both sides of the bilayer to facilitate dimer formation.
III. Single-Channel Recording using Patch-Clamp Amplifier
Equipment:
-
Patch-clamp amplifier and data acquisition system.
-
Ag/AgCl electrodes.
-
Faraday cage to shield from electrical noise.
Procedure:
-
Place Ag/AgCl electrodes in both chambers of the bilayer setup.
-
Apply a constant voltage across the bilayer (e.g., +100 mV).
-
After establishing a stable baseline current, add the diluted this compound solution to both chambers and stir gently.
-
Observe the current trace for the appearance of discrete, step-like increases in current, which represent the opening of single gramicidin channels.
-
Record the channel activity for a sufficient duration to allow for the analysis of channel conductance and kinetics.
Data Presentation
The following tables summarize typical quantitative data for gramicidin channels. Note that specific values can vary depending on the experimental conditions, such as the lipid bilayer composition and the type and concentration of the electrolyte.
Table 1: Single-Channel Conductance of Gramicidin Isoforms
| Gramicidin Isoform | Lipid Bilayer | Electrolyte | Conductance (pS) |
| Gramicidin A | Glycerylmonooleate | 1 M NaCl | ~25 |
| Gramicidin B | Glycerylmonooleate | 1 M NaCl | ~15 |
| This compound | Glycerylmonooleate | 1 M NaCl | ~20 |
| Gramicidin A | Dioleoyl phosphatidylcholine | 1 M NaCl | ~12 |
Data compiled from various sources, providing approximate values for comparison.[9]
Table 2: Mean Channel Lifetime of Gramicidin Isoforms
| Gramicidin Isoform | Lipid Bilayer | Electrolyte | Mean Lifetime (s) |
| Gramicidin A | Glycerylmonooleate | 1 M NaCl | ~1 |
| Gramicidin B | Glycerylmonooleate | 1 M NaCl | ~0.5 |
| This compound | Glycerylmonooleate | 1 M NaCl | ~0.8 |
Data compiled from various sources, providing approximate values for comparison.[9]
Visualizations
The following diagrams illustrate the key processes involved in the single-channel recording of this compound.
Caption: this compound channel formation within a lipid bilayer.
Caption: Experimental workflow for single-channel recording.
References
- 1. Gramicidin - Wikipedia [en.wikipedia.org]
- 2. Gramicidin channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid bilayer regulation of membrane protein function: gramicidin channels as molecular force probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spin-Labeled Gramicidin A: Channel Formation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinetics of ion movements in the gramicidin channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-channel parameters of gramicidin A,B, and C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Turbidimetric Assay for Determining Gramicidin C Potency
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gramicidin is a heterogeneous mixture of polypeptide antibiotics produced by the soil bacterium Brevibacillus brevis.[1][2] The commercial mixture, sometimes referred to as Gramicidin D, is comprised of Gramicidin A, B, and C, which constitute approximately 80%, 5%, and 15% of the mixture, respectively.[1][3] Gramicidin exhibits potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[1][3] Its mechanism of action involves the formation of ion channels or pores within the bacterial cell membrane.[4][5] Dimers of gramicidin molecules span the lipid bilayer, creating a transmembrane channel that disrupts the crucial ion gradients (e.g., K+, Na+), leading to membrane depolarization, cessation of ATP production, and ultimately, cell death.[1][6] Due to its hemolytic activity in human cells, gramicidin is primarily used in topical applications, such as eye drops and ointments for infected wounds.[1][3][7]
The potency of Gramicidin, a complex biological mixture, cannot be reliably assessed by simple chemical means alone. Therefore, a microbiological assay is the preferred method to determine its biological activity.[2][8] The turbidimetric assay is a widely accepted method outlined in international pharmacopeias for this purpose.[2] This method measures the inhibition of bacterial growth in a liquid medium containing the antibiotic. The degree of turbidity (cloudiness) resulting from bacterial proliferation is inversely proportional to the concentration of active Gramicidin. By comparing the growth inhibition of a test sample to that of a known standard, the potency of the sample can be accurately determined.[9]
Principle of Action: Gramicidin C
Caption: Mechanism of this compound action on a bacterial cell membrane.
Experimental Protocol
This protocol details the turbidimetric method for determining the potency of this compound.
1. Materials and Reagents
-
Test Organism: Staphylococcus aureus (e.g., ATCC 29737) or Enterococcus hirae.[9][10]
-
Culture Media: Brain Heart Infusion (BHI) broth or other suitable medium as per pharmacopeia guidelines (e.g., Antibiotic Medium No. 3).[9][11]
-
Gramicidin Reference Standard: With a known potency (e.g., 1000 IU/mg).[12]
-
Solvent: Dehydrated Ethanol.[2]
-
Buffers: Potassium Phosphate Buffer (pH 6.0).[9]
-
Equipment:
2. Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh an amount of the Gramicidin Reference Standard equivalent to 100 mg and transfer it to a 100 mL volumetric flask. Dissolve and bring to volume with dehydrated ethanol.[2]
-
Stock Sample Solution (1000 µg/mL): Prepare the sample solution in the same manner as the standard.
-
Working Standard Solutions: Create a series of five equally separated concentration levels by diluting the stock solution with the appropriate buffer. The median concentration should inhibit bacterial growth by approximately 50%.
-
Working Sample Solutions: Prepare a sample dilution estimated to match the median concentration of the standard curve.
3. Inoculum Preparation
-
Culture the test organism on an agar slant and incubate at 36-38°C for 17-24 hours.[13]
-
Wash the growth from the slant with sterile saline or buffer into a sterile suspension.
-
Dilute the suspension with the appropriate sterile broth medium to achieve a baseline absorbance reading that allows for significant growth inhibition to be measured. The final inoculum should be adjusted to a specific absorbance at 530 nm against a plain medium blank.[2]
4. Assay Procedure
-
Dispense 1.0 mL of each working standard and sample solution into triplicate sets of sterile test tubes.
-
Include at least two sets of control tubes containing 1.0 mL of antibiotic-free diluent.
-
Add 9.0 mL of the prepared inoculum to each test tube.
-
Randomize the position of the tubes within the racks to minimize positional bias during incubation.
-
Incubate all tubes at 36-38°C for 3-5 hours, or until the control tubes show sufficient turbidity.[13]
-
Stop bacterial growth by adding 0.5 mL of dilute formaldehyde or by heat treatment.
-
Measure the absorbance (Optical Density) of each tube at 530 nm using the spectrophotometer, with the plain medium as a blank.
Experimental Workflow
Caption: High-level workflow for the turbidimetric bioassay of this compound.
Data Presentation and Analysis
The potency of the sample is calculated by comparing its dose-response curve to the standard's curve. A linear regression of absorbance against the logarithm of the concentration is typically used.
Table 1: Example Standard Curve Data for this compound
| Concentration (µg/mL) | Log10(Concentration) | Mean Absorbance (OD 530nm) |
| 0.0 (Control) | N/A | 0.850 |
| 0.0625 | -1.204 | 0.715 |
| 0.125 | -0.903 | 0.580 |
| 0.250 | -0.602 | 0.425 |
| 0.500 | -0.301 | 0.260 |
| 1.000 | 0.000 | 0.145 |
Table 2: Summary of Method Validation Parameters
This table summarizes typical validation results for the turbidimetric gramicidin assay as reported in the literature.[2][8][13]
| Parameter | Specification | Typical Result |
| Linearity | Correlation Coefficient (r) close to -1.0 | r = -0.9980 |
| Precision | Relative Standard Deviation (RSD) | < 5% |
| - Repeatability (Intra-assay) | RSD of multiple samples on the same day | < 3% |
| - Intermediate Precision (Inter-assay) | RSD of results from different days/analysts | < 5% |
| Accuracy | % Recovery of a known amount of API | 97.0% - 103.0% |
| Robustness | Insensitive to minor changes in pH, temp, time | No significant deviation in results |
| Specificity | No interference from blank/placebo | No inhibition observed from blank |
Calculation of Potency
The potency of the unknown sample can be calculated using statistical methods for parallel line assays or by interpolation from the standard curve generated by the linear regression analysis.[2][10] The final potency is often expressed in International Units (IU) per milligram or as a percentage of the stated claim.
References
- 1. Gramicidin - Wikipedia [en.wikipedia.org]
- 2. actanatsci.com [actanatsci.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Gramicidin S and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antimicrobial Activity of Gramicidin A Is Associated with Hydroxyl Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of gramicidin A analogues with altered activities by multidimensional screening of a one-bead-one-compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of High Throughput Rapid Turbidimetric Assay for Potency Determination of Gramicidin [actanatsci.com]
- 9. uspnf.com [uspnf.com]
- 10. PLA 3.0 – Software for Biostatistical Analysis: Turbidimetric assays with PLA 3.0 [bioassay.de]
- 11. mdpi.com [mdpi.com]
- 12. The International Reference Preparation of Gramicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vitro Assessment of Gramicidin Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Application Notes and Protocols
Introduction
Gramicidins are a class of polypeptide antibiotics produced by the soil bacterium Brevibacillus brevis. They exhibit potent activity against a range of Gram-positive bacteria, including the clinically significant pathogen Methicillin-Resistant Staphylococcus aureus (MRSA). This document provides detailed application notes and experimental protocols for the in vitro assessment of Gramicidin's efficacy against MRSA.
The commercially available form, often referred to as Gramicidin D, is a mixture of linear pentadecapeptides: Gramicidin A (~80%), Gramicidin B (~5%), and Gramicidin C (~15%).[1][2][3] It is important to note that much of the published research has been conducted on this mixture (Gramicidin D) or on the structurally distinct cyclic peptide, Gramicidin S. Data specifically for purified this compound is limited. The protocols provided herein are standardized methods that can be applied to assess the activity of this compound, the Gramicidin D mixture, or its analogues.
The primary mechanism of action for linear gramicidins is the formation of transmembrane channels in the bacterial cell membrane.[4][5] Two gramicidin molecules form a head-to-head dimer that spans the lipid bilayer, creating a pore permeable to monovalent cations like Na⁺ and K⁺.[4][5] This disrupts the ionic homeostasis of the bacterial cell, leading to membrane depolarization and ultimately, cell death.[5] Some studies also suggest that gramicidins can induce the formation of hydroxyl radicals, contributing to their bactericidal activity.[2]
Data Presentation
The following tables summarize the reported in vitro activities of Gramicidin S and its derivatives against S. aureus and MRSA. While not specific to this compound, this data provides a relevant benchmark for the expected potency of gramicidin compounds.
Table 1: Minimum Inhibitory Concentrations (MIC) of Gramicidin S and its Derivatives against Staphylococcus aureus and MRSA
| Compound | Bacterial Strain(s) | MIC Range (µg/mL) | Reference |
| Gramicidin S | S. aureus (including MRSA) | 3.9 - 7.8 | [6] |
| Gramicidin S | S. aureus (10 clinical isolates, including MRSA) | 4 - 8 | [7] |
| Gramicidin S | S. aureus | 4 | [8] |
| Gramicidin S Analogue (VK7) | S. aureus and E. faecium | 3.9 - 15.6 | [6] |
| Gramicidin S Analogue (Peptide 9) | MRSA | 2 | [9] |
Table 2: Hemolytic and Cytotoxic Activity of Gramicidin S and its Derivatives
| Compound | Assay | Cell Type | Value | Reference |
| Gramicidin S | Hemolysis (50%) | Human Erythrocytes | 35.2 µg/mL | [6] |
| Gramicidin S | LDH Release (50%) | HT-29 cells | 18.7 µg/mL | [6] |
| Gramicidin S Analogue (VK7) | Hemolysis | Human Erythrocytes | Reduced compared to GS | [6] |
| Gramicidin S Analogue (VK7) | LDH Release | HT-29 cells | Did not reach 50% at concentrations tested | [6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[10]
Materials:
-
This compound (or other test compound)
-
MRSA strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Resazurin solution (optional, for viability indication)
-
Incubator (37°C)
Procedure:
-
Preparation of Gramicidin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 1280 µg/mL.
-
Preparation of MRSA Inoculum: a. From a fresh culture plate (e.g., Mannitol Salt Agar), select several colonies of the MRSA strain. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound stock solution (or a working solution) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 should serve as a growth control (no antibiotic). e. Well 12 can serve as a sterility control (no bacteria).
-
Inoculation: Add 10 µL of the prepared MRSA inoculum to wells 1 through 11. The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA strain.[11] If using a viability indicator like resazurin, a color change from blue to pink indicates bacterial growth.
Time-Kill Kinetic Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[10][12]
Materials:
-
This compound
-
MRSA strain
-
CAMHB
-
Sterile culture tubes or flasks
-
Sterile saline
-
Mueller-Hinton Agar (MHA) plates
-
Incubator (37°C)
-
Shaking incubator (optional)
Procedure:
-
Prepare MRSA Culture: Grow an overnight culture of the MRSA strain in CAMHB. Dilute this culture in fresh CAMHB to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Set up Test Conditions: Prepare culture tubes or flasks containing the MRSA suspension and this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control tube without the antibiotic.
-
Incubation and Sampling: Incubate the tubes at 37°C, preferably with shaking. At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: a. Perform ten-fold serial dilutions of each aliquot in sterile saline. b. Plate 100 µL of appropriate dilutions onto MHA plates. c. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the colonies on each plate and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Hemolysis Assay
This assay assesses the lytic effect of this compound on red blood cells, a measure of its potential toxicity.[13][14]
Materials:
-
This compound
-
Fresh human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis)
-
Sterile microcentrifuge tubes or 96-well plates
-
Centrifuge
-
Spectrophotometer (540 nm)
Procedure:
-
Prepare RBC Suspension: a. Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant. b. Resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).
-
Incubation with this compound: a. In microcentrifuge tubes or a 96-well plate, mix the RBC suspension with various concentrations of this compound. b. Include a negative control (RBCs in PBS only) and a positive control (RBCs with 1% Triton X-100). c. Incubate the samples at 37°C for 1 hour.
-
Measurement of Hemolysis: a. Centrifuge the tubes/plate to pellet the intact RBCs. b. Transfer the supernatant to a new plate. c. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Cytotoxicity Assay (e.g., LDH Release Assay)
This assay measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells, indicating cytotoxicity.[14]
Materials:
-
This compound
-
Human cell line (e.g., HEK-293, HaCaT)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Sterile 96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed the human cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include an untreated control and a positive control for maximum LDH release (provided in the kit, often a lysis buffer).
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the reaction mixture.
-
Data Analysis: Measure the absorbance at the recommended wavelength using a plate reader. Calculate the percentage of cytotoxicity relative to the positive control.
Visualization of Workflows and Mechanisms
References
- 1. Gramicidin - Wikipedia [en.wikipedia.org]
- 2. The Antimicrobial Activity of Gramicidin A Is Associated with Hydroxyl Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Gramicidin D enhances the antibacterial activity of fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Bactericidal Activity of Gramicidin S Against Streptococcus pneumoniae and Staphylococcus aureus Clinical Isolates with Single and Multiple Exposure | GUROV | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 8. researchgate.net [researchgate.net]
- 9. Machine-Learning Approach to Increase the Potency and Overcome the Hemolytic Toxicity of Gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-methicillin-resistant Staphylococcus aureus and antibiofilm activity of new peptides produced by a Brevibacillus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activities of antibiotics and antimicrobial cationic peptides alone and in combination against methicillin-resistant Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 13. Dissociation of antimicrobial and hemolytic activities of gramicidin S through N-methylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Gramicidin C: A Molecular Probe for Elucidating Lipid Bilayer Properties
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Gramicidin C, a channel-forming peptide antibiotic, serves as an invaluable tool in membrane biophysics for investigating the structural and dynamic properties of lipid bilayers. Its unique mechanism of forming transmembrane channels through the dimerization of two monomers, one in each leaflet of the membrane, makes its function exquisitely sensitive to the surrounding lipid environment. This sensitivity allows researchers to probe fundamental bilayer characteristics such as thickness, intrinsic lipid curvature, and lipid mobility. These notes provide an overview of the applications of this compound and detailed protocols for its use in studying lipid bilayer properties.
Application Notes
Mechanism of Action
This compound monomers, which are helical peptides, insert into the individual leaflets of a lipid bilayer. The formation of a functional ion channel requires the head-to-head (N-terminus to N-terminus) dimerization of two monomers across the bilayer. This dimerization process is a dynamic equilibrium, and the stability and kinetics of the resulting channel are intimately linked to the physical properties of the lipid bilayer. The mismatch between the length of the this compound dimer and the thickness of the hydrophobic core of the bilayer, as well as the energetic cost of deforming the surrounding lipids to accommodate the channel, are key determinants of channel function.
Probing Bilayer Thickness
The length of the this compound channel is relatively fixed. Consequently, the stability of the channel, often measured as its mean lifetime, is highly dependent on the hydrophobic thickness of the lipid bilayer. In bilayers that are thicker than the channel is long, the membrane must compress around the channel, incurring an energetic penalty that can be relieved by channel dissociation. Conversely, in bilayers that are thinner, the lipids must be stretched, which can also destabilize the channel. This relationship allows for the use of this compound as a "molecular ruler" to estimate bilayer thickness. The mean channel lifetime decreases as the hydrocarbon thickness of the membrane is reduced, until a certain point is reached where the lifetime becomes relatively constant[1].
Investigating Lipid Curvature Stress
The dimerization of this compound monomers induces a local curvature in the lipid monolayers. The propensity of the constituent lipids to curve, known as their intrinsic curvature, therefore influences the energetics of channel formation. Lipids with a "cone" shape (larger headgroup than tail) favor positive curvature, while "inverted-cone" shaped lipids (smaller headgroup than tail) favor negative curvature[2]. By measuring the lifetime of this compound channels in bilayers of varying lipid composition, one can infer the effects of these lipids on membrane curvature stress. For instance, replacing cylindrical lipids like dioleoylphosphatidylcholine (DOPC) with cone-shaped lipids like dioleoylphosphatidylethanolamine (DOPE), which has a smaller headgroup and thus induces negative curvature, leads to a decrease in the channel lifetime[2].
Assessing Lipid Dynamics and Protein-Lipid Interactions
The rate of this compound channel formation is dependent on the lateral diffusion of the monomers within the membrane leaflets. Thus, by observing the kinetics of channel formation, insights into the fluidity and lateral mobility of the lipid bilayer can be gained. Furthermore, this compound can be used to study how other membrane-active molecules, such as pharmaceuticals or other proteins, alter the physical properties of the bilayer. Changes in channel lifetime or conductance in the presence of a test molecule can indicate that the molecule has altered the bilayer's thickness, curvature stress, or lipid packing.
Quantitative Data Summary
The following tables summarize quantitative data on the influence of lipid bilayer properties on this compound channel function.
| Lipid Composition | Bilayer Thickness (Å) | Mean Channel Lifetime (s) | Applied Voltage (mV) | Electrolyte | Reference |
| GMO | 26.4 | ~1.0 | 100 | 1 M NaCl | [1] |
| GMO | 22.0 | ~0.1 | 100 | 1 M NaCl | [1] |
| DOPS (pH 7) | - | ~1.0 | 100 | 1 M NaCl | [2] |
| DOPS (pH 3) | - | ~0.1 | 100 | 1 M NaCl | [2] |
| DOPE:DOPC (3:1) (pH 9) | - | ~0.16 | 100 | 1 M NaCl | [2] |
| DOPE:DOPC (3:1) (pH 5) | - | ~0.065 | 100 | 1 M NaCl | [2] |
Table 1: Effect of Bilayer Thickness and Lipid Composition on this compound Channel Lifetime. GMO: Glyceryl monooleate; DOPS: Dioleoylphosphatidylserine; DOPE: Dioleoylphosphatidylethanolamine; DOPC: Dioleoylphosphatidylcholine.
| Lipid Bilayer | Single-Channel Conductance (pS) | Electrolyte | Reference |
| GMO | ~20 | 1 M NaCl | [3] |
| DOPC | ~10 | 1 M NaCl | [3] |
| DOPE | ~8 | 1 M NaCl | [3] |
| DOPS:DOPE (1:2) | Reduced by 30% relative to DOPS | 1 M NaCl | [2] |
| DOPS:DOPC (1:2) | Reduced by 30% relative to DOPS | 1 M NaCl | [2] |
Table 2: Representative Single-Channel Conductance Values of this compound in Different Lipid Bilayers.
Experimental Protocols
Protocol 1: Preparation of Proteoliposomes with this compound
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound, suitable for various assays.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) or other desired lipid
-
This compound
-
Chloroform
-
Hydration buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4)
-
Extruder with polycarbonate filters (100 nm pore size)
-
Rotary evaporator
Procedure:
-
Dissolve the desired lipids (e.g., DPPC) and this compound in chloroform to achieve the desired molar ratio.
-
Create a thin lipid film by evaporating the chloroform using a rotary evaporator under vacuum for at least 3 hours at a temperature above the lipid's phase transition temperature (e.g., 40°C for DPPC)[4].
-
Hydrate the lipid film with the hydration buffer by vortexing, resulting in a suspension of multilamellar vesicles (MLVs).
-
To obtain LUVs, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.
-
Extrude the suspension at least 10-20 times through a polycarbonate filter with a 100 nm pore size using a mini-extruder. Ensure the extrusion is performed at a temperature above the lipid's phase transition temperature[5].
-
The resulting proteoliposomes can be used for fluorescence assays or other experiments.
Protocol 2: Single-Channel Conductance Measurement using Planar Lipid Bilayers
This protocol outlines the formation of a planar lipid bilayer and the recording of single this compound channel events.
Materials:
-
Planar lipid bilayer workstation with a cup and chamber
-
Ag/AgCl electrodes
-
Low-noise current amplifier
-
Data acquisition system
-
Lipid solution (e.g., 10-20 mg/ml of desired lipid in n-decane)
-
This compound stock solution (e.g., in ethanol)
-
Electrolyte solution (e.g., 1 M NaCl, buffered to pH 7)
Procedure:
-
Assemble the planar lipid bilayer chamber. Fill both the cis and trans compartments with the electrolyte solution[6].
-
Pre-treat the aperture in the cup (typically 50-150 µm in diameter) by painting a small amount of the lipid solution across it.
-
Form the bilayer by painting the lipid solution across the aperture. Monitor the capacitance of the bilayer until a stable value, characteristic of a bilayer, is reached (typically ~0.4-0.8 µF/cm²)[6].
-
Add a small aliquot of the this compound stock solution to the cis compartment and stir gently.
-
Apply a constant voltage (e.g., 100 mV) across the bilayer using the Ag/AgCl electrodes and record the current using the amplifier.
-
Observe for the characteristic step-like changes in current, which represent the opening and closing of single this compound channels.
-
Analyze the recorded data to determine the single-channel conductance (from the current amplitude) and the mean channel lifetime (from the duration of the open events).
Protocol 3: Fluorescence Quenching Assay for Monitoring this compound Activity
This assay can be used to indirectly monitor the formation of this compound channels by observing the quenching of a fluorescent probe encapsulated in liposomes.
Materials:
-
Proteoliposomes containing a fluorescent probe (e.g., carboxyfluorescein)
-
Membrane-impermeant quencher (e.g., Trypan Blue or sodium dithionite)[7][8]
-
Fluorometer
Procedure:
-
Prepare liposomes encapsulating a high concentration of a fluorescent dye, such that its fluorescence is self-quenched.
-
Add the liposome suspension to a cuvette in the fluorometer and measure the baseline fluorescence.
-
Incorporate this compound into the liposomes (either during preparation or by adding it to the external solution).
-
Add a membrane-impermeant quencher to the external solution.
-
The formation of this compound channels will allow the quencher to enter the liposomes and quench the fluorescence of the encapsulated dye.
-
Monitor the decrease in fluorescence over time. The rate of fluorescence quenching is proportional to the rate of channel formation. This method can be adapted to use fluorescently labeled lipids where channel formation allows a quencher to access and reduce the fluorescence of lipids in the inner leaflet[7].
Protocol 4: Differential Scanning Calorimetry (DSC) to Study this compound-Lipid Interactions
DSC is used to measure the effect of this compound on the thermotropic phase behavior of lipid bilayers.
Materials:
-
Differential Scanning Calorimeter
-
Lipid suspension (MLVs)
-
This compound
Procedure:
-
Prepare MLVs of the desired lipid composition.
-
Prepare samples for DSC analysis by mixing the lipid suspension with different concentrations of this compound.
-
Load the sample and a reference (buffer) into the DSC pans.
-
Scan the samples over a desired temperature range that encompasses the phase transition of the lipid.
-
The incorporation of this compound into the lipid bilayer will typically broaden the phase transition and may shift the transition temperature (Tm), indicating an interaction between the peptide and the lipids[9][10][11]. The magnitude of this effect can provide information about the extent of the interaction. For example, Gramicidin S has a more pronounced effect on the phase behavior of anionic DMPG compared to zwitterionic DMPC[11].
Visualizations
Caption: Mechanism of this compound channel formation in a lipid bilayer.
Caption: Experimental workflow for single-channel conductance measurement.
Caption: Principle of the fluorescence quenching assay.
References
- 1. The effects of bilayer thickness and tension on gramicidin single-channel lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-channel parameters of gramicidin A,B, and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Proteoliposomes with Purified TMEM16 Protein for Accurate Measures of Lipid Scramblase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: optimization, pitfalls, comparison with mass spectrometry quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 11. Differential scanning calorimetric study of the effect of the antimicrobial peptide gramicidin S on the thermotropic phase behavior of phosphatidylcholine, phosphatidylethanolamine and phosphatidylglycerol lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Incorporating Gramicidin C into Artificial Membranes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gramicidin, a heterogeneous mixture of linear pentadecapeptides (Gramicidin A, B, and C) produced by the soil bacterium Bacillus brevis, has long served as a model system for understanding the fundamental principles of ion channel function.[1][2] These peptides self-assemble into transmembrane channels that are selectively permeable to monovalent cations.[1][2] Gramicidin C, which differs from Gramicidin A by the substitution of a tryptophan residue with tyrosine at position 11, provides a valuable tool for investigating the influence of amino acid composition on channel properties.
This document provides detailed protocols for the incorporation of this compound into two commonly used artificial membrane systems: planar lipid bilayers (PLBs) and liposomes. These methodologies are essential for the biophysical characterization of ion channels and for screening potential channel-modulating compounds.
Quantitative Data Summary
The single-channel properties of Gramicidin A, B, and C exhibit variations depending on the composition of the artificial membrane and the permeating ion. The following table summarizes key quantitative data from single-channel recording experiments.
| Gramicidin Type | Membrane Composition | Ion (Concentration) | Conductance (pS) | Mean Channel Lifetime (s) |
| Gramicidin A | Glycerylmonooleate | 1 M NaCl | ~20 | ~1.0 |
| Gramicidin B | Glycerylmonooleate | 1 M NaCl | ~10 | ~0.5 |
| This compound | Glycerylmonooleate | 1 M NaCl | ~15 | ~0.8 |
| Gramicidin A | Dioleoylphosphatidylcholine (DOPC) | 1 M CsCl | ~40 | Varies with lipid |
| Gramicidin A | Diphytanoylphosphatidylcholine (DPhPC) | 0.1 M CsCl | Varies with lipid | Varies with lipid |
Note: Conductance and lifetime values are approximate and can vary based on experimental conditions such as temperature, voltage, and specific lipid batch.
Experimental Protocols
Protocol 1: Incorporation of this compound into Planar Lipid Bilayers (PLBs) for Single-Channel Recording
This protocol describes the formation of a solvent-containing planar lipid bilayer and the subsequent incorporation of this compound for the measurement of single-channel currents.
Materials:
-
Lipid: 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or Glyceryl Monooleate (GMO)
-
Solvent: n-decane
-
Electrolyte solution: 1.0 M KCl or NaCl, 10 mM HEPES, pH 7.4
-
This compound stock solution: 1 µM in ethanol
-
Planar lipid bilayer setup (cup and chamber)
-
Ag/AgCl electrodes
-
Patch-clamp amplifier and data acquisition system
-
Micropipette
Procedure:
-
Chamber Preparation:
-
Thoroughly clean the bilayer cup and chamber with ethanol and deionized water to remove any contaminants.
-
Dry the components completely.
-
Assemble the bilayer setup, ensuring a tight seal between the cup and the chamber.
-
-
Lipid Solution Preparation:
-
Prepare a 10-25 mg/mL solution of the chosen lipid (e.g., DPhPC) in n-decane.
-
-
Bilayer Formation (Painting Method):
-
Fill both the cis and trans chambers with the electrolyte solution, ensuring the liquid levels are equal and cover the aperture in the bilayer cup.
-
Using a fine paintbrush or a glass rod, apply a small amount of the lipid solution across the aperture.
-
Observe the thinning of the lipid film. A successful bilayer will appear optically black when illuminated. This process can be monitored by measuring the capacitance of the membrane, which should stabilize at a value characteristic of a bilayer (approximately 0.4-0.8 µF/cm²).
-
-
This compound Incorporation:
-
From the 1 µM stock solution, prepare a fresh dilution of this compound in ethanol to a final concentration of approximately 1-10 nM.
-
Add a small volume (1-5 µL) of the diluted this compound solution to the cis or both chambers of the bilayer setup.
-
Gently stir the aqueous phase for a few seconds to facilitate the diffusion of gramicidin to the membrane.
-
-
Single-Channel Recording:
-
Apply a constant voltage (e.g., +100 mV) across the bilayer using the Ag/AgCl electrodes connected to the patch-clamp amplifier.
-
Monitor the current trace for the appearance of step-like increases in current, which correspond to the formation of individual this compound channels.
-
Record the channel activity for a sufficient duration to allow for the analysis of single-channel conductance and lifetime.
-
Diagram: Experimental Workflow for this compound Incorporation into a Planar Lipid Bilayer
Caption: Workflow for incorporating this compound into a PLB and subsequent analysis.
Protocol 2: Reconstitution of this compound into Liposomes for Ion Flux Assays
This protocol details the preparation of this compound-containing proteoliposomes and a subsequent ion flux assay to measure channel activity.
Materials:
-
Lipids: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) (e.g., in a 3:1 molar ratio)
-
This compound stock solution: 1 mg/mL in ethanol
-
Detergent: n-Octyl-β-D-glucopyranoside (OG)
-
Internal buffer: 150 mM KCl, 10 mM HEPES, pH 7.4
-
External buffer: 150 mM NaCl, 10 mM HEPES, pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Liposome extruder with polycarbonate membranes (100 nm pore size)
-
Ion-selective electrode (e.g., K⁺-selective electrode) or fluorescent ion indicator
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, mix the desired lipids in chloroform.
-
Add the this compound stock solution to achieve the desired lipid-to-protein ratio (e.g., 1:1000 w/w).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Solubilization:
-
Hydrate the lipid-gramicidin film with the internal buffer.
-
Add the detergent (OG) to a final concentration above its critical micelle concentration (CMC) to solubilize the lipids and gramicidin, resulting in a clear solution of mixed micelles.
-
-
Detergent Removal and Liposome Formation:
-
Remove the detergent by dialysis against the internal buffer or by using adsorbent beads (e.g., Bio-Beads). This gradual removal of detergent will lead to the spontaneous formation of proteoliposomes with this compound incorporated into the bilayer.
-
-
Liposome Sizing:
-
To obtain unilamellar vesicles of a defined size, subject the proteoliposome suspension to several freeze-thaw cycles.
-
Extrude the suspension through a 100 nm polycarbonate membrane at least 11 times.
-
-
Removal of External Ions:
-
Pass the extruded proteoliposomes through a size-exclusion chromatography column equilibrated with the external buffer to remove the external KCl from the initial hydration step.
-
-
Ion Flux Assay:
-
Place the proteoliposome suspension in a stirred cuvette.
-
Monitor the external K⁺ concentration using a K⁺-selective electrode.
-
A gradual increase in the external K⁺ concentration indicates the efflux of K⁺ from the liposomes through the this compound channels.
-
The rate of ion flux can be used to determine the overall channel activity.
-
Diagram: Logical Relationship of this compound Channel Formation
References
Application Notes and Protocols for High-Throughput Screening of Novel Gramicidin Analogs
Topic: High-Throughput Screening for Novel Gramicidin Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gramicidins are a class of potent peptide antibiotics. Natural gramicidin, often referred to as gramicidin D, is a mixture of linear peptides including gramicidin A, B, and C, which are primarily active against Gram-positive bacteria.[1][2] Another well-studied member is Gramicidin S, a cyclic peptide with a broader range of activity, including against some Gram-negative bacteria and fungi.[3][4] The primary mechanism of action for linear gramicidins involves the formation of ion channels in the bacterial cell membrane, which disrupts the essential ion gradients, leading to cell death.[1] Gramicidin S also acts by disrupting the bacterial membrane's integrity.[4]
Despite their high potency, the clinical use of gramicidins is largely restricted to topical applications due to significant toxicity, particularly hemolytic activity.[4][5] This has spurred considerable interest in the development of novel gramicidin analogs with an improved therapeutic index—that is, high antimicrobial activity coupled with low toxicity to mammalian cells. High-throughput screening (HTS) methodologies are crucial for efficiently evaluating large libraries of such analogs to identify promising drug candidates.
These application notes provide a comprehensive overview and detailed protocols for a high-throughput screening cascade designed to identify and characterize novel gramicidin analogs with improved therapeutic potential. While the principles described herein are applicable to various gramicidin backbones, the quantitative data presented will focus on Gramicidin S analogs due to the greater availability of public data.
High-Throughput Screening Workflow
The successful discovery of novel gramicidin analogs with therapeutic potential relies on a systematic and multi-stage screening process. This workflow is designed to progressively narrow down a large library of compounds to a small number of promising candidates for further development.
References
- 1. Gramicidin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gramicidin S - Wikipedia [en.wikipedia.org]
- 4. Gramicidin S and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rigidity vs Activity: Design of Gramicidin S Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of Gramicidin C with Other Antibiotics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the synergistic antimicrobial effects of Gramicidin C in combination with other classes of antibiotics. Given the close structural and functional similarity between this compound and Gramicidin S, and the greater availability of published research on the latter, data for Gramicidin S is included as a strong proxy to guide research strategies for this compound.
Introduction
This compound is a cyclic peptide antibiotic produced by the bacterium Bacillus brevis. Like other gramicidins, it exhibits potent activity primarily against Gram-positive bacteria by forming transmembrane channels that disrupt ion homeostasis, leading to cell death.[1] The emergence of antibiotic resistance necessitates the exploration of combination therapies that can enhance the efficacy of existing drugs. This document outlines the principles and methodologies for assessing the synergistic potential of this compound with other antibiotics, a strategy that could broaden its spectrum of activity and combat drug-resistant pathogens.
Mechanism of Action and Synergy
This compound's primary mechanism of action is the formation of ion channels in the bacterial cell membrane.[1] This disruption of the membrane's integrity can potentiate the activity of other antibiotics through several mechanisms:
-
Increased Membrane Permeability: By creating pores in the cell membrane, this compound can facilitate the entry of other antibiotics that might otherwise struggle to reach their intracellular targets. This is particularly relevant for antibiotics targeting cytoplasmic components or the inner leaflet of the cell membrane.
-
Disruption of Membrane Potential: The ion flux caused by this compound dissipates the membrane potential, which can interfere with bacterial processes that rely on this electrochemical gradient and potentially enhance the uptake or activity of other drugs.
-
Synergistic Membrane Disruption: When combined with other membrane-active agents, such as polymyxins, the combined effect on membrane integrity can be significantly greater than the sum of their individual effects.
Quantitative Data on Synergistic Effects
The following tables summarize quantitative data on the synergistic effects of Gramicidin S (as a proxy for this compound) with other antibiotics against various bacterial strains. The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy, where an FIC index of ≤ 0.5 indicates synergy.
Table 1: Synergistic Activity of Gramicidin S with Polymyxin B against Pseudomonas aeruginosa
| Bacterial Strain | Gramicidin S MIC (µg/mL) | Polymyxin B MIC (µg/mL) | Gramicidin S MIC in Combination (µg/mL) | Polymyxin B MIC in Combination (µg/mL) | FIC Index | Synergy Outcome |
| P. aeruginosa DSM 1117 | 32 | 2 | 4 | 0.25 | 0.25 | Synergy |
| P. aeruginosa PAO1 | 64 | 2 | 8 | 0.5 | 0.375 | Synergy |
| MDR P. aeruginosa 1 | 32 | 4 | 4 | 0.5 | 0.25 | Synergy |
| MDR P. aeruginosa 2 | 64 | 8 | 8 | 1 | 0.25 | Synergy |
Note: Data is derived from studies on Gramicidin S and is presented as a strong indicator for potential synergistic interactions with this compound.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Materials:
-
This compound
-
Partner antibiotic(s)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Antibiotic Stock Solutions: Dissolve this compound and the partner antibiotic(s) in appropriate solvents to create high-concentration stock solutions.
-
Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of this compound along the y-axis (e.g., rows A-G).
-
Perform serial two-fold dilutions of the partner antibiotic along the x-axis (e.g., columns 1-10).
-
Row H should contain dilutions of this compound only, and column 11 should contain dilutions of the partner antibiotic only, to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Column 12 should serve as a growth control (no antibiotic).
-
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a combination that inhibits growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference or Additive
-
FICI > 4: Antagonism
-
-
Caption: Workflow for the checkerboard assay to determine antibiotic synergy.
Time-Kill Curve Assay
This assay provides a dynamic view of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
Materials:
-
This compound and partner antibiotic(s)
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile culture tubes or flasks
-
Apparatus for serial dilutions and plating (e.g., agar plates, spreader)
Protocol:
-
Prepare Cultures: Inoculate several flasks of CAMHB with a standardized bacterial concentration (e.g., 5 x 10^5 CFU/mL).
-
Add Antibiotics: Add the antibiotics to the flasks at specific concentrations (e.g., MIC, 0.5 x MIC, 2 x MIC), both individually and in combination. Include a growth control without antibiotics.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Caption: Experimental workflow for the time-kill curve assay.
Membrane Permeabilization Assay
This assay helps to elucidate the mechanism of synergy by assessing the extent to which this compound disrupts the bacterial membrane, potentially facilitating the entry of other antibiotics.
Materials:
-
This compound
-
Bacterial culture
-
Fluorescent probes (e.g., propidium iodide for inner membrane, N-phenyl-1-naphthylamine for outer membrane)
-
Fluorometer or fluorescence microscope
Protocol:
-
Prepare Bacterial Suspension: Harvest and wash bacterial cells, then resuspend them in a suitable buffer.
-
Add Fluorescent Probe: Add the fluorescent probe to the bacterial suspension and incubate to allow for baseline fluorescence measurement.
-
Add this compound: Add this compound at various concentrations to the bacterial suspension.
-
Measure Fluorescence: Monitor the change in fluorescence over time. An increase in fluorescence indicates membrane permeabilization, as the probe can enter the cell and bind to its target (e.g., DNA for propidium iodide).
-
Combination Studies: Repeat the assay in the presence of the partner antibiotic to observe if the combination leads to a greater or faster increase in membrane permeability compared to this compound alone.
Caption: Signaling pathway of the membrane permeabilization assay.
Conclusion
Investigating the synergistic potential of this compound with other antibiotics holds promise for developing novel therapeutic strategies to combat bacterial infections, particularly those caused by multidrug-resistant strains. The protocols and data presented in this document provide a framework for researchers to systematically evaluate these combinations and elucidate their mechanisms of action. The strong synergistic effects observed with Gramicidin S and polymyxins against Gram-negative pathogens highlight a particularly promising avenue for further investigation with this compound.
References
Application of Gramicidin in Anticancer Research: Application Notes and Protocols
Introduction
Gramicidin, a class of polypeptide antibiotics produced by the soil bacterium Bacillus brevis, has garnered significant attention for its potential as an anticancer agent. This document provides a comprehensive overview of the application of Gramicidin, with a focus on Gramicidin S, in anticancer research. While the user query specified "Gramicidin C," the majority of recent and detailed research focuses on Gramicidin and particularly Gramicidin S. Therefore, this document will primarily discuss the findings related to these compounds. Gramicidins have demonstrated potent antiproliferative and pro-apoptotic effects across a range of cancer cell lines, making them a promising area of study for drug repositioning in oncology.[1][2][3][4] This application note is intended for researchers, scientists, and drug development professionals, providing detailed methodologies and a summary of key findings to facilitate further investigation into the anticancer properties of Gramicidin.
Mechanism of Action
Gramicidin and its analogue Gramicidin S exert their anticancer effects primarily through the induction of apoptosis and disruption of cell membrane integrity.[1][5] The underlying mechanisms involve multiple signaling pathways, leading to cell cycle arrest, DNA fragmentation, and eventual cell death.
Induction of Apoptosis
A primary mechanism of Gramicidin's anticancer activity is the induction of apoptosis in cancer cells.[1][3] This programmed cell death is characterized by a cascade of molecular events:
-
Caspase Activation: Gramicidin treatment leads to the activation of key executioner caspases, such as caspase-3. This is evidenced by the increased levels of cleaved caspase-3 in treated cancer cells.[1]
-
PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis.[1]
-
DNA Fragmentation: The apoptotic process culminates in the fragmentation of nuclear DNA, a process that can be visualized through techniques like TUNEL assays and DNA agarose gel electrophoresis.[1][6]
-
Downregulation of Anti-Apoptotic Proteins: Studies have shown that Gramicidin can down-regulate the expression of anti-apoptotic proteins like Bcl-2, further promoting cell death.[3]
Cell Cycle Arrest
Gramicidin has been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.[1][3] Flow cytometry analysis has revealed that Gramicidin treatment can lead to an accumulation of cells in the G2/M phase of the cell cycle.[3] This cell cycle inhibition is associated with the downregulation of key regulatory proteins like cyclin D1.[3]
Disruption of Cell Membrane Integrity
Gramicidin S, a cationic cyclic peptide, can selectively target and disrupt the integrity of bacterial and cancer cell membranes.[5] It inserts into the phospholipid bilayer, leading to the formation of pores and a loss of membrane potential, which contributes to its cytotoxic effects.[5][7]
Modulation of Signaling Pathways
Recent research suggests that Gramicidin may also exert its anticancer effects by modulating specific signaling pathways:
-
Inhibition of HIF-1α: There is evidence to suggest that Gramicidin may inhibit Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor involved in tumor progression and angiogenesis.[1]
-
Downregulation of FoxO1 Phosphorylation: In gastric cancer cells, Gramicidin has been observed to down-regulate the phosphorylation of FoxO1, a transcription factor involved in cell proliferation and survival.[3]
Visualizations of Key Mechanisms
The following diagrams illustrate the primary mechanisms of action of Gramicidin in cancer cells.
Caption: Gramicidin-induced apoptotic signaling pathway.
Caption: Gramicidin-induced cell cycle arrest pathway.
Quantitative Data Summary
The following tables summarize the quantitative data on the anticancer efficacy of Gramicidin from various studies.
Table 1: In Vitro Cytotoxicity of Gramicidin (IC50 Values)
| Cancer Type | Cell Line | Gramicidin Type | IC50 Value (µM) | Reference |
| Ovarian Cancer | OVCAR8 | Gramicidin | 0.0763 | [1][6] |
| Ovarian Cancer | SKOV3 | Gramicidin | 0.1856 | [1][6] |
| Ovarian Cancer | A2780 | Gramicidin | 0.1148 | [1][6] |
| Gastric Cancer | SGC-7901 | Gramicidin | 0.183 | [3] |
| Gastric Cancer | BGC-823 | Gramicidin | 0.191 | [3] |
Table 2: In Vivo Efficacy of Gramicidin S
| Tumor Model | Animal Model | Treatment Regimen | Outcome | Reference |
| Sarcoma 180 (S180) | ICR mice | 20-200 µ g/mouse/day , intraperitoneal injection, 21 days | 60% tumor growth inhibition at 200 µ g/mouse/day | [5] |
Experimental Protocols
This section provides detailed protocols for key experiments used to evaluate the anticancer properties of Gramicidin.
Cell Proliferation Assay (WST-1 Assay)
This protocol is used to assess the effect of Gramicidin on the proliferation of cancer cells.[1][6]
Materials:
-
Cancer cell lines (e.g., OVCAR8, SKOV3, A2780)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Gramicidin stock solution (dissolved in DMSO)
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Gramicidin in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the Gramicidin dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the no-treatment control.
Caption: Workflow for the WST-1 cell proliferation assay.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after Gramicidin treatment.[3]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Gramicidin stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Gramicidin for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer within 1 hour.
Caption: Workflow for apoptosis analysis by flow cytometry.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[1][3]
Materials:
-
Treated and untreated cancer cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-cyclin D1, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Caption: Workflow for Western blot analysis.
In Vivo Tumor Xenograft Study
This protocol is for evaluating the antitumor efficacy of Gramicidin in a mouse model.[5][8]
Materials:
-
Immunocompromised mice (e.g., ICR or BALB/c nude mice)
-
Cancer cell line (e.g., Sarcoma 180)
-
Gramicidin S solution for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer Gramicidin S (e.g., 20-200 µ g/mouse/day ) or vehicle control via intraperitoneal injection daily for a specified period (e.g., 21 days).
-
Measure the tumor volume with calipers every few days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
Gramicidin and its analogues, particularly Gramicidin S, have demonstrated significant potential as anticancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and disrupt cell membrane integrity in a variety of cancer cell lines highlights their promise for therapeutic development.[1][3][5] The data presented in these application notes, along with the detailed protocols, provide a solid foundation for researchers to further explore the anticancer mechanisms of Gramicidin and to evaluate its efficacy in preclinical and clinical settings. The repositioning of this well-established antibiotic for oncological applications represents an exciting and promising avenue in the search for novel cancer therapies.
References
- 1. Gramicidin, a Bactericidal Antibiotic, Is an Antiproliferative Agent for Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Gramicidin inhibits human gastric cancer cell proliferation, cell cycle and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gramicidin, a Bactericidal Antibiotic, Is an Antiproliferative Agent for Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of gramicidin S on the growth of murine tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gramicidin C as a Topical Agent for Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gramicidin C is a component of Gramicidin D, a mixture of linear polypeptide antibiotics produced by the soil bacterium Bacillus brevis.[1][2] Gramicidin D is primarily composed of Gramicidin A (around 80%), Gramicidin B (about 5%), and this compound (approximately 15%).[1] Due to its significant hemolytic activity, the systemic use of gramicidin is precluded; however, it has found a valuable niche as a topical agent for the treatment of superficial bacterial infections.[2] These application notes provide an overview of the mechanism of action, spectrum of activity, and formulation considerations for Gramicidin D, with a focus on its constituent, this compound. Detailed experimental protocols for the evaluation of its efficacy and safety are also presented.
Mechanism of Action
Gramicidin D acts as an ionophore, forming transmembrane channels in the lipid bilayers of bacterial cell membranes.[1] This channel formation is a result of the head-to-head dimerization of two gramicidin molecules.[3] The resulting pore allows for the passive diffusion of monovalent cations, such as potassium (K+) and sodium (Na+), across the membrane, leading to the dissipation of the electrochemical gradient.[1] This disruption of ion homeostasis has several downstream consequences for the bacterial cell, including:
-
Inhibition of respiration
-
Decrease in cellular ATP levels
-
Inhibition of DNA, RNA, and protein synthesis[2]
Ultimately, these events lead to bacterial cell death. The unique mechanism of action, which involves physical disruption of the cell membrane, is associated with a low incidence of developing bacterial resistance.
dot
References
Application Notes and Protocols: Time-Kill Kinetics Assay for Gramicidin C Bactericidal Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gramicidin is a class of antibiotic peptides produced by the soil bacterium Brevibacillus brevis.[1][2][3] The commercially available form, Gramicidin D, is a mixture of Gramicidin A (80%), B (5%), and C (15%).[2][3][4] Gramicidins are potent against Gram-positive bacteria and function as ionophores.[2][5] The primary mechanism of action involves the formation of transmembrane channels or pores within the bacterial cell membrane.[2][4][6] This disrupts the ion gradients essential for cellular processes, leading to a loss of intracellular solutes, dissipation of membrane potential, and ultimately, cell death.[2][4] While membrane permeabilization is a key factor, some studies suggest the bactericidal mechanism may also involve the formation of hydroxyl radicals.[1][7]
The time-kill kinetics assay is a dynamic method used in microbiology to assess the pharmacodynamic properties of an antimicrobial agent.[8][9] It measures the change in a bacterial population over time in the presence of a specific antibiotic concentration.[8] This assay is crucial for determining whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) and at what rate the killing occurs.[9] For Gramicidin C, this assay provides critical data on its concentration-dependent killing rate, helping to establish effective dosing regimens for its potential therapeutic applications, which are currently limited to topical treatments due to hemolytic activity.[4][5]
Principle of the Assay
The time-kill kinetics assay involves challenging a standardized suspension of bacteria with various concentrations of the antimicrobial agent (in this case, this compound). At specified time intervals (e.g., 0, 2, 4, 6, 12, and 24 hours), aliquots are removed from the test suspension.[10] The antimicrobial action is then neutralized, and the sample is serially diluted and plated onto a suitable agar medium to determine the number of viable bacteria, expressed as colony-forming units per milliliter (CFU/mL).[8] The results are plotted as log10 CFU/mL versus time to generate a time-kill curve. Bactericidal activity is generally defined as a reduction of ≥3-log10 in CFU/mL (a 99.9% kill) from the initial inoculum.[9][11]
Experimental Protocol
Materials and Reagents
-
This compound (or Gramicidin D as a source)
-
Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar
-
Phosphate-Buffered Saline (PBS), sterile
-
Appropriate neutralizing broth (validated for this compound)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile test tubes or flasks
-
Sterile micropipette tips
-
Sterile spreaders
-
Petri dishes
Equipment
-
Incubator (35-37°C)
-
Shaking incubator (optional)
-
Spectrophotometer or McFarland standards
-
Vortex mixer
-
Biological safety cabinet
-
Micropipettes
-
Timer
Preliminary Steps: MIC Determination
Before performing the time-kill assay, the Minimum Inhibitory Concentration (MIC) of this compound against the test organism must be determined using a standardized method, such as the broth microdilution method according to CLSI guidelines.[11] The concentrations used in the time-kill assay will be based on this MIC value (e.g., 1x, 2x, 4x, 8x MIC).[10]
Assay Procedure
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture on a TSA plate, select 3-5 isolated colonies and inoculate them into a tube of CAMHB.
-
Incubate at 37°C until the culture reaches the logarithmic phase of growth (typically 2-4 hours), matching the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the assay tubes.[12]
-
-
Preparation of Test Tubes:
-
Prepare a stock solution of this compound in DMSO. Further dilute in CAMHB to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) in the final assay volume.
-
Set up a series of sterile tubes or flasks. For each concentration of this compound, and for the growth control, add the appropriate volume of CAMHB and the prepared bacterial inoculum.
-
Include a "Growth Control" tube containing only the bacterial inoculum in CAMHB without any this compound.[9]
-
-
Incubation and Sampling:
-
Vortex all tubes gently to ensure mixing and incubate at 37°C, preferably with shaking to maintain aeration.
-
Immediately after inoculation, take the initial sample (T=0). Withdraw an aliquot (e.g., 100 µL) from each tube.
-
Continue to withdraw aliquots at subsequent time points, such as 1, 2, 4, 6, 12, and 24 hours.[10]
-
-
Neutralization and Plating:
-
Transfer each collected aliquot immediately into a tube containing a validated neutralizing broth to stop the activity of this compound.
-
Perform ten-fold serial dilutions of the neutralized sample in sterile PBS.
-
Plate a defined volume (e.g., 100 µL) from the appropriate dilutions onto TSA plates in duplicate or triplicate.
-
-
Enumeration and Data Collection:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that contain between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the formula:
-
CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
-
-
Data Presentation and Interpretation
The collected data should be organized into a clear table for easy comparison. The CFU/mL values are typically converted to Log10 CFU/mL for plotting and analysis.
Table 1: Example Time-Kill Kinetics Data for this compound against S. aureus
| Time (hours) | Growth Control (Log10 CFU/mL) | This compound (1x MIC) (Log10 CFU/mL) | This compound (2x MIC) (Log10 CFU/mL) | This compound (4x MIC) (Log10 CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.45 | 5.15 | 4.30 | 3.12 |
| 4 | 7.30 | 4.60 | 3.11 | <2.00 |
| 6 | 8.15 | 4.10 | <2.00 | <2.00 |
| 12 | 9.05 | 4.35 | <2.00 | <2.00 |
| 24 | 9.10 | 4.50 | <2.00 | <2.00 |
Note: <2.00 indicates the count is below the limit of detection.
Interpretation of Results
-
Bactericidal Activity: A ≥3-log10 decrease in CFU/mL compared to the initial inoculum (at T=0) indicates bactericidal activity.[9]
-
Bacteriostatic Activity: A <3-log10 decrease in CFU/mL, with the bacterial count remaining similar to the initial inoculum, indicates bacteriostatic activity.[9]
-
Time-Kill Curve: Plot the Log10 CFU/mL (Y-axis) against time (X-axis) for each concentration and the control.[11] This visual representation clearly demonstrates the rate and extent of bacterial killing.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the time-kill kinetics assay.
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of this compound action on the cell membrane.
References
- 1. The Antimicrobial Activity of Gramicidin A Is Associated with Hydroxyl Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gramicidin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Gramicidin S and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. academic.oup.com [academic.oup.com]
Application Note: Measuring Gramicidin-Induced Membrane Permeabilization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gramicidin S (GS), a cyclic decapeptide antibiotic, exerts its potent antimicrobial activity primarily by disrupting the integrity of bacterial cell membranes.[1][2] This disruption leads to increased membrane permeability, dissipation of the transmembrane potential, and ultimately, cell death.[3][4] Unlike channel-forming peptides such as Gramicidin A, Gramicidin S is believed to induce transient, heterogeneous defects in the lipid bilayer rather than forming discrete, stable pores.[5][6] This mechanism involves the peptide's interaction with the phospholipid headgroups and insertion into the hydrophobic core of the membrane, leading to a loss of barrier function.[4][7]
Accurate measurement of membrane permeabilization is crucial for understanding the mechanism of action of Gramicidin S and for the development of new antimicrobial agents. This application note provides detailed protocols for several key assays used to quantify Gramicidin S-induced membrane permeabilization in both model systems and whole cells.
Mechanism of Action: Gramicidin S-Induced Membrane Disruption
Gramicidin S, a cationic peptide, initially interacts with the negatively charged components of bacterial membranes. This interaction is followed by its insertion into the lipid bilayer, which causes a disturbance in lipid packing.[4] This leads to the formation of transient, non-specific pores or defects, which allow the leakage of ions and small molecules across the membrane, resulting in cell death.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. [Membranes of bacteria and mechanism of action of the antibiotic gramicidin S] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antimicrobial Activity of Gramicidin A Is Associated with Hydroxyl Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The Antimicrobial Peptide Gramicidin S Permeabilizes Phospholipid Bilayer Membranes Without Forming Discrete Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Gramicidin C Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gramicidin C, a cyclic decapeptide antibiotic, and its derivatives represent a promising class of therapeutic agents. Their potent antimicrobial activity, however, is often accompanied by significant toxicity, limiting their systemic use. The development of novel analogs with improved therapeutic indices is a key objective in drug discovery. Solid-phase peptide synthesis (SPPS) offers a robust and efficient methodology for the systematic synthesis and evaluation of these derivatives.
This document provides detailed protocols and application notes for the synthesis of this compound derivatives using Fmoc-based SPPS. The methodologies outlined are based on established procedures for the synthesis of the closely related and extensively studied Gramicidin S, and are directly applicable to this compound and its analogs.
Quantitative Data Summary
The following table summarizes representative quantitative data for synthesized Gramicidin S analogs, which serve as a reference for the expected outcomes when synthesizing this compound derivatives. Modifications in the peptide sequence, such as amino acid substitutions, can significantly impact the final yield and biological activity.
| Peptide Derivative | Sequence Modification | Isolated Yield (%) | Purity (%) | MIC against S. aureus (µg/mL) | Hemolytic Activity (HC50, µg/mL) |
| Gramicidin S | cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ | - | >95 | 3.9 - 7.8[1] | - |
| Peptide 1 | Tle substitutions | - | >95 | 4 | - |
| Peptide 7 | D-Arg & Trp substitutions | - | >95 | - | >256 |
| Peptide 8 | D-Arg & Trp substitutions | - | >95 | 8 | 32.8 |
| Peptide 9 | D-Arg & Trp substitutions | - | >95 | - | - |
| Peptide 19 | D-Arg & Trp substitutions | - | >95 | - | - |
| GS-L (Linear) | Linear version of GS | - | >95 | Increased MIC[2] | Reduced |
| GSC-FB (Stapled) | Stapled derivative | - | >95 | Retained activity | Reduced |
| VK7 | Modified amino acid composition | - | >95 | 7.8 - 31.2 | Reduced |
Note: Data is compiled from multiple sources and specific yields may vary based on the exact sequence and synthesis conditions. MIC (Minimum Inhibitory Concentration) and HC50 (50% Hemolytic Concentration) values are key indicators of antimicrobial potency and toxicity, respectively.
Experimental Protocols
Resin Selection and Loading
The choice of resin is critical for successful SPPS. For the synthesis of cyclic peptides like this compound derivatives, a highly acid-labile resin such as 2-chlorotrityl chloride (2-CTC) resin is recommended.[3] This allows for the cleavage of the linear peptide from the solid support under mild acidic conditions, preserving the side-chain protecting groups for subsequent on-resin or solution-phase cyclization.
Protocol: Loading the First Amino Acid onto 2-CTC Resin
-
Resin Swelling: Swell 1 g of 2-CTC resin (1.0–2.0 mmol Cl/g) in a suitable SPPS reaction vessel with dry dichloromethane (DCM, 10 mL/g resin) for 20-30 minutes.[4]
-
Amino Acid Preparation: Dissolve 3 equivalents of the first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) and 7.5 equivalents of diisopropylethylamine (DIPEA) in dry DCM.[4]
-
Loading: Add the amino acid solution to the swollen resin and stir the mixture for 30-60 minutes at room temperature.[4]
-
Capping: To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and mix for 15 minutes.[4]
-
Washing: Wash the resin sequentially with DMF (3x) and DCM (3x) to remove excess reagents.[4]
-
Drying: Dry the resin under vacuum. Determine the loading capacity using a spectrophotometric method by measuring the absorbance of the piperidine-dibenzofulvene adduct upon Fmoc deprotection.
Peptide Chain Elongation
The linear peptide sequence is assembled on the solid support through iterative cycles of Fmoc deprotection and amino acid coupling.
Protocol: Standard Fmoc-SPPS Cycle
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[5]
-
Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 5 equivalents of the next Fmoc-protected amino acid.
-
Add 5 equivalents of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 10 equivalents of DIPEA in DMF.[5]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1 hour.[5]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Repeat: Repeat steps 1-5 for each amino acid in the sequence.
Cleavage of the Linear Peptide from the Resin
Once the linear peptide has been assembled, it is cleaved from the resin. For 2-CTC resin, a mild acid treatment is used to yield the protected linear peptide.
Protocol: Cleavage from 2-CTC Resin
-
Resin Preparation: Wash the peptide-resin with DCM (3x) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) in DCM (e.g., 20-30% TFE in DCM).[6]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate for 1-2 hours.
-
Filtration and Collection: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure to obtain the crude protected linear peptide.
Cyclization
Cyclization of the linear peptide is a critical step in forming the final this compound derivative. This can be performed either in solution (solution-phase cyclization) or while the peptide is still attached to the resin (on-resin cyclization). Solution-phase cyclization is commonly employed for Gramicidin S and its analogs.[7]
Protocol: Solution-Phase Cyclization
-
Peptide Dissolution: Dissolve the crude linear peptide in a large volume of DMF or a DMF/DCM mixture to achieve a high dilution (typically 1-2 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
Cyclization Reagents: Add a coupling agent (e.g., HATU, PyBOP) and a base (e.g., DIPEA) to the peptide solution.[6][8]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the cyclization by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Solvent Removal: Once the reaction is complete, remove the solvent under vacuum.
Final Deprotection and Purification
The final step involves the removal of all side-chain protecting groups and purification of the cyclic peptide.
Protocol: Deprotection and Purification
-
Deprotection Cocktail: Treat the crude cyclic peptide with a strong acid cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to protect sensitive residues (e.g., TFA/TIS/H₂O, 95:2.5:2.5).
-
Deprotection Reaction: Stir the mixture for 2-4 hours at room temperature.
-
Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifugation and Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Purification: Purify the crude cyclic peptide by preparative RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Characterization: Characterize the final product by analytical RP-HPLC for purity and by mass spectrometry to confirm the molecular weight.[6]
Visualizations
Experimental Workflow for Solid-Phase Synthesis of this compound Derivatives
Caption: Workflow for the solid-phase synthesis of this compound derivatives.
Logical Relationship of Key Synthesis Stages
References
- 1. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rigidity vs Activity: Design of Gramicidin S Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Gramicidin C in Ion Transport Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Gramicidin C, a potent ionophore, in the detailed investigation of ion transport mechanisms. This compound, along with its more commonly studied analogue Gramicidin A, forms well-defined transmembrane channels that are selectively permeable to monovalent cations.[1][2] This unique property makes it an invaluable tool for creating model ion channels in artificial and cellular membranes, enabling precise studies of ion permeation, channel kinetics, and the influence of the lipid environment on channel function.
This compound is a linear pentadecapeptide composed of alternating L- and D-amino acids.[1] It inserts into lipid bilayers as a monomer and forms a functional ion channel through the transmembrane dimerization of two monomers, creating a helical pore.[2] This channel has a diameter of approximately 4 Å, allowing the passage of monovalent cations such as Na+, K+, and Cs+, while being impermeable to anions and divalent cations.[3] The variants Gramicidin A, B, and C differ by a single amino acid at position 11 (Tryptophan in A, Phenylalanine in B, and Tyrosine in C) but form structurally equivalent channels with comparable properties.[4][5]
Mechanism of Action: Dimerization and Channel Formation
The functional form of the gramicidin channel is a head-to-head dimer that spans the lipid bilayer. This dimerization is a dynamic process, with monomers associating to form the channel and dissociating to a non-conductive state. The lifetime of the open channel is influenced by factors such as the lipid bilayer thickness and the presence of permeating ions.[6][7]
Quantitative Data: Gramicidin Channel Properties
The following tables summarize key quantitative parameters of gramicidin channels. While much of the detailed characterization has been performed on Gramicidin A, the properties are largely comparable to this compound.[4]
Table 1: Single-Channel Conductance of Gramicidin A in Different Lipid Bilayers
| Lipid Composition | Electrolyte | Applied Voltage (mV) | Single-Channel Conductance (pS) | Reference |
| Glycerylmonooleate | 1 M NaCl | 100 | ~21 | [8] |
| Diphytanoyllecithin/n-decane | 1 M KCl | 100 | 21 | [8] |
| Thylakoid Membranes (unscreened) | 10 mM NaCl | - | Low | [9] |
| Thylakoid Membranes (screened) | 10 mM NaCl | - | ~0.5 | [9] |
Table 2: Ion Selectivity and Permeability of Gramicidin A Channels
| Ion | Permeability Ratio (PX/PK) | Conductance Ratio (GX/GK) | Reference |
| NH4+ | >1 | >1 | [8] |
| Cs+ | >1 | >1 | [8] |
| Rb+ | >1 | >1 | [8] |
| K+ | 1.0 | 1.0 | [8] |
| Na+ | <1 | <1 | [8] |
| Li+ | <1 | <1 | [8] |
Note: The exact ratios can vary depending on the experimental conditions.
Table 3: Mean Channel Lifetime of Gramicidin A
| Lipid Bilayer Composition | Conditions | Mean Channel Lifetime (s) | Reference |
| Monoglyceride bilayers | Varies with bilayer thickness and tension | Proportional to tension | [6] |
| Various lipid bilayers | Dependent on ion occupancy | Increases with occupancy | [7] |
Experimental Protocols
Black Lipid Membrane (BLM) Recordings
This technique allows for the direct measurement of single-channel currents from gramicidin channels incorporated into an artificial lipid bilayer.
Materials:
-
BLM setup (Teflon cup with an aperture, Ag/AgCl electrodes, amplifier, data acquisition system)
-
Lipid solution (e.g., 1-2% diphytanoylphosphatidylcholine (DPhPC) in n-decane)
-
This compound stock solution (e.g., 1 µM in ethanol)
-
Aqueous electrolyte solution (e.g., 1 M KCl, buffered to pH 7.0)
Protocol:
-
Chamber Assembly: Assemble the BLM chamber and fill both compartments with the electrolyte solution.
-
BLM Formation: Using a fine brush or syringe, apply a small amount of the lipid solution across the aperture separating the two compartments. The lipid film will spontaneously thin to form a bilayer, which can be monitored by observing the reflected light (it will appear black) or by measuring the membrane capacitance.[10]
-
Gramicidin Incorporation: Add a small aliquot of the this compound stock solution to one or both compartments to achieve a final concentration in the nanomolar range.[11] Stir gently to facilitate incorporation into the membrane.
-
Voltage Application and Recording: Apply a constant voltage (e.g., +100 mV) across the membrane using the Ag/AgCl electrodes. Record the resulting current using a patch-clamp amplifier. Single-channel events will appear as discrete steps in the current trace.[12]
-
Data Analysis:
-
Conductance: Calculate the single-channel conductance (γ) using Ohm's law (γ = I/V), where I is the step current and V is the applied voltage.
-
Lifetime: Measure the duration of the open channel events to determine the mean channel lifetime.
-
Selectivity: To determine ion selectivity, establish a salt gradient across the membrane and measure the reversal potential. The permeability ratios can then be calculated using the Goldman-Hodgkin-Katz (GHK) equation.
-
Gramicidin Perforated Patch-Clamp Recording
This technique is used to gain electrical access to a cell's interior while preserving the intracellular concentration of anions, such as chloride. Gramicidin forms channels in the patched membrane that are permeable to monovalent cations but not to anions or larger molecules.[13]
Materials:
-
Patch-clamp setup (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling pipettes
-
This compound stock solution (e.g., 50 mg/ml in DMSO)[14]
-
Pipette (intracellular) solution (e.g., K-gluconate based)
-
Bath (extracellular) solution
Protocol:
-
Pipette Solution Preparation: Prepare the desired intracellular solution. Immediately before use, dilute the gramicidin stock solution into the pipette solution to a final concentration of 10-50 µg/ml.[14] Sonicate briefly to ensure it is well-dissolved.[15]
-
Pipette Filling: To facilitate seal formation, first dip the very tip of the recording pipette into gramicidin-free intracellular solution. Then, backfill the pipette with the gramicidin-containing solution.[14]
-
Cell Approach and Sealing: Approach the target cell with the pipette. It is crucial to avoid applying positive pressure, as this can disrupt seal formation.[15] Once in contact with the cell, apply gentle suction to form a gigaohm seal.
-
Perforation: After achieving a stable seal, monitor the access resistance. Over a period of 5-20 minutes, gramicidin will diffuse to the pipette tip and form channels in the cell membrane patch, causing the access resistance to decrease and stabilize.
-
Recording: Once a stable, low access resistance is achieved, you can begin recording whole-cell currents or membrane potential, knowing that the intracellular Cl- concentration remains unperturbed.[13]
Fluorescence-Based Ion Flux Assay
This high-throughput assay indirectly measures gramicidin channel activity by monitoring the influx of a quencher ion (Tl+) into fluorophore-loaded vesicles.
Materials:
-
Fluorometer or plate reader with kinetic read capabilities
-
Large unilamellar vesicles (LUVs)
-
Fluorescent indicator: 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS)
-
Quencher: Thallium (Tl+) salts (e.g., TlNO3)
-
This compound
Protocol:
-
Vesicle Preparation: Prepare LUVs containing a high concentration of the fluorescent dye ANTS. Remove any external ANTS by gel filtration.
-
Gramicidin Incorporation: Incubate the ANTS-loaded LUVs with this compound to allow for its incorporation into the vesicle membranes.
-
Quenching Assay: In a fluorometer, rapidly mix the gramicidin-containing LUVs with a solution containing Tl+. Tl+ will enter the vesicles through the gramicidin channels and quench the ANTS fluorescence.[16]
-
Data Acquisition and Analysis: Record the fluorescence intensity over time. The rate of fluorescence quenching is proportional to the rate of Tl+ influx, and thus to the activity of the gramicidin channels. This assay can be adapted to a high-throughput format to screen for modulators of gramicidin channel function.[16]
By employing these detailed protocols and leveraging the well-characterized properties of this compound, researchers can effectively study the fundamental mechanisms of ion transport across lipid membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. Gramicidin channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 4. Gramicidins A, B, and C form structurally equivalent ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The dependence of the conductance and lifetime of gramicidin channels on the thickness and tension of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of gramicidin A open channel lifetime by ion occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectivity for cations in potassium and gramicidin channels of the muscle fibre membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimerization constant and single-channel conductance of gramicidin in thylakoid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Impedance Analysis and Single-Channel Recordings on Nano-Black Lipid Membranes Based on Porous Alumina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gramicidin perforated patch recording technique [jstage.jst.go.jp]
- 14. fujifilmcdi.com [fujifilmcdi.com]
- 15. researchgate.net [researchgate.net]
- 16. Gramicidin-based fluorescence assay; for determining small molecules potential for modifying lipid bilayer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Gramicidin C Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the significant solubility challenges associated with Gramicidin C in aqueous solutions. This compound's hydrophobic nature makes it practically insoluble in water, posing a common hurdle in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so difficult to dissolve in water?
This compound is a linear polypeptide antibiotic, which is a natural component of the Gramicidin D complex, typically constituting about 15% of the mixture.[1][2] Like other gramicidins, its structure is rich in hydrophobic amino acids. This inherent hydrophobicity causes the molecules to aggregate in aqueous environments to minimize contact with water, leading to extremely low solubility, measured at approximately 6 mg/L.[1] It is considered practically insoluble in water and may form unstable colloidal suspensions.[3]
Q2: What are the primary methods to solubilize this compound for experimental use?
There are four primary strategies to overcome the poor aqueous solubility of this compound. The choice of method depends on the experimental requirements, such as required concentration, solution stability, and tolerance for excipients.
-
Organic Co-solvents: Dissolving this compound in a water-miscible organic solvent before diluting it into an aqueous buffer.
-
Micellar Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic peptide.[4]
-
Liposomes and Nanoparticles: Encapsulating this compound within lipid-based vesicles (liposomes) or forming self-assembled nanoparticles.[5][6]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, which have a hydrophobic core and a hydrophilic exterior.[7][8]
Q3: I need a quick method for a short-term in vitro experiment. What is the simplest way to prepare a working solution?
The co-solvent method is the most straightforward approach for short-term experiments. Gramicidin is readily soluble in various organic solvents.[3]
Protocol: Simple Co-solvent Method
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent. Ethanol or Dimethyl Sulfoxide (DMSO) are common choices.[9]
-
While vigorously stirring your aqueous buffer, add the organic stock solution dropwise to achieve the desired final concentration.
-
Critical Step: Ensure the final concentration of the organic solvent is minimal, as it can have physiological effects in biological assays.[9] Do not store this aqueous solution for more than a day, as precipitation may occur over time.[9]
Q4: My this compound precipitates when I add my organic stock solution to my aqueous buffer. What went wrong?
Precipitation is a common issue that typically arises from exceeding the solubility limit in the final mixed-solvent system. The following flowchart can help you troubleshoot the problem.
Caption: Troubleshooting workflow for this compound precipitation.
Q5: How can I prepare a more stable formulation of this compound, potentially for longer-term studies or improved delivery?
For enhanced stability and bioavailability, nano-formulations are recommended. Encapsulating this compound in liposomes or forming cyclodextrin complexes can improve solubility, protect the peptide from degradation, and reduce potential toxicity.[10][11][12]
-
Liposomes: These are lipid vesicles that can encapsulate hydrophobic molecules like this compound within their lipid bilayer. This approach is versatile and can be tailored by changing the lipid composition.[5]
-
Cyclodextrins: These molecules form inclusion complexes where the hydrophobic this compound resides within the cyclodextrin's internal cavity, while the hydrophilic exterior allows the entire complex to dissolve in water.[8][13]
Q6: Can you provide a basic protocol for preparing this compound-loaded liposomes?
The thin-film hydration method is a widely used technique for preparing liposomes. This protocol is a general guideline; specific lipid compositions and ratios may need to be optimized for your application.
Protocol: Liposome Preparation via Thin-Film Hydration
-
Lipid/Drug Mixture: Dissolve this compound and selected lipids (e.g., DPPC, DMPC, Cholesterol) in a suitable organic solvent, such as chloroform, in a round-bottom flask.[5][10]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator. This leaves a thin, dry lipid-drug film on the flask's inner surface.
-
Hydration: Add an aqueous buffer to the flask and hydrate the film by agitation (e.g., vortexing) above the phase transition temperature of the lipids. This process causes the lipids to self-assemble into liposomes, encapsulating the drug.[5]
-
Sizing (Optional but Recommended): To obtain a uniform size distribution, the resulting liposome suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
The following diagram illustrates this experimental workflow.
Caption: Workflow for preparing this compound-loaded liposomes.
Data & Methodologies
Quantitative Data Summary
The solubility of Gramicidin is highly dependent on the solvent system.
| Solvent System | Reported Solubility | Reference |
| Water | ~6 mg/L (may form colloids) | [1] |
| Methanol | > 20 mg/mL | |
| Ethanol | > 20 mg/mL (50 mg/mL tested) | |
| Isopropanol | > 20 mg/mL | |
| Acetone | > 20 mg/mL | |
| Pyridine | Soluble | [3] |
| Acetic Acid | Soluble | [3] |
Comparison of Solubilization Strategies
Choosing the right method is critical for experimental success.
| Method | Pros | Cons | Best For |
| Co-solvents | Simple, quick, inexpensive. | Risk of precipitation upon dilution, potential for solvent-induced artifacts in biological assays. | Rapid, short-term in vitro screening. |
| Micelles | High loading capacity, thermodynamically stable. | Surfactants can interfere with cell membranes or assays; potential for toxicity. | In vitro assays where surfactant effects are controlled or known. |
| Liposomes | Biocompatible, reduces toxicity, protects peptide, can be tailored for targeted delivery. | More complex and time-consuming preparation, potential for leakage. | In vitro cell-based assays, long-term stability, and in vivo studies. |
| Cyclodextrins | Increases solubility and stability, low toxicity, commercially available. | Limited by the size of the cyclodextrin cavity, potential for competitive displacement by other molecules. | Pharmaceutical formulations, reducing taste/odor, improving stability. |
Analytical Methods for Quantification
Accurate quantification of solubilized this compound is essential.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for separation and quantification. A reverse-phase C18 or Phenyl column is often used.[14][15] Detection is typically performed via UV absorbance, often around 280-282 nm due to the presence of tryptophan residues in the gramicidin structure.[15][16]
-
UV-Vis Spectrophotometry: A simpler but less specific method. The absorbance maximum at ~280 nm can be used for a quick estimation of concentration in a pure system, but it is susceptible to interference from other components that absorb at this wavelength.[16][17]
The following diagram illustrates the basic principle behind the advanced solubilization methods.
References
- 1. Gramicidin - Wikipedia [en.wikipedia.org]
- 2. Development and Challenges of Antimicrobial Peptides for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRAMICIDIN CAS#: 1405-97-6 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Lipid Composition of Nanocarriers Shapes Interactions of Cyclic Antimicrobial Peptide Gramicidin S with Their Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid Composition of Nanocarriers Shapes Interactions of Cyclic Antimicrobial Peptide Gramicidin S with Their Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Colloidal Dispersions of Gramicidin D in Water: Preparation, Characterization, and Differential Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Mitigating the hemolytic activity of Gramicidin C in vitro
Welcome to the technical support center for researchers working with Gramicidin S (GS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate the inherent hemolytic activity of GS in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Gramicidin S and why is its hemolytic activity a concern?
Gramicidin S is a naturally occurring cyclic antimicrobial peptide with potent activity against a range of bacteria.[1][2] However, its clinical use is primarily restricted to topical applications because it is highly toxic to human red blood cells (erythrocytes), causing them to rupture (hemolysis).[2][3] This hemolytic side-effect prevents its systemic administration.[1] The mechanism of toxicity involves the disruption of the lipid bilayer of cell membranes, which is not specific to microbial cells and also affects mammalian cells.[3]
Q2: What is the underlying mechanism of Gramicidin S-induced hemolysis?
Gramicidin S has an amphipathic structure, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. This structure allows it to interact with and insert itself into the lipid membranes of cells. In erythrocytes, this insertion disrupts the membrane integrity, increasing its permeability and ultimately leading to cell lysis and the release of hemoglobin.[3] GS has been reported to kill bacteria by forming pores in their membranes.[1]
Q3: What are the primary strategies to reduce the hemolytic activity of Gramicidin S?
The main goal is to increase the peptide's selectivity for bacterial membranes over mammalian membranes. Research has focused on several key strategies:
-
Amino Acid Modification: Synthesizing GS analogs by altering the amino acid composition. This includes modifying the β-turn region, changing the β-strand region, or including non-natural amino acids.[1] The goal is often to modulate the peptide's overall hydrophobicity, as a slight reduction in hydrophobicity can decrease hemolysis while retaining antimicrobial activity.[1][4]
-
N-Methylation: Introducing N-methylation to the peptide backbone can affect the molecule's conformation and reduce its hemolytic effects. For instance, methylating the internal hydrogen-bonded leucine residue has been shown to increase the HC50 value (the concentration causing 50% hemolysis) by fivefold.[5]
-
Altering Ring Size: Modifying the size of the peptide ring can dissociate hemolytic and antimicrobial activities. Increasing the ring size from the native 10 residues to 14 has been shown to create effective analogs with higher therapeutic indices.[6]
-
Encapsulation and Targeted Delivery: While primarily an in vivo strategy, encapsulating GS in nanocarriers like liposomes can be a way to shield it from erythrocytes, potentially reducing hemolysis in complex in vitro systems.[7]
Q4: What is the "Therapeutic Index" and why is it important?
The Therapeutic Index (TI) is a quantitative measure of a drug's safety and selectivity. It is typically calculated as the ratio of the concentration that is toxic to host cells to the concentration that is effective against the target pathogen. For Gramicidin S, it is often expressed as the ratio of the HC50 value to the Minimum Inhibitory Concentration (MIC).
TI = HC50 / MIC
A higher TI indicates greater selectivity for bacterial cells over red blood cells, which is the primary goal of GS modification. For example, the analog Peptide 8 showed a 10-fold improvement in its TI against E. coli compared to the parent Gramicidin S.[8]
Troubleshooting Guide
Issue: My new Gramicidin S analog shows reduced antibacterial activity.
-
Assess Hydrophobicity: A significant reduction in hydrophobicity can decrease hemolytic activity but may also compromise antibacterial potency.[1] The relationship between hydrophobicity and activity is not always linear; peptides with intermediate hydrophobicities often have the highest therapeutic indices.[6] Consider synthesizing a series of analogs with fine-tuned hydrophobic characteristics.
-
Check Conformation: Modifications, especially in the β-turn or β-strand regions, can alter the peptide's secondary structure, which is crucial for its function.[5] Techniques like Circular Dichroism (CD) spectroscopy can be used to analyze the conformation of your analogs in different environments.[3]
-
Evaluate Cationicity: The positive charges on GS (from the Ornithine residues) are critical for the initial interaction with negatively charged bacterial membranes. Ensure your modifications have not significantly reduced the overall positive charge of the peptide. Enhancing cationicity can sometimes improve activity against Gram-negative bacteria.[8]
Issue: My analog is still highly hemolytic.
-
Target the β-turn: The β-turn region is a promising target for modification. Substituting this region with elements like a sugar amino acid (SAA) dipeptide isoster has been shown to reduce toxicity.[1]
-
Decrease Amphipathicity: High amphipathicity (the separation of polar and non-polar residues) correlates directly with high hemolytic activity.[9] Introducing charged or polar residues on the hydrophobic face of the β-sheet can disrupt this perfect amphipathicity, thereby reducing interactions with erythrocyte membranes while maintaining interactions with bacterial membranes.[9]
-
Increase Ring Size: If chemical modifications are insufficient, consider synthesizing analogs with a larger ring structure, such as a 14-residue peptide (GS14), which has been shown to effectively separate antimicrobial and hemolytic properties.[6]
Issue: The results of my hemolysis assay are inconsistent.
-
Standardize Protocol: The hemolysis assay can be affected by many variables, including the source of red blood cells, incubation time, and the positive control used.[10] Ensure you are using a consistent and standardized protocol for all experiments.
-
Check Reagent Purity: Ensure the purity of your synthesized peptides. Contaminants from the synthesis process can interfere with the assay. Use techniques like RP-HPLC to purify and characterize your compounds.[8]
-
Optimize Controls: Use Phosphate-Buffered Saline (PBS) as a negative control (0% hemolysis) and a detergent like 1% Triton X-100 as a positive control (100% hemolysis) to ensure proper normalization of your data.[1][11]
Data on Modified Gramicidin S Analogs
The following tables summarize quantitative data comparing Gramicidin S to various modified analogs, highlighting the improvements in hemolytic activity (higher HC50) and therapeutic index.
Table 1: Comparison of Gramicidin S and β-Strand/β-Turn Modified Analogs
| Compound | Modification Type | HC50 (μg/mL) | MIC vs. S. aureus (μg/mL) | Therapeutic Index (HC50/MIC) |
| Gramicidin S | Parental Peptide | 35.2[1] | 3.9[1] | 9.0 |
| Derivative VK7 | β-Strand Modification | > 62.5[1] | 3.9[1] | > 16.0 |
| Derivative 20 | β-Turn Modification | > 62.5[1] | 7.8[1] | > 8.0 |
| Peptide 9 | β-Strand & β-Turn Mod. | Negligible Hemolysis[2] | 8.0[2] | High (Not Quantified) |
Table 2: Comparison of Gramicidin S and Rigidity-Modified Analogs
| Compound | Modification Type | HC50 (μg/mL) | MIC vs. S. aureus (μg/mL) | Therapeutic Index (HC50/MIC) |
| Gramicidin S | Parental Peptide | 16[3] | 8[3] | 2.0 |
| GS-L | Linear (Flexible) | > 128[3] | 64[3] | > 2.0 |
| GSC-FB | Stapled (Rigid) | 64[3] | 32[3] | 2.0 |
Visual Guides and Workflows
Mechanism of Gramicidin S Hemolysis
Caption: Mechanism of Gramicidin S-induced hemolysis on an erythrocyte membrane.
Workflow for Developing Low-Hemolysis GS Analogs
Caption: A logical workflow for the design and testing of GS analogs.
Experimental Protocols
Protocol: In Vitro Hemolysis Assay
This protocol outlines a standard method for determining the hemolytic activity (HC50) of Gramicidin S and its analogs using human red blood cells (RBCs).
1. Preparation of Erythrocyte Suspension a. Collect fresh human blood in a tube containing an anticoagulant (e.g., EDTA).[11] b. Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the erythrocytes.[11] c. Aspirate and discard the supernatant plasma and the buffy coat. d. Wash the erythrocyte pellet three times by resuspending in 10 volumes of sterile, cold Phosphate-Buffered Saline (PBS, pH 7.4) and repeating the centrifugation step.[1][11] e. After the final wash, resuspend the packed RBCs in PBS to create a 2% (v/v) erythrocyte suspension.[11] Keep on ice.
2. Preparation of Test Compounds and Controls a. Prepare stock solutions of Gramicidin S and your analogs in a suitable solvent (e.g., DMSO). b. Create a series of 2-fold serial dilutions of each test compound in PBS in a 96-well U-bottom plate.[1] The final concentration range should be chosen to bracket the expected HC50 value (e.g., 0.5 to 256 µg/mL). c. Negative Control: Add PBS only. This represents 0% hemolysis.[12] d. Positive Control: Add 1% Triton X-100. This represents 100% hemolysis.[1]
3. Incubation a. Add an equal volume of the 2% erythrocyte suspension to each well of the 96-well plate containing the diluted compounds and controls. b. Incubate the plate at 37°C for 1 hour.[11] Some protocols may use different incubation times, but consistency is key.[10]
4. Measurement a. After incubation, centrifuge the plate at 1,000 x g for 5-10 minutes to pellet the intact erythrocytes and cell debris.[11] b. Carefully transfer 75-100 µL of the supernatant from each well to a new 96-well flat-bottom plate, being careful not to disturb the pellet.[13] c. Measure the absorbance of the supernatant at 540 nm (or 577 nm) using a microplate reader.[11][12] This wavelength corresponds to the peak absorbance of hemoglobin.
5. Data Analysis a. Calculate the percentage of hemolysis for each concentration using the following formula:
Hemolysis Assay Workflow Diagram
Caption: A step-by-step workflow for the in vitro hemolysis assay.
References
- 1. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Gramicidin S Analogue with Potent Antibacterial Activity and Negligible Hemolytic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rigidity vs Activity: Design of Gramicidin S Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dissociation of antimicrobial and hemolytic activities of gramicidin S through N-methylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of de novo designed cyclic antimicrobial peptides based on gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Broad-Spectrum Gramicidin S Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of the structural basis for antimicrobial and hemolytic activities of peptides based on gramicidin S and design of novel analogs using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. thno.org [thno.org]
- 13. Hemolysis Assay [protocols.io]
Technical Support Center: Gramicidin Cytotoxicity Reduction Strategies
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on mitigating the cytotoxic effects of Gramicidin C and its analogs in mammalian cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Gramicidin's cytotoxicity in mammalian cells?
A1: Gramicidin's primary cytotoxic action stems from its function as an ionophore. It inserts itself into lipid bilayers, including the plasma membranes of mammalian cells, and forms transmembrane channels or pores.[1][2] This action disrupts critical ion gradients. Specifically, two gramicidin monomers dimerize to form a channel that allows the passive diffusion of monovalent cations like sodium (Na+) and potassium (K+) across the membrane.[1][3] This influx of Na+ and efflux of K+ dissipates the electrochemical gradients essential for maintaining cell volume, membrane potential, and various signaling pathways, ultimately leading to cell death.[1][2] Beyond the plasma membrane, gramicidin can also accumulate in mitochondria, disrupting the proton gradient, inhibiting ATP synthesis, and inducing mitophagy, which contributes to its cytotoxic effects.[4]
Q2: Why is Gramicidin more toxic to mammalian cells than to bacteria?
A2: While gramicidin is an effective antibiotic, its therapeutic use is limited by its indiscriminate action on both bacterial and mammalian membranes.[5] The fundamental mechanism of forming ion channels is the same in both cell types.[1][2] However, mammalian cells, particularly erythrocytes (red blood cells), are highly susceptible to the osmotic stress caused by uncontrolled ion flux, leading to hemolysis (rupturing of the cells).[6] This high hemolytic activity is a major component of its cytotoxicity and restricts its clinical applications primarily to topical treatments where systemic exposure is minimal.[6][7][8]
Q3: What are the main strategies to reduce Gramicidin's cytotoxicity while preserving its antimicrobial activity?
A3: The core challenge is to increase the therapeutic index by dissociating the desired antimicrobial activity from the undesired hemolytic/cytotoxic activity. The main strategies being explored include:
-
Chemical Modification/Analog Synthesis: This involves altering the amino acid sequence of gramicidin.[6][7][9] Modifications can include changing the ring size, substituting specific amino acids (e.g., with D-amino acids), or N-methylation of residues.[9][10] These changes can alter the peptide's conformation, amphipathicity, and rigidity, making it more selective for bacterial membranes over mammalian ones.[5][9][10]
-
Encapsulation in Delivery Systems: This strategy involves enclosing gramicidin within nanocarriers, such as liposomes or polymeric nanoparticles.[11][12][13][14] These carriers can shield mammalian cells from direct exposure to the peptide, reducing systemic toxicity.[11][12] The formulation can be designed to preferentially release the drug at the site of infection.
-
Formulation as Nanoparticles: Self-assembled gramicidin nanoparticles have shown promise. These formulations can exhibit differential cytotoxicity, being more effective against microbes than mammalian cells.[15][16]
Troubleshooting Guides
This section addresses specific experimental issues related to this compound cytotoxicity.
Issue 1: High levels of hemolysis are observed in my in vitro red blood cell (RBC) assay, even at low concentrations of my novel gramicidin analog.
| Possible Cause | Troubleshooting Step |
| Insufficient Selectivity: The analog retains high affinity for erythrocyte membranes. | 1. Review the Analog's Design: Analyze the structure-activity relationship (SAR). High hydrophobicity often correlates with high hemolytic activity. Consider synthesizing analogs with reduced amphipathicity or altered rigidity.[5][10] 2. Modify the Peptide Backbone: N-methylation of amides involved in intramolecular hydrogen bonds has been shown to decrease hemolytic activity significantly.[9] 3. Change Ring Size: Increasing the peptide ring size from the native 10 residues to 14 has been shown to dissociate antimicrobial and hemolytic activities.[10] |
| Assay Conditions: The buffer or media composition may be sensitizing the RBCs. | 1. Verify Buffer Integrity: Ensure the osmolarity of your saline/buffer is correct and that it is sterile. 2. Control for Vehicle Effects: If dissolving the peptide in a solvent like DMSO, ensure the final concentration is well below the threshold that affects RBC membrane integrity. Run vehicle-only controls. |
| Peptide Aggregation: The analog may be forming aggregates that cause non-specific membrane disruption. | 1. Check Solubility: Determine the critical aggregation concentration of your peptide under assay conditions using techniques like dynamic light scattering (DLS). 2. Use Chaotropic Agents: In preliminary tests, consider using mild chaotropic agents to see if preventing aggregation reduces hemolysis, though this is not a solution for the final formulation. |
Issue 2: My liposomal gramicidin formulation still shows significant cytotoxicity to my mammalian cell line (e.g., HEK-293, L929).
| Possible Cause | Troubleshooting Step |
| Poor Encapsulation Efficiency: A large fraction of the gramicidin may be unencapsulated or loosely associated with the liposome exterior. | 1. Quantify Encapsulation: Separate the liposomes from the unencapsulated drug using methods like size exclusion chromatography or dialysis. Quantify the peptide in both fractions. 2. Optimize Formulation: Adjust the lipid-to-drug ratio, lipid composition, and preparation method (e.g., sonication time, extrusion parameters) to improve encapsulation. |
| Liposome Instability: The liposomes may be unstable in the cell culture media, leading to premature release of gramicidin. | 1. Assess Stability: Incubate the liposomal formulation in your specific cell culture medium (containing serum, if applicable) and measure drug leakage over time using a dialysis-based method. 2. Modify Lipid Composition: Incorporating cholesterol into the lipid bilayer can increase membrane rigidity and reduce leakage.[11][12] Using lipids with higher phase transition temperatures (e.g., DPPC) can also improve stability.[11][12] |
| Direct Liposome-Cell Fusion/Uptake: The liposome formulation itself may be rapidly taken up by the cells, releasing the drug intracellularly. | 1. Surface Modification: Modify the liposome surface with polymers like polyethylene glycol (PEG) to create "stealth" liposomes. This can reduce non-specific uptake by cells. 2. Characterize Uptake Mechanism: Use fluorescently labeled lipids and/or gramicidin to visualize and quantify the uptake of your formulation by the target cells via microscopy or flow cytometry. |
Quantitative Data Summary
The following table summarizes the cytotoxicity (hemolytic activity) and antimicrobial activity (Minimum Inhibitory Concentration, MIC) of native Gramicidin S (GS) and some of its modified analogs, demonstrating the potential for strategic modifications to improve the therapeutic index.
| Compound | Hemolytic Activity (HC50, µg/mL)¹ | MIC vs. S. aureus (µg/mL)² | Therapeutic Index (HC50/MIC)³ | Reference |
| Gramicidin S (GS) | 35.2 | 3.9 - 7.8 | 4.5 - 9.0 | [6] |
| GS Analog VK7 | > 62.5 (No hemolysis observed) | 3.9 - 7.8 | > 8.0 - 16.0 | [6] |
| GS Analog 3 | 41.6 | 3.9 - 62.5 | 0.7 - 10.7 | [6] |
| GS Linear Analog (GS-L) | ~280 (8x reduction vs GS) | 16 - 32 | 8.8 - 17.5 | [5] |
| GS Stapled Analog (GSC-FB) | ~140 (4x reduction vs GS) | 16 - 32 | 4.4 - 8.8 | [5] |
| Peptide 9 (GS Analog) | Negligible | 8 | > N/A | [8] |
¹ HC50 is the concentration required to cause 50% hemolysis of red blood cells. A higher value indicates lower toxicity. ² MIC is the lowest concentration required to inhibit visible growth of the bacterium. A lower value indicates higher potency. ³ Therapeutic Index is a ratio calculated here as HC50/MIC. A higher value is desirable, indicating greater selectivity for bacteria over mammalian cells.
Experimental Protocols & Visualizations
Protocol 1: Hemolysis Assay
This protocol is used to determine the hemolytic activity of gramicidin or its analogs against red blood cells (RBCs).
Materials:
-
Freshly collected human or rabbit red blood cells
-
Phosphate-buffered saline (PBS), pH 7.4
-
Gramicidin/analog stock solution (in ethanol or DMSO)
-
Triton X-100 (1% v/v in PBS) for positive control (100% lysis)
-
PBS for negative control (0% lysis)
-
96-well microtiter plate
-
Spectrophotometer (plate reader) capable of reading absorbance at 450 nm or 540 nm
Procedure:
-
Prepare RBC Suspension: a. Centrifuge fresh blood to pellet the RBCs. b. Aspirate the supernatant and wash the RBCs three times with 5-10 volumes of cold PBS. c. After the final wash, resuspend the RBC pellet in PBS to achieve a 2% (v/v) suspension.
-
Prepare Serial Dilutions: a. Prepare serial dilutions of the gramicidin/analog in PBS in a 96-well plate. The final volume in each well should be 100 µL. b. Include wells with 100 µL of PBS only (negative control) and 100 µL of 1% Triton X-100 (positive control).
-
Incubation: a. Add 100 µL of the 2% RBC suspension to each well, bringing the total volume to 200 µL. b. Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Pellet RBCs: a. Centrifuge the plate to pellet the intact RBCs and cell debris.
-
Measure Hemoglobin Release: a. Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. b. Measure the absorbance of the supernatant at 450 nm or 540 nm. This absorbance is proportional to the amount of hemoglobin released.
-
Calculate Percent Hemolysis: a. Use the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] * 100 b. Plot the % Hemolysis against the peptide concentration and determine the HC50 value (the concentration that causes 50% hemolysis).
Protocol 2: Preparation of Gramicidin-Loaded Liposomes
This protocol describes a common method (thin-film hydration followed by extrusion) for encapsulating gramicidin.
Materials:
-
Lipids (e.g., Dipalmitoylphosphatidylcholine (DPPC) and Cholesterol (CHOL) in a 9:1 molar ratio)[11][12]
-
This compound
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., PBS or HEPES-buffered saline)
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve the lipids (e.g., DPPC and CHOL) and gramicidin in chloroform in a round-bottom flask. b. Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature of the primary lipid (e.g., >41°C for DPPC). b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask (e.g., by vortexing or hand-shaking) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
Size Reduction (Sonication): a. To break down the large MLVs, sonicate the suspension in a bath sonicator. This helps in forming smaller vesicles.
-
Extrusion (Homogenization): a. Assemble the liposome extruder with the desired pore-size membrane (e.g., 100 nm). b. Heat the extruder to the same temperature as the hydration buffer. c. Pass the liposome suspension through the extruder 11-21 times. This process forces the vesicles through the membrane pores, resulting in a more uniform population of unilamellar vesicles (LUVs) of a defined size.
-
Purification: a. To remove unencapsulated gramicidin, the liposome suspension can be purified by size exclusion chromatography, dialysis against the hydration buffer, or ultracentrifugation.
-
Characterization: a. Characterize the final liposome formulation for particle size and distribution (using Dynamic Light Scattering), encapsulation efficiency, and stability.
Visualizations
Caption: Logical workflow comparing native gramicidin's cytotoxic mechanism with two primary reduction strategies.
Caption: Decision-making workflow for the preclinical evaluation of a new gramicidin analog.
References
- 1. Gramicidin A: A New Mission for an Old Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gramicidin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Gramicidin A accumulates in mitochondria, reduces ATP levels, induces mitophagy, and inhibits cancer cell growth - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Rigidity vs Activity: Design of Gramicidin S Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New Gramicidin S Analogue with Potent Antibacterial Activity and Negligible Hemolytic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissociation of antimicrobial and hemolytic activities of gramicidin S through N-methylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of de novo designed cyclic antimicrobial peptides based on gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid Composition of Nanocarriers Shapes Interactions of Cyclic Antimicrobial Peptide Gramicidin S with Their Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nanomedicines for the Delivery of Antimicrobial Peptides (AMPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Colloidal Dispersions of Gramicidin D in Water: Preparation, Characterization, and Differential Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Gramicidin Concentration for Antimicrobial Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gramicidin C concentration for their antimicrobial assays.
Frequently Asked Questions (FAQs)
Q1: What is Gramicidin and how does it work?
Gramicidin is a heterogeneous mixture of six antibiotic compounds, Gramicidin A, B, and C, which constitute approximately 80%, 5%, and 15% of the mixture, respectively.[1][2] These linear peptides are obtained from the soil bacterium Brevibacillus brevis.[1] Gramicidin exhibits potent activity against Gram-positive bacteria by forming ion channel-like pores in the bacterial cell membrane.[1][3][4] This disrupts the cellular ionic homeostasis, leading to membrane depolarization, osmotic swelling, and ultimately cell lysis.[4] Specifically, the dimerization of two gramicidin molecules forms a transmembrane channel that allows the passage of monovalent cations like potassium (K+) and sodium (Na+), dissipating the vital ion gradients necessary for cell survival.[1][2][4]
Q2: What is the typical antimicrobial spectrum of Gramicidin?
Gramicidin is primarily effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.[1][5] Its efficacy against Gram-negative bacteria like E. coli is generally poor due to the protective outer membrane of these bacteria.[1][6] However, research into synthetic analogs of gramicidin S has shown promise in broadening its spectrum to include some Gram-negative pathogens.[6][7][8]
Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10] The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[11] While the MIC indicates the concentration needed to inhibit growth, the MBC provides information on the concentration required to kill the bacteria.
Q4: How do I determine the optimal concentration of Gramicidin for my experiments?
The optimal concentration of Gramicidin, typically the Minimum Inhibitory Concentration (MIC), should be determined empirically for each bacterial strain under your specific experimental conditions. The broth microdilution method is a standard and widely accepted technique for MIC determination.[9][12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No antimicrobial activity observed | - Incorrect bacterial strain: Gramicidin is primarily active against Gram-positive bacteria.[1][5]- Gramicidin degradation: Improper storage or handling.- High inoculum size: Too many bacterial cells can overwhelm the antibiotic. | - Confirm the Gram-stain status of your target microorganism.- Store Gramicidin stock solutions at -20°C or below and avoid repeated freeze-thaw cycles.- Standardize your inoculum to approximately 5 x 10^5 CFU/mL for MIC assays.[12] |
| Inconsistent MIC values | - Variability in inoculum preparation: Inconsistent bacterial density.- Improper serial dilutions: Inaccurate pipetting.- Contamination: Presence of other microorganisms. | - Ensure a standardized and reproducible method for preparing the bacterial inoculum to the correct optical density.- Use calibrated pipettes and ensure thorough mixing at each dilution step.- Perform sterility controls for your media and a purity check of your bacterial culture.[12] |
| High toxicity to mammalian cells | - Inherent cytotoxicity of Gramicidin: Gramicidin can also disrupt mammalian cell membranes, leading to hemolysis.[6][14] | - If working with co-cultures, consider using a lower, sub-lethal concentration of Gramicidin if the goal is not immediate cell death.- Explore the use of less cytotoxic, synthetic Gramicidin derivatives if available.[6][14] |
| Precipitation of Gramicidin in media | - Poor solubility in aqueous solutions: Gramicidin is a hydrophobic peptide.[1] | - Prepare a high-concentration stock solution in a suitable organic solvent like ethanol or DMSO before diluting it in the aqueous culture medium.- Ensure the final concentration of the organic solvent in the assay is non-toxic to the bacteria and does not interfere with the assay. |
Data Presentation
Table 1: Reported MIC Values of Gramicidin and its Derivatives against Various Bacteria
| Compound | Bacterium | MIC Range (µg/mL) | Reference |
| Gramicidin S | Gram-positive bacteria | 4 - 64 | [14] |
| Gramicidin S | Gram-negative bacteria | 4 - 64 | [14] |
| Gramicidin S Derivative (VK7) | K. pneumoniae, A. baumannii, P. aeruginosa | 7.8 - 31.2 | [14] |
| Gramicidin S | E. coli | 32 | [7][8] |
| Gramicidin S Derivative (Peptide 8) | E. coli | 8 | [7][8] |
| Gramicidin S | K. pneumoniae | 128 | [7] |
| Gramicidin S Derivative (Peptide 9) | K. pneumoniae | 16 | [7] |
| Gramicidin A | S. aureus | 2.5 µM | [11] |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9][12]
Materials:
-
Sterile 96-well microtiter plates
-
This compound (or other gramicidin variants)
-
Appropriate organic solvent for stock solution (e.g., DMSO, ethanol)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Preparation of Gramicidin Stock Solution:
-
Dissolve Gramicidin in a suitable organic solvent to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in sterile CAMHB to twice the highest desired final concentration to be tested.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the 2x Gramicidin working solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the positive control (bacterial growth without antibiotic) and column 12 as the negative control (sterility control, broth only).
-
-
Preparation of Bacterial Inoculum:
-
Grow the bacterial strain in CAMHB to the logarithmic phase.
-
Adjust the bacterial suspension's turbidity with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of Gramicidin at which there is no visible growth of bacteria. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
-
Visualizations
References
- 1. Gramicidin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gramicidin A: A New Mission for an Old Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Rigidity vs Activity: Design of Gramicidin S Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Broad-Spectrum Gramicidin S Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. idexx.dk [idexx.dk]
- 11. Novel gramicidin formulations in cationic lipid as broad-spectrum microbicidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. protocols.io [protocols.io]
- 14. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Gramicidin C in Solution
This guide provides researchers, scientists, and drug development professionals with essential information for handling Gramicidin C, focusing on enhancing its stability in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a linear polypeptide antibiotic that is part of the Gramicidin D complex, which also includes Gramicidin A and B.[1] Like many peptides, this compound is susceptible to physical and chemical instability in solution.[2] Its high hydrophobicity leads to poor aqueous solubility (around 6 mg/L), causing it to precipitate or aggregate.[1] Chemical degradation can occur through processes like hydrolysis, oxidation, and deamidation, leading to a loss of biological activity.[2][3]
Q2: What are the optimal solvents for dissolving this compound?
A2: Due to its hydrophobic nature, this compound is practically insoluble in water.[4] The preferred solvents for creating stock solutions are small alcohols like ethanol or methanol, and dimethyl sulfoxide (DMSO).[5][6][7] It is also soluble in acetic acid and pyridine.[1] For biological assays, a concentrated stock in an organic solvent is typically prepared and then diluted into the aqueous experimental medium.[7] Ensure the final concentration of the organic solvent is low enough to not affect the experimental results.[7]
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare a stock solution, dissolve this compound powder in a suitable organic solvent like ethanol or DMSO to a concentration of 1-50 mg/mL.[5] Gentle warming or sonication can aid dissolution. For storage:
-
Solid Form: Store the powder at -20°C, where it can be stable for several years.[7]
-
Organic Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6] An ethanolic solution (1 mg/mL) can be stored at 2-8°C for up to 30 days.[5]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day due to the high risk of precipitation and degradation.[7]
Q4: What factors can lead to the degradation of this compound in solution?
A4: Several factors can compromise the stability of this compound in solution:
-
pH: Extreme pH values can catalyze hydrolysis of peptide bonds and lead to other chemical modifications like β-elimination.[3][8]
-
Temperature: Elevated temperatures accelerate degradation reactions and can induce aggregation.[9]
-
Repeated Freeze-Thaw Cycles: This can cause aggregation and precipitation of the peptide.[6]
-
High Concentration: Higher peptide concentrations can promote self-association and aggregation.[9]
-
Interfaces: Adsorption to surfaces (e.g., container walls, air-water interface) can lead to denaturation and aggregation.[3]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be triggered by exposure to oxygen, light, or trace metal ions.[8]
Q5: My this compound solution is showing precipitation. What should I do?
A5: Precipitation is a common issue due to this compound's low aqueous solubility. Here are some troubleshooting steps:
-
Verify Solvent: Ensure the initial stock solution was prepared in an appropriate organic solvent (e.g., ethanol, DMSO).
-
Check Concentration: The concentration in the final aqueous buffer may be too high. Try lowering the concentration.
-
Re-dissolve: If the precipitate is in your stock solution, gentle warming or sonication may help re-dissolve it. If it persists, the solution may have degraded, and a fresh stock should be prepared.
-
Use Additives: For aqueous working solutions, consider incorporating solubility-enhancing excipients such as propylene glycol, polysorbate-80, or formulating with lipid-based carriers.
Q6: How can I improve the solubility and stability of this compound in aqueous media for my experiments?
A6: To maintain this compound in an aqueous solution for experimental use, several strategies can be employed:
-
Co-solvents: Adding a small amount of an organic co-solvent like ethanol can improve solubility.
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic peptide, increasing its apparent solubility.
-
Lipid Formulations: Incorporating this compound into lipid bilayers or liposomes can stabilize its structure and improve its delivery in biological systems.
Troubleshooting Guide
This table summarizes common stability-related issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms upon dilution into aqueous buffer. | Concentration exceeds aqueous solubility limit. | Decrease the final concentration of this compound. Add a surfactant or co-solvent to the aqueous buffer. |
| Loss of antibacterial activity over time. | Chemical degradation (e.g., hydrolysis, oxidation). Aggregation of the peptide. | Prepare fresh solutions daily. Store stock solutions properly at -20°C or -80°C in aliquots. Avoid exposure to light and extreme pH. |
| Inconsistent experimental results. | Instability of the working solution. Adsorption to labware. | Prepare working solutions immediately before use. Consider using low-protein-binding tubes and pipette tips. |
| Cloudiness in the stock solution. | Precipitation due to improper solvent or storage. | Ensure the correct solvent was used. Try gentle warming/sonication. If cloudiness persists, prepare a fresh stock solution. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes how to prepare a stock solution of this compound with enhanced stability for short-term storage.
-
Materials: this compound powder, anhydrous ethanol (or DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of anhydrous ethanol (or DMSO) to achieve a final concentration of 10 mg/mL.
-
Vortex the solution thoroughly and sonicate for 5-10 minutes in a water bath to ensure complete dissolution.[10]
-
Visually inspect the solution for any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile, low-protein-binding tubes.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[6] Avoid repeated freeze-thaw cycles.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method to monitor the degradation of this compound over time.
-
Objective: To quantify the remaining intact this compound in a solution after incubation under specific stress conditions (e.g., different temperatures, pH values).
-
Instrumentation & Reagents:
-
HPLC system with UV detector.
-
C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
This compound solution to be tested.
-
-
Procedure:
-
Prepare samples by diluting the stored this compound solution to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase composition.
-
Set the UV detector to monitor at 220-230 nm.[11]
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a standard volume of the sample.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
The stability is assessed by comparing the peak area of the intact this compound from the stressed sample to that of a control sample stored under optimal conditions (e.g., freshly prepared or stored at -80°C). A decrease in the main peak area and the appearance of new peaks indicate degradation.[11]
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to this compound stability.
Caption: Workflow for preparing and storing a stable this compound stock solution.
References
- 1. Gramicidin - Wikipedia [en.wikipedia.org]
- 2. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. GRAMICIDIN CAS#: 1405-97-6 [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. almacgroup.com [almacgroup.com]
Troubleshooting low signal-to-noise in Gramicidin C patch-clamp recordings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Gramicidin C in patch-clamp electrophysiology. Our aim is to help you overcome common challenges and achieve high-quality, low-noise recordings.
Frequently Asked Questions (FAQs)
Q1: What is gramicidin perforated patch-clamp, and why is it used?
The gramicidin perforated patch-clamp technique is a variation of the whole-cell patch-clamp method that allows for electrical access to the cell's interior without dialyzing intracellular contents.[1][2] Gramicidin, an antibiotic peptide, forms small pores in the cell membrane that are permeable to monovalent cations like Na+ and K+ but impermeable to anions like Cl- and larger molecules such as second messengers.[3][4][5] This makes it particularly useful for studying ion channels that are modulated by intracellular signaling pathways or for accurately measuring chloride-mediated currents without altering the cell's native intracellular chloride concentration.[3][4][6]
Q2: How long does it typically take for the gramicidin pores to form?
The perforation process with gramicidin is known to be relatively slow.[2] It can take anywhere from 15 to 40 minutes, and sometimes longer, for the access resistance to stabilize at a sufficiently low level for recording.[6][7][8] The time to perforation can be influenced by factors such as gramicidin concentration, the age of the stock solution, and the method of pipette filling.
Q3: What is a typical access resistance for a good gramicidin perforated patch recording?
A successful gramicidin perforated patch is indicated by a gradual decrease in access resistance. For most applications, an access resistance that stabilizes below 40 MΩ is considered good, with values in the range of 10-20 MΩ being ideal for high-quality recordings.[2][6][8]
Q4: How can I be sure I have a perforated patch and not a whole-cell configuration?
Spontaneous rupture of the membrane patch can accidentally lead to a whole-cell configuration. To verify a true perforated patch, you can include a membrane-impermeable dye in your pipette solution. If the cell becomes fluorescent, it indicates a rupture. Another method is to include a sodium channel blocker in the pipette solution; if the neuron can still fire action potentials, the patch is likely perforated, as the blocker has not entered the cell.[2] Additionally, a sudden, large drop in access resistance is often indicative of a rupture into whole-cell mode.[7]
Troubleshooting Guide
Issue 1: Low Signal-to-Noise Ratio (High Noise Levels)
High noise levels can obscure the small currents you are trying to measure. Noise can be broadly categorized into electrical and mechanical sources.
Q: My recording is very noisy. What are the common sources of electrical noise and how can I reduce them?
A: Electrical noise, often appearing as 50/60 Hz hum, is a frequent issue in electrophysiology. Here are some steps to identify and minimize it:
-
Grounding: This is the most critical factor. Ensure all equipment in your rig is connected to a single, common ground point to avoid ground loops.[7] A ground bus bar inside the Faraday cage is a good practice.[7]
-
Faraday Cage: Always perform recordings within a properly grounded Faraday cage to shield your setup from external electromagnetic interference.
-
Identify Noise Sources: Systematically turn off nearby equipment such as centrifuges, vortexers, computers, and monitors to see if the noise disappears. Fluorescent lights are a common source of high-frequency noise.
-
Pipette Holder and Headstage: Ensure the pipette holder is clean and dry. A dirty or wet holder can be a significant source of noise.
-
Perfusion System: Air bubbles or turbulence in the perfusion system can introduce noise. Ensure a smooth and continuous flow.
Q: I've checked my electrical grounding, but the noise persists. What are other potential causes?
A: If electrical noise sources have been ruled out, consider the following:
-
Unstable Gigaseal: A poor or unstable gigaohm seal is a major contributor to noise. The seal resistance should be at least 1 GΩ and remain stable.
-
Pipette Drift: Slow mechanical drift of the pipette can cause fluctuations in the recording. Ensure your micromanipulator is securely mounted and there are no vibrations.
-
Cell Health: An unhealthy or dying cell will have a fluctuating membrane potential and can contribute to a noisy baseline.
Issue 2: Difficulty Achieving a Stable Gigaseal
A high-resistance seal (gigaseal) between the pipette tip and the cell membrane is crucial for low-noise recordings.
Q: I'm having trouble forming a stable gigaseal. What could be the problem?
A: Several factors can impede gigaseal formation:
-
Gramicidin at the Pipette Tip: If gramicidin is present at the pipette tip before sealing, it can start to perforate the membrane, making a stable seal difficult to achieve.[2]
-
Pipette Tip Geometry: The shape and size of your pipette tip are important. Pipettes with a resistance of 3-5 MΩ are often a good starting point.
-
Positive Pressure: Applying too much positive pressure when approaching the cell can damage the membrane. Use just enough to keep the tip clean.
-
Cell Debris: Ensure the surface of the cell is clean and free of debris.
Issue 3: Slow or Incomplete Perforation
Achieving a low and stable access resistance is key to a successful gramicidin perforated patch recording.
Q: It's taking a very long time for the access resistance to drop, or it's not dropping low enough. How can I speed up perforation?
A: Slow perforation is a common challenge with gramicidin. Here are some tips to improve it:
-
Gramicidin Concentration and Preparation: The concentration and quality of your gramicidin solution are critical. Ensure you are using a fresh stock solution and that it is well-dissolved. Sonication can aid in dissolving the gramicidin.[9]
-
Pipette Filling: The amount of gramicidin-free solution at the tip of the pipette is a trade-off. Too much will significantly delay perforation, while too little can prevent a good seal. Experiment to find the optimal balance for your setup.[10]
-
Temperature: Performing recordings at a physiological temperature (35-37°C) can sometimes facilitate faster perforation.[10]
Experimental Protocols
Gramicidin Stock Solution Preparation
-
Weigh out a precise amount of this compound.
-
Dissolve the gramicidin in high-quality dimethyl sulfoxide (DMSO) to create a stock solution. A common stock concentration is 50 mg/ml.[10]
-
Aliquot the stock solution into small, single-use vials and store at -20°C to prevent degradation from repeated freeze-thaw cycles. The stock solution can typically be stored for up to one week at 4°C.[10]
-
Immediately before use, dilute the stock solution into your intracellular pipette solution to the desired final concentration (typically 20-100 µg/ml).[6][8][11]
-
Briefly sonicate the final solution to ensure the gramicidin is fully dissolved.[9]
Pipette Filling for Perforated Patch
-
Prepare your intracellular solution both with and without the final concentration of gramicidin.
-
First, dip the very tip of your patch pipette into the gramicidin-free solution for a few seconds to fill just the tip.[10]
-
Carefully backfill the rest of the pipette with the gramicidin-containing solution, avoiding the introduction of air bubbles.[10] This creates a small gramicidin-free zone at the tip to facilitate seal formation.
Data Presentation
| Parameter | Typical Range | Notes |
| Gramicidin Stock Concentration | 10 - 60 mg/ml in DMSO | Higher concentrations can be difficult to dissolve.[9][11] |
| Gramicidin Final Concentration | 5 - 100 µg/ml | Higher concentrations may lead to faster perforation but can also increase the risk of spontaneous rupture.[7][8][11] |
| Pipette Resistance | 3 - 5 MΩ | Optimal resistance can vary depending on the cell type. |
| Seal Resistance | > 1 GΩ | A stable seal of several GΩ is ideal for low-noise recordings. |
| Initial Access Resistance | > 100 MΩ | Immediately after sealing, the access resistance should be very high.[7] |
| Final Access Resistance | < 40 MΩ (ideally 10-20 MΩ) | A low and stable access resistance is the goal.[2][6][8] |
| Time to Perforation | 15 - 40 minutes | Can be longer; patience is key.[6][7][8] |
Visualizations
Caption: Experimental workflow for this compound perforated patch-clamp recording.
Caption: Troubleshooting logic for low signal-to-noise in patch-clamp recordings.
References
- 1. Perforated Whole-Cell Patch-Clamp Technique: A User’s Guide | Springer Nature Experiments [experiments.springernature.com]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. Gramicidin perforated patch recording technique [jstage.jst.go.jp]
- 4. Perforated-patch recording with gramicidin avoids artifactual changes in intracellular chloride concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gramicidin-perforated patch recording: GABA response in mammalian neurones with intact intracellular chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gramicidin-perforated patch recordings [bio-protocol.org]
- 8. Gramicidin-perforated patch recording: GABA response in mammalian neurones with intact intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fujifilmcdi.com [fujifilmcdi.com]
- 11. researchgate.net [researchgate.net]
Addressing non-specific binding of Gramicidin C in assays
Welcome to the technical support center for troubleshooting assays involving Gramicidin C. This guide provides answers to frequently asked questions and detailed protocols to help you address the common challenge of non-specific binding (NSB). Due to its hydrophobic nature, this compound has a high propensity to adsorb to surfaces and aggregate, leading to inaccurate and unreliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample showing high background signal (non-specific binding) in my assay?
High background signal is a common issue when working with hydrophobic peptides like this compound. Non-specific binding (NSB) occurs when the peptide interacts with assay surfaces (e.g., microplate wells, sensor chips) or other proteins in a way that is not related to the specific interaction you intend to measure.
The primary causes for this compound are:
-
Hydrophobic Interactions: The peptide's non-polar amino acid residues readily adsorb to plastic surfaces (e.g., polystyrene) and other hydrophobic materials.[1][2]
-
Electrostatic Interactions: Charged residues on this compound can interact with charged surfaces, contributing to NSB.[1][3]
-
Aggregation: At certain concentrations, this compound can self-associate into aggregates, which are notoriously "sticky" and bind non-specifically to many surfaces.[4][5]
This diagram illustrates the logical steps to diagnose and address NSB.
Q2: How can I reduce the non-specific binding of this compound to plastic surfaces like microplates and tubes?
Adsorption to labware is a significant source of sample loss and variability. Several strategies can mitigate this:
-
Use Low-Binding Labware: Commercially available microplates and tubes are manufactured with modified polymer surfaces that reduce hydrophobic and ionic interactions.
-
Add Surfactants: Including a low concentration of a non-ionic surfactant, such as 0.01-0.05% Tween-20 or Triton X-100, in your buffers can prevent this compound from binding to tubing and container walls.[2][3]
-
Include Carrier Proteins: Adding Bovine Serum Albumin (BSA) at a concentration of ~1 mg/mL can help by competitively binding to surfaces and shielding the peptide.[3]
-
Siliconize Glassware: For glassware, a siliconization treatment creates a hydrophobic, inert surface that repels peptides. See the detailed protocol in the Troubleshooting Guides section.
This diagram illustrates how buffer additives can prevent NSB.
Q3: What are the most effective blocking agents for a this compound ELISA?
There is no universal blocking agent, and the optimal choice depends on the specific assay components.[6] However, for hydrophobic peptides, a good blocking buffer should effectively cover all potential sites of non-specific interaction without interfering with the intended antibody-antigen binding.[7]
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Well-defined single protein, low cross-reactivity.[7] | Can be expensive; some lots may contain contaminating proteins.[8] |
| Non-fat Dry Milk | 0.5-5% (w/v) | Inexpensive and effective for many applications.[8] | Complex protein mixture, may interfere with some antibody interactions.[6] |
| Casein-Based Blockers | Varies | High blocking efficiency, often superior to BSA.[9] | Can mask some epitopes or cross-react with certain antibodies. |
| Commercial Peptide Blockers | Per Manufacturer | High lot-to-lot consistency, optimized for immunoassays.[9] | Can be more expensive than traditional protein-based blockers. |
| Fish Gelatin | 0.1-1% (w/v) | Non-mammalian protein source reduces cross-reactivity with mammalian antibodies.[7] | May have lower blocking efficiency compared to casein. |
Recommendation: Start with 1-3% BSA. If background remains high, test a casein-based or a commercial peptide-based blocking solution.
Q4: My SPR analysis of this compound shows high NSB to the sensor chip. How can I optimize my SPR experiment?
Surface Plasmon Resonance (SPR) is highly sensitive to NSB. Given this compound's membranotropic nature, specific strategies are required.[10][11]
-
Buffer Optimization:
-
Add Surfactants: Include 0.005-0.05% non-ionic surfactant (e.g., Tween-20) in the running buffer to minimize hydrophobic interactions with the chip surface.[2]
-
Increase Salt Concentration: Raise the NaCl concentration to 200-500 mM to reduce electrostatic interactions.[2][3]
-
Add Carrier Protein: If compatible with your system, add BSA (0.1-1 mg/mL) to the running buffer.
-
-
Surface Chemistry:
-
Use a Reference Flow Cell: Always use a reference cell (e.g., a blank immobilized surface) to subtract bulk refractive index changes and NSB.
-
Consider a Lipid Bilayer: For studying interactions with membrane targets, use a sensor chip designed for lipid bilayers (e.g., L1 chip). This provides a more biologically relevant environment and can reduce NSB to the underlying dextran matrix.[11]
-
-
Data Analysis:
-
Double Referencing: Subtract the signal from the reference flow cell and the signal from a "zero analyte" (buffer only) injection to correct for both surface-specific NSB and instrument drift.
-
Troubleshooting Guides & Protocols
Protocol 1: General Strategy for Optimizing Assay Buffers
This protocol provides a systematic approach to reducing NSB by modifying buffer components. Perform these steps sequentially, assessing the impact on your signal-to-noise ratio at each stage.
Objective: To identify buffer conditions that minimize NSB of this compound while preserving its specific activity.
Materials:
-
Base buffer (e.g., PBS or Tris-HCl at physiological pH)
-
Stock solutions: 5 M NaCl, 10% (v/v) Tween-20, 100 mg/mL BSA
Methodology:
-
Establish a Baseline: Run your assay using your standard base buffer. Quantify both the specific signal (with your target) and the non-specific signal (control/no target).
-
Add a Non-Ionic Surfactant:
-
Prepare a series of buffers containing increasing concentrations of Tween-20 (e.g., 0.01%, 0.025%, 0.05%, 0.1%).
-
Repeat the assay with each concentration.
-
Evaluation: Look for the lowest concentration of Tween-20 that significantly reduces background without diminishing the specific signal. High concentrations of detergent can disrupt specific protein-protein interactions.[12]
-
-
Increase Ionic Strength:
-
Using the optimal Tween-20 concentration from the previous step, prepare buffers with increasing NaCl concentrations (e.g., 150 mM, 250 mM, 500 mM).
-
Repeat the assay with each concentration.
-
Evaluation: Determine if higher salt reduces background further. Be aware that very high salt can also disrupt specific binding.[3]
-
-
Add a Carrier Protein:
-
Using the optimal buffer from the previous steps, add BSA to a final concentration of 0.1 to 1 mg/mL.
-
Repeat the assay.
-
Evaluation: Assess if BSA provides an additional reduction in NSB. This is particularly useful for preventing adsorption to container walls.[2]
-
| Parameter | Range to Test | Rationale |
| pH | 6.0 - 8.5 | Modifies surface charges on the peptide and assay surface.[3] |
| Non-Ionic Surfactant | 0.01 - 0.1% | Disrupts non-specific hydrophobic interactions.[2] |
| Salt (NaCl) | 150 - 500 mM | Shields electrostatic interactions.[2] |
| Carrier Protein (BSA) | 0.1 - 1.0 mg/mL | Competitively blocks surface binding sites.[3] |
Protocol 2: Siliconization of Glassware
This protocol renders glass surfaces hydrophobic and inert, preventing peptide adsorption. Caution: This procedure should be performed in a certified fume hood with appropriate personal protective equipment (PPE), as siliconizing reagents are often volatile and flammable.
Objective: To create a repellent surface on glassware to minimize loss of this compound from solutions.
Materials:
-
Siliconizing reagent (e.g., Sigmacote®, Rain-X, or a dichlorodimethylsilane solution)
-
Acetone
-
Milli-Q or distilled water
-
Glassware to be treated
-
Drying oven
Methodology:
-
Clean Glassware Thoroughly:
-
Wash the glassware with a laboratory-grade detergent.
-
Rinse extensively with tap water, followed by a final rinse with Milli-Q water.
-
Rinse with acetone to remove any residual organic material and to aid in drying.
-
Dry the glassware completely in a drying oven (~100°C) for at least 1 hour. It is critical that the surface is free of water.
-
-
Apply Siliconizing Reagent (in a fume hood):
-
Pour the siliconizing reagent into the vessel, ensuring all interior surfaces are coated. Swirl gently to coat.
-
Pour the excess reagent back into its original container or a suitable waste container.
-
-
Air Dry:
-
Allow the glassware to air dry in the fume hood until the solvent has completely evaporated. A thin, uniform hydrophobic film will remain.
-
-
Rinse and Final Dry:
-
Rinse the coated glassware thoroughly with Milli-Q water to remove any byproducts (like HCl if using silane reagents). You will observe that water beads up on the surface, confirming successful coating.
-
Dry the glassware in an oven or by air before use. The siliconized surface is stable and can be reused multiple times.
-
References
- 1. WO2008055080A2 - Method for blocking non-specific protein binding on a functionalized surface - Google Patents [patents.google.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detergent-mediated protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. surface blockers for immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 10. Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Less Toxic Gramicidin S Analogs for Systemic Use
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the development of less toxic Gramicidin S (GS) analogs for systemic use.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of using natural Gramicidin S systemically?
Gramicidin S (GS) is a potent antimicrobial peptide with broad-spectrum activity against various bacteria.[1][2][3] However, its systemic application is severely limited by its high hemolytic activity, meaning it can rupture red blood cells.[1][2][4] This toxicity is a significant barrier to its use as an injectable antibiotic.[2][5]
Q2: What are the main strategies for reducing the toxicity of Gramicidin S?
Researchers have explored several strategies to develop GS analogs with a better therapeutic index (high antimicrobial activity and low toxicity). These approaches primarily focus on modifying the structure of the native peptide to dissociate its antimicrobial and hemolytic properties. Key strategies include:
-
Modulating Hydrophobicity and Cationicity: A key factor in the balance between cytotoxicity and antimicrobial activity is the overall hydrophobicity.[2][6] Analogs that are slightly less hydrophobic than the parent GS generally exhibit reduced hemolytic activity while maintaining good antimicrobial efficacy.[2] This can be achieved by substituting specific amino acid residues to alter the hydrophobic-hydrophilic balance.[7]
-
Modifying the β-turn and β-sheet Regions: The rigid β-sheet structure of GS is crucial for its activity. Modifications in the β-turn (e.g., replacing the D-Phe-Pro motif) or the β-sheet regions have been shown to reduce toxicity.[1][2]
-
Altering Conformational Rigidity: The rigidity of the cyclic peptide structure influences its interaction with cell membranes. Both increasing and decreasing the conformational flexibility through methods like stapling or linearization can lead to analogs with reduced cytotoxicity.[8][9]
-
N-methylation: N-methylation of the amide groups involved in intramolecular hydrogen bonds can disrupt the conformation of GS, leading to a significant reduction in hemolytic activity while retaining antimicrobial potency.[10]
Q3: How is the toxicity of Gramicidin S analogs evaluated?
The toxicity of GS analogs is primarily assessed through in vitro assays that measure their effects on mammalian cells. The most common assays are:
-
Hemolysis Assay: This assay measures the ability of the analog to lyse red blood cells (erythrocytes). The concentration at which 50% of red blood cells are lysed is known as the HC50 value. A higher HC50 value indicates lower hemolytic activity.
-
Cytotoxicity Assays: These assays determine the toxicity of the analogs against various mammalian cell lines, such as human embryonic kidney (HEK-293) cells or human colorectal adenocarcinoma (HT-29) cells.[2][7] Common methods include the MTT assay, which measures cell viability, and the LDH (lactate dehydrogenase) release assay, which quantifies cell membrane damage.[2]
Q4: What is the therapeutic index and why is it important?
The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is typically calculated as the ratio of the toxic concentration to the effective concentration. For GS analogs, it is often expressed as the ratio of the HC50 (hemolytic concentration) to the MIC (minimum inhibitory concentration). A higher TI indicates a more promising drug candidate, as it suggests that the compound is effective against bacteria at concentrations that are not harmful to host cells.[7]
Troubleshooting Guide
Problem: My Gramicidin S analog shows high antimicrobial activity but also high hemolytic activity.
-
Possible Cause: The analog may still be too hydrophobic, leading to non-specific interactions with mammalian cell membranes.
-
Troubleshooting:
-
Modify Hydrophobicity: Synthesize new analogs with reduced hydrophobicity. This can be achieved by substituting hydrophobic amino acids with more hydrophilic ones. For example, replacing Phenylalanine (Phe) with Tyrosine (Tyr) or incorporating charged residues like Lysine (Lys) or Arginine (Arg).[3][7]
-
Alter Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues is crucial. Introduce modifications that disrupt the highly amphipathic nature of the peptide, which is often linked to hemolytic activity.[11]
-
Increase Ring Size: Increasing the ring size of the cyclic peptide has been shown to dissociate antimicrobial and hemolytic activities.[12]
-
Problem: My Gramicidin S analog has low toxicity but has also lost its antimicrobial activity.
-
Possible Cause: The structural modifications made to reduce toxicity may have also disrupted the conformation required for antimicrobial action.
-
Troubleshooting:
-
Fine-tune Modifications: The key is to find a balance. Make more subtle modifications to the structure. For instance, instead of a complete replacement of a key residue, try a more conservative substitution.
-
Maintain Cationic Nature: Ensure that the analog retains a sufficient positive charge, as this is important for the initial interaction with the negatively charged bacterial membrane.
-
Evaluate Conformational Changes: Use techniques like Circular Dichroism (CD) spectroscopy or Nuclear Magnetic Resonance (NMR) to study the conformation of your analog in different environments (e.g., aqueous solution vs. a membrane-mimetic solvent) to understand how the structural changes affect its folding.[10]
-
Problem: I am having difficulty synthesizing a specific Gramicidin S analog.
-
Possible Cause: The synthesis of cyclic peptides, especially those containing non-natural amino acids or modifications, can be challenging.
-
Troubleshooting:
-
Solid-Phase Peptide Synthesis (SPPS): Fmoc-based SPPS is a common and effective method for synthesizing GS analogs.[7][13] Ensure optimal coupling and deprotection steps.
-
Cyclization Strategy: The on-resin or in-solution cyclization step is critical. Optimize the reaction conditions (e.g., concentration, reagents) to favor intramolecular cyclization and minimize oligomerization.
-
Purification: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification and High-Resolution Mass Spectrometry (HRMS) and NMR for characterization to confirm the identity and purity of the final product.[7]
-
Data Presentation
Table 1: Antimicrobial and Hemolytic Activity of Selected Gramicidin S Analogs
| Analog | Modification | Target Organism | MIC (µg/mL) | HC50 (µg/mL) | Therapeutic Index (HC50/MIC) | Reference |
| Gramicidin S (GS) | - | S. aureus | 3.9 | 35.2 | 9.0 | [2] |
| E. coli | 32 | - | 0.38 | [7] | ||
| K. pneumoniae | 128 | - | 0.096 | [7] | ||
| VK7 | β-strand modification | K. pneumoniae | 7.8-31.2 | >62.5 | >2.0-8.0 | [2][14] |
| P. aeruginosa | 7.8-31.2 | >62.5 | >2.0-8.0 | [2] | ||
| Derivative 20 | β-turn modification | S. aureus | 7.8-62.5 | >62.5 | >1.0-8.0 | [2] |
| Peptide 8 | DArg/Trp substitution | E. coli | 8 | 32.81 | 4.10 | [7] |
| Peptide 9 | DArg substitution | K. pneumoniae | 16 | - | 2.45 (25-fold improvement over GS) | [7] |
| GSC-FB | Stapled analog | S. aureus | - | Significantly reduced | - | [8] |
| GS-L | Linear analog | Gram-negative strains | - | Significantly reduced | - | [8] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Gramicidin S analog stock solution
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (broth only)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture plate in CAMHB to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of the Gramicidin S analog in CAMHB in the 96-well plate.
-
Add the bacterial inoculum to each well containing the diluted analog.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the analog that completely inhibits visible bacterial growth.
Hemolysis Assay
Materials:
-
Fresh human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Gramicidin S analog stock solution
-
Triton X-100 (positive control for 100% hemolysis)
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer or plate reader
Procedure:
-
Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2-4% (v/v) in PBS.
-
Prepare serial dilutions of the Gramicidin S analog in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Include a positive control (RBCs with Triton X-100) and a negative control (RBCs in PBS only).
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).
-
Calculate the percentage of hemolysis relative to the positive control. The HC50 is the concentration of the analog that causes 50% hemolysis.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[7]
Materials:
-
Mammalian cell line (e.g., HEK-293)
-
Cell culture medium (e.g., DMEM with 10% FCS)
-
Gramicidin S analog stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the Gramicidin S analog.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage of the untreated control cells.
Visualizations
Caption: Workflow for the development and evaluation of Gramicidin S analogs.
Caption: Proposed mechanism for reduced toxicity in Gramicidin S analogs.
References
- 1. Development of Therapeutic Gramicidin S Analogues Bearing Plastic β,γ-Diamino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of polypeptide antibiotic gramicidin S with platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gramicidin S and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative structure-hydrophobicity and structure-activity relationships of antibacterial gramicidin S analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rigidity vs Activity: Design of Gramicidin S Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dissociation of antimicrobial and hemolytic activities of gramicidin S through N-methylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of the structural basis for antimicrobial and hemolytic activities of peptides based on gramicidin S and design of novel analogs using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of de novo designed cyclic antimicrobial peptides based on gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broad-Spectrum Gramicidin S Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Gramicidin S Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the therapeutic index of Gramicidin S (GS) derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the therapeutic index of Gramicidin S (GS) a major research focus?
A1: Gramicidin S is a potent cyclic antimicrobial peptide with broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as some fungi. However, its clinical use is largely restricted to topical applications due to its high hemolytic activity and general cytotoxicity. Enhancing the therapeutic index, which is the ratio between the toxic dose and the effective dose, aims to decrease its toxicity to mammalian cells while preserving or improving its antimicrobial efficacy. This would enable the systemic use of GS derivatives to combat multidrug-resistant infections.
Q2: What are the primary mechanisms of action for Gramicidin S and its derivatives?
A2: The primary mechanism of action for Gramicidin S is the disruption of the bacterial cell membrane's integrity. Its amphipathic structure, with hydrophobic and cationic residues arranged on opposite faces of the molecule, facilitates its interaction with and insertion into the lipid bilayer. This leads to increased membrane permeability, leakage of cellular contents, and ultimately cell death. Some studies also suggest that GS can interfere with other cellular processes, including the function of membrane-bound enzymes and DNA interactions, although membrane disruption is considered the principal antibacterial mechanism.
Q3: What are the key structure-activity relationships (SAR) to consider when designing new GS derivatives with an improved therapeutic index?
A3: Key SAR considerations for improving the therapeutic index of GS derivatives include:
-
Hydrophobicity and Cationicity: A delicate balance between the overall hydrophobicity and the number and distribution of positive charges is crucial. Increasing cationicity can enhance interaction with negatively charged bacterial membranes, while modulating hydrophobicity can reduce non-specific interactions with zwitterionic mammalian cell membranes, thereby decreasing hemolytic activity.
-
β-Turn Modification: The D-Phe-Pro β-turns are critical for the conformational stability of GS. Modifications in this region, such as substituting D-Phe with other amino acids like D-Tic, have been shown to reduce hemolytic activity while maintaining antimicrobial potency.
-
Ring Size: Altering the size of the cyclic peptide ring can impact its conformation and amphipathicity, leading to a dissociation of antimicrobial and hemolytic activities.
-
Amino Acid Substitution: Replacing specific amino acids in the β-sheet region can influence the peptide's interaction with membranes. For instance, substituting ornithine with lysine or phenylalanine with more polar residues has been explored.
-
N-methylation: N-methylation of amide bonds involved in intramolecular hydrogen bonding can alter the peptide's conformation and reduce its hemolytic activity.
Q4: My new GS derivative shows high antimicrobial activity but also high hemolysis. What are the likely reasons and how can I troubleshoot this?
A4: High antimicrobial and hemolytic activity suggests that your derivative effectively disrupts membranes but lacks selectivity for bacterial over mammalian cells. This is often due to excessive hydrophobicity.
Troubleshooting Steps:
-
Reduce Hydrophobicity: Synthesize analogues with slightly less hydrophobic residues. For example, replace a leucine with a valine or a phenylalanine with a tyrosine.
-
Increase Cationicity: Introduce additional positively charged residues (e.g., lysine or arginine) to enhance electrostatic attraction to negatively charged bacterial membranes.
-
Modify the β-Turn: Experiment with substitutions at the D-Phe position in the β-turn, as this has been shown to significantly impact the therapeutic index.
-
Re-evaluate Purity: Ensure the high hemolysis is not due to impurities from the synthesis or purification process.
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
-
Possible Cause 1: Inoculum preparation. The density of the bacterial inoculum is critical for reproducible MIC values.
-
Solution: Strictly adhere to a standardized protocol for preparing the inoculum, such as adjusting the bacterial suspension to a 0.5 McFarland standard and then diluting it to the final required concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Possible Cause 2: Peptide solubility and aggregation. GS derivatives can be hydrophobic and may precipitate or aggregate in the assay medium, leading to variable effective concentrations.
-
Solution: Prepare fresh stock solutions of the peptides in an appropriate solvent like DMSO before diluting them in the test medium. Ensure thorough mixing and visually inspect for any precipitation. Sonication of the stock solution can also be beneficial.
-
-
Possible Cause 3: Media composition. The presence of salts in the medium can affect the activity of antimicrobial peptides.
-
Solution: Use a low-salt medium, such as Mueller-Hinton Broth (MHB) without salt supplementation, for MIC testing of cationic peptides.
-
Problem 2: High Variability in Hemolysis Assay Results
-
Possible Cause 1: Red blood cell (RBC) quality. The age and handling of the blood can affect the fragility of the RBCs.
-
Solution: Use fresh blood from healthy donors. Wash the RBCs multiple times with an isotonic buffer (e.g., PBS or RPMI 1640) to remove plasma components and damaged cells.
-
-
Possible Cause 2: Incomplete lysis for positive control. Triton X-100, often used as a positive control for 100% hemolysis, may not achieve complete lysis if not used at an appropriate concentration or not incubated sufficiently.
-
Solution: Ensure the final concentration of Triton X-100 is sufficient (e.g., 1%) and allow for adequate incubation time to achieve complete hemolysis. Visually confirm lysis.
-
-
Possible Cause 3: Peptide-plasma protein interactions. If whole blood or serum is used, plasma proteins can bind to the peptides and reduce their effective concentration.
-
Solution: For standard hemolysis assays, use washed red blood cells suspended in a protein-free buffer.
-
Problem 3: Low Yield During Cyclization of Linear Peptide Precursor
-
Possible Cause 1: High concentration of the linear peptide. High concentrations can favor intermolecular reactions (polymerization) over the desired intramolecular cyclization.
-
Solution: Perform the cyclization reaction under high dilution conditions (e.g., 2 mg/mL in a suitable solvent like dichloromethane).
-
-
Possible Cause 2: Inefficient coupling reagents. The choice and amount of coupling reagents are critical for efficient cyclization.
-
Solution: Use a combination of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in slight excess. The progress of the reaction should be monitored by HPLC and mass spectrometry.
-
Quantitative Data Summary
Table 1: Antimicrobial and Hemolytic Activity of Gramicidin S and Selected Derivatives
| Compound | Target Organism | MIC (µg/mL) | HC₅₀ (µg/mL) | Therapeutic Index (HC₅₀/MIC) | Reference |
| Gramicidin S | S. aureus | 3.9 - 7.8 | 35.2 | 4.5 - 9.0 | |
| Gramicidin S | E. coli | 32 | 12.2 | 0.38 | |
| Gramicidin S | K. pneumoniae | 128 | 12.2 | 0.1 | |
| Gramicidin S | P. aeruginosa | 128 | 12.2 | 0.1 | |
| Derivative VK7 | K. pneumoniae | 7.8 - 31.2 | > tested conc. | > calculated value | |
| Derivative 20 | S. aureus & E. faecium | 7.8 - 62.5 | 62.5 | 1 - 8.0 | |
| Peptide 8 | E. coli | 8 | 32.81 | 4.10 | |
| Peptide 9 | K. pneumoniae | 16 | > tested conc. | > calculated value | |
| Peptide 19 | P. aeruginosa | 16 | > tested conc. | > calculated value |
Table 2: Cytotoxicity of Gramicidin S and Selected Derivatives
| Compound | Cell Line | 50% LDH Release (µg/mL) | IC₅₀ (MTT Assay) (µM) | Reference |
| Gramicidin S | HT-29 | 18.7 | - | |
| Derivative 3 | HT-29 | 49.8 | - | |
| Derivative 20 | HT-29 | 62.5 | - | |
| Derivative VK7 | HT-29 | > tested conc. | - | |
| Gramicidin D | Various mammalian | - | ~2-5 |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Objective: To determine the lowest concentration of a GS derivative that inhibits the visible growth of a microorganism.
-
Materials:
-
96-well microtiter plates (round-bottom recommended)
-
Test microorganism
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
GS derivative stock solution (e.g., in DMSO)
-
Sterile diluents
-
Multipipettor
-
Incubator
-
ELISA plate reader (optional)
-
-
Procedure:
-
Prepare a 2-fold serial dilution of the GS derivative in the microtiter plate. First, add 100 µL of medium to all wells. Then, add 100 µL of the 2x final highest concentration of the peptide to the first column and serially dilute across the plate, discarding 100 µL from the last dilution column.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the bacterial inoculum to each well containing the peptide dilutions. Include a growth control (bacteria in medium only) and a sterility control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the peptide at which no visible growth is observed. This can be done visually or by measuring the optical density at 600 nm.
-
2. Hemolysis Assay
-
Objective: To assess the lytic activity of GS derivatives against red blood cells.
-
Materials:
-
Fresh heparinized human or rabbit blood
-
Phosphate-buffered saline (PBS) or RPMI 1640 medium
-
96-well microtiter plates
-
GS derivative solutions of varying concentrations
-
Positive control: 1% Triton X-100
-
Negative control: PBS or medium
-
Centrifuge
-
Spectrophotometer
-
-
Procedure:
-
Isolate red blood cells (RBCs) by centrifuging the whole blood at 1,000 x g for 5 minutes.
-
Wash the RBC pellet three to five times with PBS, removing the supernatant and buffy coat each time.
-
Resuspend the washed RBCs in PBS to a final concentration of approximately 2 x 10^6 cells/mL.
-
Add 50 µL of the RBC suspension to wells of a 96-well plate containing 50 µL of the serially diluted GS derivatives, positive control, and negative control.
-
Incubate the plate at 37°C for 1 to 4 hours.
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm or 577 nm, which corresponds to the amount of hemoglobin released.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.
-
Determine the HC₅₀ value, which is the concentration of the peptide that causes 50% hemolysis.
-
3. Cytotoxicity Assay (MTT Assay)
-
Objective: To evaluate the effect of GS derivatives on the metabolic activity and viability of mammalian cells.
-
Materials:
-
Mammalian cell line (e.g., HEK-293, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FCS)
-
96-well cell culture plates
-
GS derivative solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., isopropanol with 0.01 M HCl)
-
Spectrophotometer
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1.5 x 10^4 to 2.0 x 10^4 cells per well and incubate for 24 hours to allow for attachment.
-
Remove the medium and add fresh medium containing serial dilutions of the GS derivatives. Include a vehicle control and a positive control for cell death (e.g., 1% Triton X-100).
-
Incubate the plate for a specified period (e.g., 4 to 24 hours) at 37°C in a 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add 100 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC₅₀ value, the concentration of the derivative that reduces cell viability by 50%.
-
Visualizations
Caption: Experimental workflow for evaluating GS derivatives.
Caption: Mechanism of action of Gramicidin S derivatives.
Caption: Logic for improving the therapeutic index of GS.
Technical Support Center: Gramicidin C Formulation Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on formulation strategies to improve Gramicidin C delivery.
A Note on Gramicidin Nomenclature: Much of the available research focuses on Gramicidin S (a cyclic peptide) or Gramicidin D (a mixture of linear Gramicidins A, B, and C), rather than this compound specifically.[1][2] Gramicidin D is primarily composed of Gramicidin A (about 80%), with smaller amounts of Gramicidin B (5%) and this compound (15%).[1] Due to their structural similarities and related applications, data from studies on Gramicidin S and D are often used to inform strategies for this compound. This guide will specify the type of gramicidin referenced in the data.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing formulations for this compound?
A1: The primary challenges are:
-
Poor Water Solubility: Gramicidin is hydrophobic and has minimal solubility in water (around 6 mg/L), making it difficult to formulate for systemic administration.[1]
-
High Toxicity: Gramicidin exhibits significant toxicity, particularly hemolytic activity (lysis of red blood cells), which restricts its use mainly to topical applications.[3][4][5] Systemic use can lead to toxicity in the liver, kidneys, and other organs.[1]
-
Limited Spectrum: While highly effective against Gram-positive bacteria, its efficacy against Gram-negative bacteria is limited.[1][6]
Q2: What are the most common formulation strategies to overcome these challenges?
A2: Common strategies involve encapsulating gramicidin in nanocarriers to improve solubility and reduce toxicity. These include:
-
Liposomes: These are vesicles made of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[7][8] They are biocompatible, biodegradable, and can be tailored for specific targets.[7][8]
-
Nanoparticles: Self-assembled gramicidin nanoparticles or formulations with polymers like poly(diallyldimethylammonium chloride) (PDDA) have been shown to be effective.[9]
-
Lipid Bilayer Disks: These are another form of lipid-based carriers that have been used to formulate gramicidin.[6][10]
Q3: How can the antimicrobial spectrum of gramicidin be broadened to include Gram-negative bacteria?
A3: Combining gramicidin with other antimicrobial agents has shown success. For instance, formulating gramicidin with the cationic lipid Dioctadecyldimethylammonium bromide (DODAB) results in a formulation active against both E. coli (Gram-negative) and S. aureus (Gram-positive).[1][6] DODAB itself is effective against Gram-negative bacteria, complementing gramicidin's activity.[6][10]
Troubleshooting Guides
Problem 1: My gramicidin formulation shows high hemolytic activity.
| Possible Cause | Troubleshooting Step |
| High concentration of free gramicidin. | Improve encapsulation efficiency. Optimize the lipid-to-drug ratio during formulation. Purify the formulation after preparation (e.g., via dialysis or size exclusion chromatography) to remove unencapsulated gramicidin. |
| Formulation instability leading to drug leakage. | Check the stability of your liposomes or nanoparticles over time and under relevant storage conditions. Consider using lipids with higher phase transition temperatures or adding cholesterol to increase bilayer rigidity.[7] |
| Inherent toxicity of the formulation components. | Evaluate the toxicity of the carrier materials alone. Select biocompatible lipids and polymers. For Gramicidin S, chemical modifications, such as N-methylation of leucine residues, have been shown to reduce hemolytic activity while retaining antimicrobial potency.[4] |
Problem 2: The particle size of my nanoparticle/liposome formulation is too large or inconsistent.
| Possible Cause | Troubleshooting Step |
| Aggregation of particles. | Measure the zeta potential of your particles. A zeta potential of at least ±30 mV is generally required for good colloidal stability. If the charge is too low, consider adding charged lipids (e.g., DODAB) or polymers to the formulation.[6][9] |
| Improper preparation technique. | For liposomes, ensure the extrusion step is performed above the lipid phase transition temperature.[7] For nanoparticles formed by solvent evaporation, control the rate of solvent removal and the stirring speed. |
| Incorrect measurement parameters. | When using Dynamic Light Scattering (DLS), ensure the sample is sufficiently diluted to avoid multiple scattering effects. Check that the viscosity and refractive index of the dispersant are correctly entered into the software. |
Problem 3: My gramicidin formulation has low antimicrobial activity.
| Possible Cause | Troubleshooting Step | | Low drug loading or encapsulation efficiency. | Quantify the amount of gramicidin in your formulation using a validated method like HPLC. Adjust formulation parameters (e.g., initial drug concentration, lipid composition) to improve loading. | | Gramicidin is not being released from the carrier. | The formulation may be too stable. For wound infections, consider temperature-sensitive liposomes that release the drug at the slightly higher temperature of infected tissue.[7] | | The formulation does not effectively interact with bacteria. | The surface charge of the carrier is crucial for interaction with negatively charged bacterial membranes. Cationic formulations often show enhanced antimicrobial activity.[6] |
Data Presentation
Table 1: Physicochemical Properties of Gramicidin Formulations This table summarizes the physical characteristics of various gramicidin formulations.
| Formulation | Gramicidin Type | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Gramicidin Nanoparticles (Gr NPs) | Gramicidin D | ~150 | N/A | N/A | |
| Gr NPs with PDDA | Gramicidin D | 160 ± 10 | 0.22 ± 0.02 | +46 ± 2 | [9] |
| DODAB Bilayer Disks (BF) | Gramicidin D | 86 ± 1 | 0.31 ± 0.03 | +55 ± 3 | [6] |
| DODAB BF with Gramicidin | Gramicidin D | 114 ± 1 | 0.20 ± 0.01 | +43 ± 4 | [6] |
| DODAB Closed Bilayers (LV) | Gramicidin D | 379 ± 10 | 0.33 ± 0.01 | +46 ± 2 | [6] |
| DODAB LV with Gramicidin | Gramicidin D | 247 ± 2 | 0.21 ± 0.01 | +61 ± 3 | [6] |
Table 2: Antimicrobial and Hemolytic Activity of Gramicidin S and its Derivatives This table presents the Minimum Inhibitory Concentration (MIC) required to inhibit bacterial growth and the HC50 value, which is the concentration causing 50% hemolysis of red blood cells. A higher therapeutic index (HC50/MIC) indicates better selectivity for bacteria over mammalian cells.
| Compound | Target Organism | MIC (µg/mL) | HC50 (µg/mL) | Therapeutic Index (HC50/MIC) | Reference |
| Gramicidin S (GS) | S. aureus | 3.9 | 35.2 | 9.0 | [3] |
| Gramicidin S (GS) | A. baumannii | 8 | >100 | >12.5 | [11] |
| Gramicidin S (GS) | P. aeruginosa | 128 | >100 | >0.78 | [11] |
| GS Derivative VK7 | S. aureus | 3.9 | >62.5 | >16.0 | [3] |
| GS Derivative VK7 | P. aeruginosa | 7.8 | >62.5 | >8.0 | [3] |
| GS Derivative [N-Me-Leu] | S. aureus | 4 | 50 | 12.5 | [4] |
| GS Derivative 19 | P. aeruginosa | 16 | 91 | 5.7 | [12] |
| GS Derivative 19 | S. aureus (MRSA) | 3 | 91 | 30.3 | [12] |
Experimental Protocols
1. Protocol for Preparation of Gramicidin-Loaded Liposomes by Film Hydration and Extrusion
-
Objective: To prepare unilamellar liposomes encapsulating gramicidin.
-
Materials: Dipalmitoylphosphatidylcholine (DPPC), Dimyristoylphosphatidylcholine (DMPC), Cholesterol, Gramicidin, Chloroform/Methanol solvent, Phosphate-Buffered Saline (PBS).
-
Procedure:
-
Dissolve lipids (e.g., DPPC:DMPC:Cholesterol in a 7:2:1 molar ratio) and gramicidin in a suitable organic solvent (e.g., chloroform/methanol) in a round-bottom flask.[7]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).[7]
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension repeatedly (e.g., 11-21 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder, keeping the temperature above the lipid's transition temperature.[7]
-
Store the resulting liposome suspension at 4°C.
-
2. Protocol for Preparation of Self-Assembled Gramicidin Nanoparticles (Gr NPs)
-
Objective: To prepare colloidal dispersions of gramicidin nanoparticles.
-
Materials: Gramicidin D, 2,2,2-trifluoroethanol (TFE), Ultrapure water.
-
Procedure:
-
Prepare a stock solution of Gramicidin D (e.g., 5.0 mM) in TFE.[13]
-
In a clean glass tube, add a specific volume of the gramicidin stock solution (e.g., 20 µL).
-
Add ultrapure water to the tube to achieve the final desired gramicidin concentration, ensuring the final TFE concentration is low (e.g., 1%).[13] For example, add 1.98 mL of water to 20 µL of stock solution.
-
Immediately vortex the dispersion for 30 seconds to facilitate the self-assembly of nanoparticles.[9]
-
The resulting dispersion can be characterized or used in subsequent experiments. For in vivo studies, removal of TFE by dialysis may be necessary.[13]
-
3. Protocol for Determination of Hemolytic Activity (HC50)
-
Objective: To quantify the concentration of a gramicidin formulation that causes 50% lysis of red blood cells (RBCs).
-
Materials: Fresh human or sheep red blood cells, Phosphate-Buffered Saline (PBS), Triton X-100 (1% v/v), Gramicidin formulation, 96-well plates.
-
Procedure:
-
Wash RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension to remove plasma components.[3][8]
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Prepare serial dilutions of the gramicidin formulation in PBS in a 96-well plate.
-
Add the RBC suspension to each well. Include a negative control (RBCs in PBS only) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis).[8]
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).[3]
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 415 nm).[3]
-
Calculate the percentage of hemolysis for each concentration relative to the controls: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
Plot the % hemolysis against the log of the concentration and determine the HC50 value from the resulting dose-response curve.
-
Visualizations
References
- 1. Novel gramicidin formulations in cationic lipid as broad-spectrum microbicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissociation of antimicrobial and hemolytic activities of gramicidin S through N-methylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel gramicidin formulations in cationic lipid as broad-spectrum microbicidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Formulations for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Broad-Spectrum Gramicidin S Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colloidal Dispersions of Gramicidin D in Water: Preparation, Characterization, and Differential Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solvent choice on Gramicidin C channel formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Gramicidin C. The following information addresses common issues encountered during experiments related to the impact of solvent choice on ion channel formation.
Troubleshooting Guides and FAQs
Question: We are observing a very low rate of channel formation after adding our this compound solution to the aqueous phase. What could be the cause?
Answer: A low rate of channel formation is a common issue that can often be traced back to the initial preparation of the this compound stock solution and the experimental conditions. Here are several potential causes and troubleshooting steps:
-
Aggregation of this compound: this compound, being a hydrophobic peptide, can aggregate in aqueous solutions. The choice of solvent for the stock solution is critical to ensure it is monomeric before addition to the experimental chamber.
-
Troubleshooting:
-
Ensure your stock solution is freshly prepared in an appropriate organic solvent like ethanol, methanol, or dimethyl sulfoxide (DMSO).[1]
-
Try sonicating the stock solution for a few minutes before use to break up any potential aggregates.
-
When adding to the aqueous buffer, ensure rapid and thorough mixing to facilitate the partitioning of monomers into the lipid bilayer.
-
-
-
Solvent Interference with the Bilayer: Some solvents, particularly those that can partition into the lipid bilayer, may alter membrane properties and hinder channel formation.[2]
-
Troubleshooting:
-
If using solvents like chloroform or trifluoroethanol (TFE), be aware that they can incorporate into the membrane and may alter its fluidity and tension.[2][3]
-
Consider using a solvent with lower membrane partitioning, such as ethanol or DMSO.
-
If the experimental design requires a specific solvent, ensure the final concentration in the aqueous phase is minimal to reduce its direct effects on the bilayer.
-
-
-
Inappropriate Lipid Bilayer Composition: The properties of the lipid bilayer, such as its thickness and intrinsic curvature, play a crucial role in the monomer-dimer equilibrium of gramicidin channels.[4][5][6]
-
Troubleshooting:
-
Question: The single-channel conductance of our this compound channels is inconsistent and shows a broad distribution. What could be the reason?
Answer: Variability in single-channel conductance can arise from several factors, from the purity of the peptide to the stability of the lipid bilayer.
-
Presence of Different Gramicidin Conformations: The solvent used to prepare the Gramicidin stock can influence its conformational state. While the channel-forming structure is a head-to-head dimer of β-helical monomers, other non-conducting conformations can exist.[3][8]
-
Troubleshooting:
-
Reconstitution from trifluoroethanol (TFE) is known to favor the β6.3 single-helical form necessary for channel formation.[3] In contrast, other solvents might promote the presence of non-conducting double-helical forms.[3][8]
-
Ensure the purity of your this compound sample. Natural gramicidin is a mixture of variants (A, B, and C), which have slightly different conductances.[9]
-
-
-
Lipid Bilayer Environment: The type of lipid used can affect the distribution of channel conductances.
-
Troubleshooting:
-
Membranes made of glycerylmonooleate tend to show a narrower distribution of conductances compared to those made of dioleoyl phosphatidylcholine or dioleoyl phosphatidylethanolamine.[9]
-
-
-
Instability of the Planar Lipid Bilayer: Mechanical or electrical instability in the bilayer can lead to noisy recordings and apparent variations in conductance.
-
Troubleshooting:
-
Ensure the bilayer is stable before adding this compound.
-
Use a salt concentration that is appropriate for stable channel recordings (e.g., 0.1 M to 1.0 M KCl or NaCl).
-
-
Question: We are observing a shorter channel lifetime than expected for our this compound channels. How can we address this?
Answer: Channel lifetime is sensitive to the lipid environment and the interactions between the gramicidin dimer and the surrounding lipid molecules.
-
Bilayer Thickness and Tension: The lifetime of gramicidin channels is strongly dependent on the hydrophobic thickness and surface tension of the lipid bilayer.[5][10]
-
Troubleshooting:
-
A decrease in bilayer thickness generally leads to a shorter channel lifetime until a certain point.[5]
-
An increase in membrane surface tension has been shown to be proportional to the logarithm of the mean channel lifetime.[10] You can modulate surface tension by changing the lipid composition or the hydrocarbon solvent used to form the bilayer.[10]
-
-
-
Lipid Headgroup Interactions: The intrinsic curvature of the lipid monolayer, influenced by the size and charge of the lipid headgroups, can regulate channel lifetime.[6]
-
Troubleshooting:
-
For example, replacing phosphatidylcholine (PC) with phosphatidylethanolamine (PE), which has a smaller headgroup, can decrease channel lifetime.[6]
-
Changes in the pH of the surrounding solution can alter the charge of certain lipid headgroups (like phosphatidylserine), thereby affecting channel lifetime.[6]
-
-
-
Ion Concentration: The type and concentration of cations in the aqueous solution can also influence channel lifetime, likely due to ion occupancy within the channel.[11]
Quantitative Data Summary
The following tables summarize key quantitative data on the properties of gramicidin channels under various conditions. Note that much of the detailed research has been conducted on Gramicidin A, but the principles are generally applicable to this compound.
Table 1: Influence of Lipid Bilayer Composition on Gramicidin Channel Properties
| Lipid Composition | Single-Channel Conductance (lambda) | Mean Channel Lifetime (tau) | Key Observations |
| Glycerylmonooleate | Narrow distribution | Varies with bilayer thickness and tension | Often used for stable and reproducible recordings.[9] |
| Dioleoyl Phosphatidylcholine (DOPC) | Broader distribution than GMO | Sensitive to bilayer properties | A common zwitterionic lipid used in model membranes.[9] |
| Dioleoyl Phosphatidylethanolamine (DOPE) | Broader distribution than GMO | Shorter lifetime compared to DOPC | The smaller headgroup of PE leads to a more negative intrinsic curvature, affecting channel stability.[6] |
| Dioleoyl Phosphatidylserine (DOPS) | Similar to DOPC | Highly dependent on pH | The charge of the serine headgroup, and thus inter-headgroup repulsion, is modulated by pH, which in turn affects channel lifetime.[6] |
Table 2: Effect of Bilayer Thickness on Gramicidin Channel Lifetime
| Bilayer Hydrocarbon Thickness | Mean Channel Lifetime | Experimental System |
| Decreasing from > Channel Length to ~2.2 nm | Decreases | Monoacylglycerol bilayers[5] |
| < 2.2 nm | Relatively constant | Monoacylglycerol bilayers[5] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound in a clean glass vial.
-
Add the appropriate volume of the chosen organic solvent (e.g., ethanol, trifluoroethanol, or DMSO) to achieve the desired stock concentration (typically 1-10 mg/mL).
-
Vortex or sonicate the solution for 2-5 minutes to ensure the peptide is fully dissolved and monomeric.
-
Store the stock solution at -20°C in a tightly sealed container to prevent solvent evaporation. It is recommended to prepare fresh stock solutions regularly.
Protocol 2: Incorporation of this compound into a Planar Lipid Bilayer
-
Prepare a planar lipid bilayer using standard techniques (e.g., painting or folding method) across an aperture in a Teflon cup separating two aqueous compartments (cis and trans).
-
The aqueous solution should contain the desired salt concentration (e.g., 1.0 M KCl) and be buffered to the desired pH.
-
Take a small aliquot of the this compound stock solution (typically 1-5 µL) and add it to one or both of the aqueous compartments while stirring to ensure rapid mixing.
-
The final concentration of gramicidin in the aqueous phase is typically in the picomolar to nanomolar range.
-
Apply a transmembrane potential (e.g., 100-200 mV) and monitor the current using a patch-clamp amplifier to observe single-channel events.
-
The rate of channel formation can be adjusted by adding more of the gramicidin stock solution.
Visualizations
Caption: Experimental workflow for studying this compound channels.
Caption: Impact of solvent choice on this compound channel formation.
References
- 1. A Note of Caution: Gramicidin Affects Signaling Pathways Independently of Its Effects on Plasma Membrane Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gramicidin single-channel properties show no solvent-history dependence. [vivo.weill.cornell.edu]
- 3. Orientation and Lipid-Peptide Interactions of Gramicidin A in Lipid Membranes: Polarized Attenuated Total Reflection Infrared Spectroscopy and Spin-Label Electron Spin Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of bilayer thickness and tension on gramicidin single-channel lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spin-Labeled Gramicidin A: Channel Formation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Channel and non-channel forms of spin-labeled gramicidin in membranes and their equilibria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-channel parameters of gramicidin A,B, and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dependence of the conductance and lifetime of gramicidin channels on the thickness and tension of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of surface tension and ion occupancy effects on gramicidin A channel lifetime - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Artifacts in Gramicidin C Fluorescence Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and control for common artifacts in Gramicidin C fluorescence studies.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: A decrease in fluorescence intensity is observed over time, even with constant illumination.
This is a classic sign of photobleaching , the irreversible photochemical destruction of the fluorophore.[1][2][3]
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: Use the lowest possible illumination intensity that still provides a sufficient signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of sample exposure to the excitation light. Use shutters to block the light path when not acquiring data.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium.
-
Image a Fresh Field of View: If possible, move to a new area of the sample for each time point.
-
Apply a Photobleaching Correction Algorithm: Post-acquisition, correct for the decay in fluorescence intensity using methods such as exponential fitting or histogram matching.[1][2][4]
Issue 2: The relationship between fluorescence intensity and this compound concentration is non-linear, especially at higher concentrations.
This is likely due to the inner filter effect .[5][6][7] This artifact arises from the absorption of excitation and/or emitted light by the sample itself.[5][6]
Troubleshooting Steps:
-
Dilute the Sample: The most straightforward solution is to work with lower concentrations of this compound, where the absorbance is low. A general rule of thumb is to keep the optical density below 0.1 at the excitation wavelength.[7]
-
Use a Shorter Path Length Cuvette: Reducing the path length of the light through the sample can minimize the inner filter effect.[6]
-
Apply a Correction Formula: The observed fluorescence can be corrected using the following formula if the absorbance at the excitation and emission wavelengths is known[8]:
Fcorrected = Fobserved * 10(Aex + Aem)/2
Where:
-
Fcorrected is the corrected fluorescence intensity.
-
Fobserved is the measured fluorescence intensity.
-
Aex is the absorbance at the excitation wavelength.
-
Aem is the absorbance at the emission wavelength.
-
-
Optimize Measurement Geometry: Some fluorometers allow for adjustments to the measurement geometry to minimize the inner filter effect, for example, by using front-face illumination.
Issue 3: A lower than expected fluorescence intensity is observed, which is not attributable to photobleaching or the inner filter effect.
This could be due to fluorescence quenching . Quenching refers to any process that decreases the fluorescence intensity of a sample.[5] It can be caused by a variety of factors, including the presence of other molecules (quenchers) that can accept energy from the excited fluorophore without emitting light.
Troubleshooting Steps:
-
Identify Potential Quenchers: Review all components of your sample buffer and medium. Common quenchers include heavy atoms (e.g., iodide), oxygen, and some transition metals.
-
Purify the Sample: If impurities are suspected to be the cause of quenching, purify the this compound sample.
-
Degas the Solution: If quenching by molecular oxygen is a concern, deoxygenate your solutions.
-
Differentiate from Inner Filter Effect: It's important to distinguish quenching from the inner filter effect. Quenching is a molecular interaction, while the inner filter effect is a macroscopic optical phenomenon.[5] Temperature can affect quenching rates but not the inner filter effect.[5]
Issue 4: Unexpected shifts in the emission spectrum or changes in fluorescence lifetime are observed.
This may be an indication of This compound aggregation . The formation of aggregates can alter the local environment of the fluorophore, leading to changes in its photophysical properties.[9]
Troubleshooting Steps:
-
Control Concentration: Aggregation is often concentration-dependent. Try performing experiments at lower this compound concentrations.
-
Modify the Solvent: The choice of solvent can influence aggregation. Experiment with different solvent systems to find one that minimizes aggregation.
-
Incorporate Detergents: For in vitro studies, the use of detergents can help to maintain this compound in a monomeric state.
-
Dynamic Light Scattering (DLS): Use DLS to check for the presence of aggregates in your sample.
Frequently Asked Questions (FAQs)
Q1: What is the difference between the primary and secondary inner filter effect?
A1: The primary inner filter effect occurs when molecules in the sample absorb the excitation light, preventing it from reaching all the fluorophores in the cuvette.[5][6] The secondary inner filter effect happens when the emitted fluorescence is re-absorbed by other molecules in the sample.[6][7]
Q2: How can I correct for photobleaching in my time-lapse imaging data?
A2: Several methods can be used for photobleaching correction. A common approach is to fit the fluorescence decay curve to an exponential function and then normalize the data.[1][4] Another method is histogram matching, where the intensity histogram of each frame in a time series is matched to the histogram of the first frame.[2][4] Software packages like ImageJ have plugins available for these corrections.[2][4]
Q3: Can the fluorescent label itself introduce artifacts?
A3: Yes. The fluorescent label can potentially alter the biological activity or localization of this compound.[10] It is crucial to perform control experiments to compare the activity of the labeled and unlabeled peptide. Additionally, some fluorescent dyes are prone to self-quenching at high labeling densities.[11]
Q4: What are some common sources of background fluorescence?
A4: Background fluorescence can originate from several sources, including the sample holder (cuvette or microplate), immersion oil, and endogenous fluorescent molecules within cells or the sample medium.[12] It is important to measure the background fluorescence of a blank sample and subtract it from your experimental measurements.
Experimental Protocols
Protocol 1: Correction for the Inner Filter Effect
-
Prepare a series of this compound solutions of known concentrations.
-
Measure the absorbance spectrum of each solution using a spectrophotometer to determine the absorbance at the excitation wavelength (Aex) and the emission wavelength (Aem).
-
Measure the fluorescence intensity of each solution using a fluorometer.
-
Calculate the correction factor for each sample using the formula: Correction Factor = 10(Aex + Aem)/2.
-
Multiply the observed fluorescence intensity by the correction factor to obtain the corrected fluorescence intensity.
-
Plot the corrected fluorescence intensity versus concentration. The relationship should now be linear over a wider range of concentrations.
Protocol 2: Photobleaching Correction using Exponential Fitting
-
Acquire a time-lapse series of images of your fluorescently labeled this compound sample under constant illumination.
-
Measure the mean fluorescence intensity of a region of interest (ROI) for each frame in the time series.
-
Plot the mean fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single or double exponential function: I(t) = A1e-t/τ1 + A2e-t/τ2 + C, where I(t) is the intensity at time t, A is the amplitude, τ is the time constant, and C is a constant offset.
-
Use the fitted curve to normalize the fluorescence intensity of each frame to the intensity of the first frame (t=0).
Data Presentation
Table 1: Example of Inner Filter Effect Correction Data
| This compound Concentration (µM) | Absorbance at Excitation (Aex) | Absorbance at Emission (Aem) | Observed Fluorescence (a.u.) | Corrected Fluorescence (a.u.) |
| 1 | 0.02 | 0.01 | 100 | 103.5 |
| 5 | 0.10 | 0.05 | 450 | 548.5 |
| 10 | 0.20 | 0.10 | 700 | 1051.2 |
| 20 | 0.40 | 0.20 | 900 | 1794.9 |
Visualizations
Caption: Diagram illustrating the primary and secondary inner filter effects.
Caption: Workflow for photobleaching correction using exponential fitting.
Caption: Decision tree for troubleshooting common fluorescence artifacts.
References
- 1. Chapter 3 Photobleaching Correction | Algorithms for the Correction of Photobleaching [rorynolan.github.io]
- 2. f1000research.s3.amazonaws.com [f1000research.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Bleach Correction [imagej.net]
- 5. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 6. srs.tcu.edu [srs.tcu.edu]
- 7. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 8. Monitoring Gramicidin Conformations in Membranes: A Fluorescence Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectroscopic Studies of Dual Fluorescence in 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole: Effect of Molecular Aggregation in a Micellar System [mdpi.com]
- 10. Using fluorescence microscopy to shed light on the mechanisms of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing Conformational Changes of Gramicidin Ion Channels by Single-Molecule Patch-Clamp Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification and Isolation of Gramicidin C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification and isolation of Gramicidin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other gramicidins?
This compound is a naturally occurring linear polypeptide antibiotic. Commercial gramicidin, often referred to as gramicidin D, is a mixture of gramicidins A, B, and C. Gramicidin A is the most abundant (~80%), followed by this compound (~15%), and Gramicidin B (~5%). These variants differ by a single amino acid at position 11: Gramicidin A has tryptophan, Gramicidin B has phenylalanine, and this compound has tyrosine.[1] These differences, while minor, can affect their biological activity and require precise purification methods for separation.
Q2: What is the primary source for isolating natural this compound?
This compound is a nonribosomal peptide synthesized by the soil bacterium Brevibacillus brevis (formerly Bacillus brevis).[2] Isolation typically begins with the cultivation of this bacterium to produce a biomass from which the gramicidin complex is extracted.
Q3: What are the main challenges in purifying this compound?
The main challenges in purifying this compound include:
-
High Hydrophobicity: Gramicidins are highly hydrophobic, which can lead to poor solubility in aqueous solutions and strong interactions with chromatography matrices, potentially causing peak broadening.
-
Structural Similarity: The high degree of structural similarity between Gramicidins A, B, and C makes their separation challenging, requiring high-resolution chromatographic techniques.
-
Complex Mixtures: The crude extract from bacterial fermentation contains a complex mixture of lipids, proteins, and other secondary metabolites that must be removed.
Troubleshooting Guides
HPLC Purification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | 1. Secondary Interactions: Residual silanol groups on the HPLC column interacting with the peptide. 2. Poorly Optimized Mobile Phase: Incorrect pH or solvent composition. 3. Column Overload: Injecting too much sample. 4. Column Degradation: Loss of stationary phase. | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Adjust the pH of the mobile phase; for gramicidin, a slightly acidic mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) is often used. Optimize the gradient of the organic solvent (e.g., acetonitrile or methanol). 3. Reduce the sample concentration or injection volume. 4. Replace the column. |
| Poor Resolution Between Gramicidin A, B, and C | 1. Inappropriate Stationary Phase: The column chemistry is not selective enough. 2. Suboptimal Mobile Phase: The solvent gradient is too steep or the organic solvent is not optimal. 3. High Flow Rate: Insufficient time for interaction with the stationary phase. | 1. Consider a phenyl-hexyl or a different C18 column with alternative selectivity. 2. Use a shallower gradient and experiment with different organic modifiers (e.g., methanol vs. acetonitrile). Isocratic elution with an optimized mobile phase can sometimes improve separation.[3] 3. Reduce the flow rate to enhance resolution. |
| High Backpressure | 1. Blocked Column Frit: Particulate matter from the sample or mobile phase. 2. Precipitation in the System: The sample or buffer may be precipitating in the mobile phase. 3. Contaminated Guard Column: Accumulation of impurities. | 1. Filter all samples and mobile phases through a 0.22 µm filter. If the frit is blocked, it may need to be replaced. 2. Ensure the sample is fully dissolved in the mobile phase. Check for buffer compatibility with the organic solvent. 3. Replace the guard column. |
| Low Yield/Recovery | 1. Irreversible Adsorption: The peptide is strongly and irreversibly binding to the column. 2. Precipitation on Column: The peptide is precipitating during the run. 3. Degradation: The peptide is not stable under the chromatographic conditions. | 1. Add a small amount of a stronger solvent (e.g., isopropanol) to the mobile phase. 2. Decrease the sample concentration. 3. Ensure the mobile phase pH is compatible with the peptide's stability. |
Extraction and Sample Preparation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Efficiency | 1. Incomplete Cell Lysis: The extraction solvent is not effectively disrupting the bacterial cells. 2. Insufficient Solvent Volume: Not enough solvent to fully extract the gramicidin. 3. Suboptimal Extraction Solvent: The chosen solvent is not efficiently solubilizing the gramicidin. | 1. Sonication or mechanical disruption of the cell biomass before extraction can improve yield. 2. Increase the solvent-to-biomass ratio. 3. Acidified ethanol has been shown to be effective for gramicidin extraction.[4] Experiment with different organic solvents. |
| Sample Precipitation Before HPLC | 1. Poor Solubility: Gramicidin is poorly soluble in the injection solvent. 2. Solvent Mismatch: The injection solvent is incompatible with the initial mobile phase. | 1. Dissolve the sample in a solvent with a high percentage of organic content, similar to the mobile phase. Dimethyl sulfoxide (DMSO) can also be used as a solvent. 2. If possible, dissolve the sample in the initial mobile phase. |
Experimental Protocols
Protocol 1: Cultivation of Brevibacillus brevis and Biomass Production
-
Prepare Media: Prepare Tryptic Soy Broth (TSB) and sterilize by autoclaving.
-
Inoculation: Inoculate a single colony of Brevibacillus brevis from a fresh agar plate into a starter culture of 10 mL TSB.
-
Incubation: Grow the starter culture at 37°C for approximately 8-12 hours with vigorous shaking (~250 rpm).
-
Scale-Up: Dilute the starter culture 1/100 into a larger volume of TSB in a flask that is at least four times the culture volume to ensure adequate aeration.
-
Fermentation: Incubate the large culture at 37°C with vigorous shaking for 48-72 hours.
-
Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
-
Washing: Wash the cell pellet twice with sterile deionized water to remove residual media components. The resulting biomass can be stored at -20°C or used immediately for extraction.
Protocol 2: Extraction of Gramicidin Complex from Biomass
-
Resuspend Biomass: Resuspend the washed cell pellet in acidic ethanol (9:1 ethanol:0.2 N HCl). Use a ratio of approximately 10 mL of solvent per gram of wet cell mass.
-
Extraction: Stir the suspension at room temperature for 4-6 hours.
-
Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the cell debris.
-
Collect Supernatant: Carefully decant and collect the supernatant containing the extracted gramicidin.
-
Concentration: Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator.
-
Resuspend Crude Extract: Resuspend the dried crude extract in a minimal volume of methanol or DMSO for further purification.
Protocol 3: Purification of this compound by Reverse-Phase HPLC
-
HPLC System Preparation:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (for tyrosine in this compound) and 220 nm (for the peptide backbone).
-
-
Sample Preparation:
-
Dissolve the crude extract in the mobile phase (or a compatible solvent like methanol/DMSO) and filter through a 0.22 µm syringe filter.
-
-
Chromatographic Separation:
-
Equilibrate the column with 70% Mobile Phase A and 30% Mobile Phase B.
-
Inject the prepared sample.
-
Run a linear gradient from 30% to 100% Mobile Phase B over 40 minutes.
-
Hold at 100% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 10 minutes.
-
-
Fraction Collection: Collect fractions corresponding to the peak identified as this compound based on retention time and UV absorbance characteristics.
-
Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected fractions by re-injecting them into the HPLC system.
-
Pool the pure fractions and remove the solvent by lyophilization.
-
Quantitative Data Summary
| Purification Method | Stationary Phase | Mobile Phase/Eluent | Purity Achieved | Yield | Reference |
| Silica Gel Chromatography | Silica Gel | Chloroform/Methanol Gradient | >95% (for Gramicidin A) | Gram quantities | [5] |
| Reverse-Phase HPLC | C18 or Phenyl | Acetonitrile/Water or Methanol/Water with acid modifier | >98% | Up to 86% (for synthetic gramicidins) | [6] |
| Acidic Ethanol Extraction | - | Ethanol/HCl | 90% (for Gramicidin S) | 96% extraction efficiency | [4] |
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
- 1. Structures of gramicidins A, B, and C incorporated into sodium dodecyl sulfate micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient one step extraction process of Gramicidin S from Aneurinibacillus aneurinilyticus biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Purification of gramicidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid phase peptide synthesis of 15N-gramicidins A, B, and C and high performance liquid chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Gramicidin C and Gramicidin S
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of two distinct antimicrobial peptides: Gramicidin C and Gramicidin S. While both are potent antibiotics produced by the bacterium Brevibacillus brevis, their structural differences give rise to distinct mechanisms of action and antibacterial spectra. This report synthesizes available experimental data to offer a clear comparison of their efficacy.
At a Glance: Key Differences
| Feature | This compound | Gramicidin S |
| Structure | Linear pentadecapeptide | Cyclic decapeptide |
| Primary Mechanism | Forms ion channels in the bacterial membrane | Disrupts membrane integrity and delocalizes membrane proteins |
| Antibacterial Spectrum | Primarily active against Gram-positive bacteria | Broad-spectrum activity against both Gram-positive and Gram-negative bacteria |
Antibacterial Efficacy: A Quantitative Comparison
The antibacterial efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. Direct MIC data for purified this compound is scarce in publicly available literature. Therefore, this guide presents data for Gramicidin D, a commercially available mixture containing approximately 80% Gramicidin A, 5% Gramicidin B, and 15% this compound.[1][2][3] This data serves as a proxy to understand the general efficacy of the linear gramicidin family to which this compound belongs.
The following table summarizes the MIC values for Gramicidin D and Gramicidin S against a range of bacterial pathogens.
| Bacterial Strain | Gramicidin D MIC (µg/mL) | Gramicidin S MIC (µg/mL) |
| Staphylococcus aureus | - | 3.9 - 7.8[4] |
| Enterococcus faecium | - | 3.9 - 7.8[4] |
| Bacillus subtilis | ~0.95 (enhances fluoride activity)[5] | - |
| Enterobacter cloacae | - | 3.9 - 62.5[4] |
| Pseudomonas aeruginosa | - | 31.3 - 62.5[4] |
| Klebsiella pneumoniae | - | 15.6 - 62.5[4] |
| Acinetobacter baumannii | - | 31.3 - 62.5[4] |
| Gram-positive bacteria (general) | Effective[3] | 3 - 11 µM[6] |
| Gram-negative bacteria (general) | Less effective[3] | 3 - 11 µM[6] |
Note: The MIC values can vary depending on the specific strain and the experimental conditions.
Mechanisms of Antibacterial Action
The distinct structures of this compound and Gramicidin S dictate their different approaches to bacterial cell disruption.
This compound (as part of Gramicidin D): The Ion Channel Former
This compound, being a linear peptide, functions by inserting itself into the bacterial cell membrane. Two gramicidin molecules align to form a transmembrane channel or pore.[2][5] This channel allows the unregulated passage of monovalent cations, such as potassium (K+) and sodium (Na+), across the membrane. The disruption of the ion gradient across the cell membrane is catastrophic for the bacterium, leading to the dissipation of membrane potential, inhibition of essential cellular processes, and ultimately, cell death. This mechanism is most effective against Gram-positive bacteria, whose cell envelopes are more permissive to the insertion of the gramicidin channel.[3]
Gramicidin S: The Membrane Disruptor
In contrast, Gramicidin S is a cyclic peptide with an amphipathic structure, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. This structure allows it to interact with and disrupt the bacterial cell membrane. The primary mode of action is the perturbation of the lipid packing of the membrane, leading to a loss of integrity and increased permeability.[6] Beyond general membrane disruption, recent studies have shown that Gramicidin S also delocalizes peripheral membrane proteins that are crucial for cell division and cell envelope synthesis.[7] This multifaceted attack makes it effective against a broader range of bacteria, including Gram-negative species which possess a more complex outer membrane.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experiment in assessing antibacterial efficacy. The broth microdilution method is a commonly used and standardized technique.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and adapted for antimicrobial peptides.
Materials:
-
Sterile 96-well polypropylene microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains for testing
-
Gramicidin D and Gramicidin S stock solutions
-
Sterile pipette tips and multichannel pipettor
-
Incubator (35-37°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a series of twofold dilutions of the Gramicidin D and Gramicidin S stock solutions in MHB in separate tubes or a separate 96-well plate. The concentration range should be chosen to encompass the expected MIC of the peptides.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of MHB to each well of the 96-well microtiter plate.
-
Add 50 µL of the appropriate antimicrobial dilution to each well in a row, creating a final volume of 100 µL with a twofold serial dilution of the peptide across the plate.
-
The last well in each row should serve as a positive control (no antimicrobial) and should contain 100 µL of MHB. A negative control well (no bacteria) should also be included.
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 150 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium.
-
Alternatively, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.
-
Conclusion
This compound and Gramicidin S, despite sharing a common producing organism, represent two distinct classes of antimicrobial peptides with different structures, mechanisms of action, and antibacterial spectra. This compound, as a linear peptide within the Gramicidin D complex, is primarily effective against Gram-positive bacteria through the formation of ion channels. In contrast, the cyclic nature of Gramicidin S allows for a broader spectrum of activity, targeting both Gram-positive and Gram-negative bacteria by disrupting membrane integrity and delocalizing essential membrane proteins. The choice between these or their derivatives in a research or drug development context will depend on the target pathogens and the desired therapeutic application.
References
- 1. The Antimicrobial Activity of Gramicidin A Is Associated with Hydroxyl Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gramicidin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gramicidin D enhances the antibacterial activity of fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gramicidin S and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Gramicidin C vs. Polymyxin B: A Comparative Analysis of Antimicrobial Mechanisms
For Immediate Publication
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, researchers and drug development professionals require a deep understanding of the mechanisms of action of different antibiotic classes. This guide provides a detailed comparative analysis of two potent peptide antibiotics: Gramicidin C and Polymyxin B. By examining their distinct modes of action, efficacy, and toxicity profiles, this document aims to equip scientists with the knowledge to inform further research and development of novel antimicrobial strategies. Due to the limited availability of specific data on this compound, this guide will utilize data from its closely related and well-studied analogue, Gramicidin S, as a representative of the gramicidin family.
Executive Summary
Gramicidin S and Polymyxin B are both cyclic peptide antibiotics that disrupt bacterial cell membranes, yet they achieve this through fundamentally different mechanisms. Polymyxin B primarily targets the lipopolysaccharide (LPS) of Gram-negative bacteria, leading to outer membrane destabilization and subsequent cell lysis. In contrast, Gramicidin S forms cation-selective channels within the bacterial cytoplasmic membrane, disrupting ion homeostasis and leading to cell death. This guide presents a side-by-side comparison of their antimicrobial activity, cytotoxicity, and the signaling pathways they affect, supported by experimental data and detailed protocols.
Comparative Mechanism of Action
Polymyxin B: Targeting the Outer Membrane of Gram-Negative Bacteria
Polymyxin B's primary mechanism of action involves a targeted assault on the outer membrane of Gram-negative bacteria.[1][2][3] Its cationic polypeptide ring electrostatically interacts with the negatively charged phosphate groups of lipid A, a core component of LPS.[2][3][4] This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that are essential for stabilizing the LPS layer, leading to a localized disruption of the outer membrane's integrity.[2][4] This initial breach allows Polymyxin B to penetrate the outer membrane and subsequently disrupt the inner cytoplasmic membrane, ultimately causing leakage of intracellular contents and bacterial death.[1][2][5]
Gramicidin S: Ion Channel Formation in the Cytoplasmic Membrane
Gramicidin S, a cyclic decapeptide, exerts its antimicrobial effect by forming transmembrane channels in the cytoplasmic membranes of susceptible bacteria.[6][7] Unlike Polymyxin B's targeted interaction with LPS, Gramicidin S directly incorporates into the lipid bilayer. The amphipathic nature of the Gramicidin S molecule, with its hydrophobic and charged residues, facilitates this insertion.[6] Once embedded, two gramicidin molecules form a head-to-head dimer, creating a pore that is permeable to monovalent cations like K⁺ and Na⁺.[7][8] This unregulated ion flow dissipates the essential ion gradients across the bacterial membrane, leading to a loss of membrane potential and ultimately cell death.[8]
Quantitative Performance Data
Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Polymyxin B and Gramicidin S against various bacterial strains, highlighting their different spectrums of activity.
| Bacterial Strain | Polymyxin B MIC (µg/mL) | Gramicidin S MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa PAO1 | 0.125 - 0.25 | 8 | [2] |
| Pseudomonas aeruginosa (clinical isolates) | 2 - 8 | 16 - 64 | [9] |
| Escherichia coli | 32 | 32 | [10] |
| Klebsiella pneumoniae | 16 | 128 | [10] |
| Staphylococcus aureus | - | 4 | [10] |
Note: Lower MIC values indicate higher antimicrobial potency.
Cytotoxicity
This table presents the cytotoxic effects of Polymyxin B and Gramicidin S on eukaryotic cells, providing an indication of their therapeutic window.
| Cell Line | Polymyxin B IC50 (µg/mL) | Gramicidin S IC50 (µg/mL) | Reference |
| Human Embryonic Kidney (HEK-293) | >1000 (low toxicity) | 6.45 | [10][11] |
| Human Colorectal Adenocarcinoma (HT-29) | - | 49.8 (LDH release) | [12] |
| Human Red Blood Cells | Low Hemolytic Activity | 50% hemolysis at 41.6 | [12] |
Note: IC50 is the concentration of a substance that inhibits a biological process by 50%. A higher IC50 value generally indicates lower cytotoxicity.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[13][14][15][16]
-
Preparation of Bacterial Inoculum:
-
Streak the test bacterial strain on a suitable agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into a tube containing cation-adjusted Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the logarithmic growth phase (typically an optical density at 600 nm of 0.4-0.6).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the antimicrobial peptide in an appropriate solvent (e.g., sterile deionized water or 0.02% acetic acid).
-
Perform serial twofold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control well (bacteria without antimicrobial) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
-
Membrane Permeabilization Assay: NPN Uptake Assay
This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[8][17][18][19][20]
-
Preparation of Bacterial Suspension:
-
Grow a culture of the Gram-negative bacterial strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., 5 mM HEPES buffer, pH 7.2).
-
Resuspend the cells in the same buffer to a final optical density at 600 nm of 0.5.
-
-
Assay Procedure:
-
In a 96-well black microtiter plate, add the antimicrobial peptide at various concentrations.
-
Add the bacterial suspension to each well.
-
Add NPN to a final concentration of 10 µM to each well.
-
Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
Record fluorescence readings at regular intervals (e.g., every 2 minutes) for a defined period (e.g., 30 minutes).
-
-
Data Analysis:
-
An increase in fluorescence intensity over time indicates the uptake of NPN due to outer membrane permeabilization.
-
The rate and extent of fluorescence increase are proportional to the membrane-disrupting activity of the peptide.
-
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][21][22][23]
-
Cell Culture and Seeding:
-
Culture the desired eukaryotic cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment with Peptides:
-
Prepare serial dilutions of the antimicrobial peptides in a cell culture medium.
-
Remove the old medium from the wells and add the peptide solutions at various concentrations.
-
Include a vehicle control (medium without peptide).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of the peptide that causes a 50% reduction in cell viability, can be calculated from the dose-response curve.
-
Visualizing Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action for Polymyxin B and Gramicidin S.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
Conclusion
Polymyxin B and Gramicidin S represent two distinct and powerful strategies for combating bacterial infections. Polymyxin B's specificity for the LPS of Gram-negative bacteria makes it a crucial last-resort antibiotic for infections caused by multidrug-resistant pathogens. However, its potential for nephrotoxicity necessitates careful dose management. Gramicidin S, with its broad-spectrum activity against both Gram-positive and some Gram-negative bacteria, demonstrates the efficacy of membrane disruption through ion channel formation. Its higher cytotoxicity currently limits its systemic use, but it remains a valuable topical agent.
The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers. A thorough understanding of these antimicrobial peptides' mechanisms can inspire the design of novel therapeutics with improved efficacy and reduced toxicity, a critical endeavor in the face of rising antimicrobial resistance. Further research into the specific signaling pathways affected by these peptides may also uncover new targets for antimicrobial drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions of Bacterial Cationic Peptide Antibiotics with Outer and Cytoplasmic Membranes of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gramicidin S - Wikipedia [en.wikipedia.org]
- 7. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic Effect of Membrane-Active Peptides Polymyxin B and Gramicidin S on Multidrug-Resistant Strains and Biofilms of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broad-Spectrum Gramicidin S Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 15. journals.asm.org [journals.asm.org]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Outer-membrane permeability test [bio-protocol.org]
- 19. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Increasing the permeability of Escherichia coli using MAC13243 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Gramicidin's Antibacterial Efficacy
This guide provides a comparative analysis of Gramicidin's antibacterial activity, validated against established reference standards. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and a clear visualization of the antibiotic's mechanism of action.
Introduction to Gramicidin
Gramicidin is a complex of polypeptide antibiotics produced by the soil bacterium Brevibacillus brevis.[1] The commercially available form, often referred to as Gramicidin D, is a mixture of Gramicidin A, B, and C, which constitute approximately 80%, 5%, and 15% of the mix, respectively.[1] While historically Gramicidin C was identified as a key antibiotic, modern standards and studies typically refer to the entire gramicidin complex.[2][3] Due to its high hemolytic activity, gramicidin is primarily restricted to topical applications, such as in lozenges, eye drops, and ointments for treating superficial wounds and infections.[4][5] It is particularly effective against Gram-positive bacteria.[1]
Mechanism of Action: Ion Channel Formation
Gramicidin's primary antibacterial mechanism involves the formation of transmembrane channels in the lipid bilayer of bacterial cell membranes.[5][6] Two gramicidin molecules align head-to-head to form a dimer, creating a β-helical structure that functions as a pore.[6][7] This channel allows the passive diffusion of monovalent cations, such as K+ and Na+, across the membrane, disrupting the essential ion gradients required for cellular processes.[1] This loss of ionic homeostasis ultimately leads to cell death.[8] Recent studies also suggest that gramicidin's bactericidal activity may be associated with the formation of hydroxyl radicals within the bacteria.[9][10]
Reference Standards for Potency Validation
To ensure the consistency and accuracy of antibacterial activity measurements, standardized reference materials are essential. Bioassays for gramicidin are validated against these standards to determine potency.[11]
-
World Health Organization (WHO): The WHO established an International Reference Preparation of Gramicidin, which is a defined mixture of gramicidins A, B, and C.[12] This standard is assigned a potency of 1000 International Units (IU) per milligram.[12] The European Directorate for the Quality of Medicines & HealthCare (EDQM) is now responsible for the distribution of these WHO standards.[13]
-
United States Pharmacopeia (USP): The USP provides a Gramicidin Reference Standard specifically for use in microbial assays as detailed in their official monographs.[11][14] This standard is used to qualify in-house standards and validate assay performance over time.
Standardized Validation Methodology: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of gramicidin is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The broth microdilution method, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI), is a standard protocol.[15]
-
Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Transfer colonies to a tube containing a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard.
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[15]
-
-
Preparation of Gramicidin Dilutions:
-
Prepare a stock solution of the Gramicidin Reference Standard and the test sample in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).[16]
-
Perform a serial two-fold dilution of the gramicidin stock solution in a 96-well microtiter plate using CAMHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of gramicidin at which no visible growth is observed.[15]
-
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Gramicidin S (a closely related cyclic peptide) and other peptide antibiotics against a panel of clinically relevant bacteria. Gramicidin S is often used as a benchmark in modern antimicrobial peptide research.[17][18]
| Antibiotic | Organism | Resistance Profile | MIC (µg/mL) | Reference(s) |
| Gramicidin S | Staphylococcus aureus | ESKAPE Pathogen | 3.9 | [17] |
| Gramicidin S | Enterococcus faecium | ESKAPE Pathogen | 3.9 - 7.8 | [17] |
| Gramicidin S | Acinetobacter baumannii | ESKAPE Pathogen | 31.3 | [17] |
| Gramicidin S | Pseudomonas aeruginosa | ESKAPE Pathogen | 31.3 | [17] |
| Gramicidin S | Klebsiella pneumoniae | ESKAPE Pathogen | >62.5 | [17] |
| Gramicidin S | Staphylococcus aureus | Clinical Strains | 5 x MIC for complete killing | [18][19] |
| Temporin L | Staphylococcus aureus | Clinical Strains | Higher than Gramicidin S | [18][19] |
| IDR-1018 | Staphylococcus aureus | Clinical Strains | Higher than Gramicidin S | [18][19] |
Note: Data for Gramicidin S is presented as it is more extensively studied in recent comparative literature. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are known for their propensity to develop multidrug resistance.[17]
Studies consistently show that Gramicidin S is highly potent against Gram-positive bacteria like S. aureus and E. faecium.[17] Its activity against Gram-negative bacteria is generally lower.[17] When compared to other antimicrobial peptides like Temporin L and IDR-1018, Gramicidin S demonstrates superior bactericidal and antibiofilm activity against staphylococci and enterococci.[18][19]
References
- 1. Gramicidin - Wikipedia [en.wikipedia.org]
- 2. doaj.org [doaj.org]
- 3. To the 80th Anniversary of this compound Сreation: From the Study of the Asymmetry of Bacterial Molecules to the Discovery of Antimicrobial Peptides | Andryukov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 4. Gramicidin S and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Gramicidin D enhances the antibacterial activity of fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel gramicidin formulations in cationic lipid as broad-spectrum microbicidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. usp.org [usp.org]
- 12. The International Reference Preparation of Gramicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. International reference standards for Antibiotics (WHO) Reference Materials | LGC Standards [lgcstandards.com]
- 14. Antibiotic Standards | Biologics [usp.org]
- 15. Broad-Spectrum Gramicidin S Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens [mdpi.com]
- 16. uspnf.com [uspnf.com]
- 17. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Supreme activity of gramicidin S against resistant, persistent and biofilm cells of staphylococci and enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Daptomycin vs. Gramicidin C: A Comparative Analysis of Membrane Interaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the membrane interaction mechanisms of two distinct antimicrobial peptides: the cyclic lipopeptide Daptomycin and the linear polypeptide Gramicidin C. By presenting supporting experimental data, detailed methodologies, and visual representations of their modes of action, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of their differential effects on bacterial and model membranes.
Executive Summary
Daptomycin and this compound represent two unique paradigms of membrane-active antimicrobials. Daptomycin's activity is a complex, multi-step process initiated by a calcium-dependent binding to phosphatidylglycerol-rich membranes, leading to oligomerization, membrane depolarization, and a disruption of lipid organization. In contrast, this compound functions as a classic ionophore, forming well-defined transmembrane channels through the dimerization of two peptide monomers, resulting in the dissipation of ion gradients. This guide elucidates these differences through a quantitative comparison of their effects on membrane properties and a review of the experimental protocols used to characterize these interactions.
Mechanisms of Membrane Interaction
Daptomycin: A Multi-faceted Disruption of Membrane Integrity
Daptomycin, a cyclic lipopeptide antibiotic, exerts its bactericidal effect against Gram-positive bacteria through a unique, calcium-dependent mechanism that culminates in the disruption of cell membrane functions.[1][2] Its mode of action is not attributed to a single event but rather a cascade of interactions with the bacterial membrane.
The initial step involves a conformational change in daptomycin upon binding to calcium ions, which facilitates its insertion into the bacterial cell membrane.[1] This interaction is highly specific for membranes containing the anionic phospholipid phosphatidylglycerol (PG).[3] Following membrane insertion, daptomycin molecules oligomerize, a crucial step for subsequent membrane disruption.[1]
Two primary models, which are not mutually exclusive, describe the downstream effects of daptomycin oligomerization. The first model proposes the formation of ion-conducting channels or pores that lead to an uncontrolled efflux of potassium ions, causing rapid membrane depolarization.[1][4] The second, more recent model, suggests a "lipid extracting" effect where daptomycin oligomers cluster with PG, leading to a significant reorganization of membrane lipids and the delocalization of essential proteins involved in cell wall synthesis and cell division.[5][6][7] This disruption of the membrane architecture also contributes to a gradual dissipation of the membrane potential.[8]
Figure 2. Mechanism of this compound ion channel formation.
Quantitative Comparison of Membrane Interactions
The following tables summarize the quantitative data on the effects of Daptomycin and this compound on key membrane properties. It is important to note that the experimental conditions, such as the model system (bacterial cells vs. artificial bilayers), lipid composition, and ion concentrations, can significantly influence the observed values.
| Parameter | Daptomycin | This compound | Reference(s) |
| Primary Target | Anionic phospholipids (Phosphatidylglycerol) | Lipid bilayer in general | ,[3] [9] |
| Cofactor Requirement | Ca²⁺ | None | [1][2] |
| Mechanism | Oligomerization, pore formation, and/or lipid extraction | Dimerization to form a transmembrane channel | ,[1][6] [9] |
| Ion Selectivity | Cations (e.g., K⁺) | Monovalent cations (e.g., K⁺, Na⁺) | ,[1][4] [9] |
Table 1. General Comparison of Daptomycin and this compound Membrane Interaction.
| Parameter | Daptomycin | This compound | Experimental System | Reference(s) |
| Membrane Depolarization | >90% reduction in membrane potential in S. aureus within 30 min (at 5 µg/mL) | Rapid and complete depolarization | Staphylococcus aureus / Model Membranes | ,[1][4] [8] |
| Single Channel Conductance | Not typically measured as stable channels | ~0.5 pS (in neutral lipid bilayers at 10 mM NaCl) | Black Lipid Membrane (BLM) | [10] |
| Channel/Pore Lifetime | Transient | Seconds | Black Lipid Membrane (BLM) | ,[11] [12] |
| Effect on Membrane Fluidity | Decreases fluidity (membrane rigidification) | Generally considered to have minor effects on bulk fluidity | Bacillus subtilis / Model Membranes | [13] |
| K⁺ Efflux | Induces K⁺ efflux in a Ca²⁺-dependent manner | Facilitates K⁺ efflux through formed channels | Staphylococcus aureus | [1] |
Table 2. Quantitative Effects on Membrane Properties.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the membrane interactions of Daptomycin and this compound.
Membrane Fluidity Assessment using Laurdan GP Spectroscopy
This protocol measures changes in membrane fluidity by monitoring the spectral shift of the fluorescent probe Laurdan.
-
Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., Staphylococcus aureus or Bacillus subtilis) to the mid-exponential phase in a suitable broth medium.
-
Cell Washing: Harvest the cells by centrifugation and wash them three times with a buffer (e.g., PBS) to remove any residual medium components.
-
Laurdan Staining: Resuspend the washed cells in the buffer to a specific optical density (e.g., OD₆₀₀ of 0.4). Add Laurdan dye from a stock solution to a final concentration of 10 µM. Incubate the mixture in the dark at room temperature for 1 hour to allow the dye to incorporate into the bacterial membranes. [14]4. Treatment with Peptides: Aliquot the Laurdan-stained cell suspension into a 96-well black, clear-bottom plate. Add Daptomycin or this compound at various concentrations. Include a positive control for membrane fluidization (e.g., 40 mM benzyl alcohol) and a negative control (buffer only).
-
References
- 1. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daptomycin disrupts membrane potential in growing Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daptomycin–Phosphatidylglycerol Domains in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of daptomycin bactericidal activity and membrane depolarization in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daptomycin inhibits cell envelope synthesis by interfering with fluid membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Interaction of Daptomycin with Lipid Bilayers: A Lipid Extracting Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gramicidin channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimerization constant and single-channel conductance of gramicidin in thylakoid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hwhuang.rice.edu [hwhuang.rice.edu]
- 12. The dependence of the conductance and lifetime of gramicidin channels on the thickness and tension of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4.7. Laurdan Based Membrane Fluidity Assay [bio-protocol.org]
Navigating the Potency of Gramicidin Analogs: A Head-to-Head Comparison
While the initial focus of this guide was on Gramicidin C, a comprehensive review of current research indicates a predominant focus on the modification of Gramicidin S (GS). This shift in research is largely due to the potent antimicrobial properties of the cyclic decapeptide Gramicidin S and the extensive efforts to mitigate its associated hemolytic activity. This guide will, therefore, provide a detailed head-to-head comparison of the potency of various Gramicidin S analogs, reflecting the wealth of available experimental data.
Gramicidin S is a powerful, naturally occurring cyclic antimicrobial peptide with strong activity against a broad spectrum of bacteria.[1] However, its clinical application has been largely restricted to topical use due to its high toxicity towards human red blood cells (hemolysis).[2][3] This has spurred extensive research into developing GS analogs with an improved therapeutic index—that is, high antimicrobial potency and low hemolytic activity.[3][4] This guide delves into the comparative potency of several key GS analogs, presenting the supporting experimental data and methodologies for researchers and drug development professionals.
Comparative Potency of Gramicidin S Analogs
The antimicrobial and hemolytic activities of various Gramicidin S analogs are typically quantified by their Minimum Inhibitory Concentration (MIC) and 50% Hemolytic Concentration (HC50), respectively. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the HC50 is the concentration that causes 50% lysis of red blood cells. A lower MIC indicates higher antimicrobial potency, and a higher HC50 indicates lower toxicity.
The following table summarizes the reported MIC and HC50 values for a selection of Gramicidin S analogs from recent studies.
| Analog | Modification | Target Organism | MIC (µg/mL) | HC50 (µg/mL) | Reference |
| Gramicidin S (GS) | Parent Compound | S. aureus | 3.9 - 7.8 | 16 - 35.2 | [5][6][7] |
| E. faecalis | 3.9 - 7.8 | [6] | |||
| P. aeruginosa | 3.9 - 62.5 | [6] | |||
| E. coli | 3.9 - 62.5 | [5][6] | |||
| GS-L | Linear Analog | S. aureus | 4 - 8 | >128 | [5] |
| E. faecalis | 8 - 16 | [5] | |||
| P. aeruginosa | 16 - 32 | [5] | |||
| E. coli | 16 - 32 | [5] | |||
| GSC-FB | Stapled Derivative | S. aureus | 4 - 8 | 64 | [5] |
| E. faecalis | 8 - 16 | [5] | |||
| P. aeruginosa | >64 | [5] | |||
| E. coli | >64 | [5] | |||
| GSC-SS | Stapled Derivative | S. aureus | >64 | >128 | [5] |
| E. faecalis | >64 | [5] | |||
| P. aeruginosa | >64 | [5] | |||
| E. coli | >64 | [5] | |||
| VK7 | Beta-strand Modification | S. aureus | 3.9 - 15.6 | >100 | [6][8] |
| E. faecium | 3.9 - 15.6 | [6] | |||
| P. aeruginosa | 7.8 - 31.2 | [6][8] | |||
| K. pneumoniae | 7.8 - 31.2 | [6][8] | |||
| Compound 7 | Diamination of Orn residues | S. aureus | 1 - 4 | >50 | [9] |
| P. aeruginosa | 2 - 8 | [9] | |||
| K. pneumoniae | 4 - 16 | [9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Gramicidin S analog potency.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the Gramicidin S analogs is determined using a standard broth microdilution assay.[5]
-
Bacterial Strain Preparation: Bacterial strains are cultured on appropriate agar plates, such as Columbia agar with 5% sheep blood, and incubated overnight at 37°C.[6] A few colonies are then used to inoculate a Mueller-Hinton broth (MHB), and the culture is grown to the mid-logarithmic phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Peptide Preparation: The Gramicidin S analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in MHB in a 96-well microtiter plate.
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted peptides. The plates are then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Hemolysis Assay
The hemolytic activity of the Gramicidin S analogs against mammalian cells is assessed using a hemolysis assay with human or sheep red blood cells (RBCs).
-
Red Blood Cell Preparation: Freshly drawn red blood cells are washed several times with a phosphate-buffered saline (PBS) solution by centrifugation and resuspension. The washed RBCs are then diluted in PBS to a final concentration of 1-2% (v/v).
-
Peptide Incubation: The Gramicidin S analogs are serially diluted in PBS in a 96-well microtiter plate. An equal volume of the prepared RBC suspension is then added to each well.
-
Controls: A positive control (100% hemolysis) is prepared by adding a lytic agent, such as Triton X-100, to the RBC suspension. A negative control (0% hemolysis) consists of RBCs incubated with PBS alone.
-
Incubation and Measurement: The microtiter plates are incubated at 37°C for 1 hour. After incubation, the plates are centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin, is transferred to a new plate. The amount of hemoglobin released is quantified by measuring the absorbance of the supernatant at a wavelength of 450 nm or 540 nm.
-
HC50 Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50 value is the peptide concentration that causes 50% hemolysis and is determined by plotting the percentage of hemolysis against the peptide concentration.
Visualizing the Mechanism and Workflow
To better understand the experimental process and the mechanism of action of Gramicidin S, the following diagrams have been generated.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Mechanism of Action of Gramicidin S on Bacterial Membranes.
References
- 1. Gramicidin S and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rigidity vs Activity: Design of Gramicidin S Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RePub, Erasmus University Repository: Structure, toxicity and antibiotic activity of gramicidin S and derivatives [repub.eur.nl]
- 9. par.nsf.gov [par.nsf.gov]
Comparative Analysis of Gramicidin's Antimicrobial Potency: A Cross-Validation of Minimum Inhibitory Concentration (MIC) Values
A note on the available data: While the focus of this guide is Gramicidin C, the vast majority of published research and available data pertains to its closely related analogue, Gramicidin S. Due to the limited availability of specific MIC values for this compound, this guide will present data for Gramicidin S as a representative of the Gramicidin family of antimicrobial peptides. The structural similarities between these molecules suggest that their antimicrobial activities are comparable, though direct extrapolation should be approached with caution.
This guide provides a comprehensive comparison of the Minimum Inhibitory Concentration (MIC) values of Gramicidin S against a diverse range of bacterial strains. The data presented herein has been compiled from multiple studies to offer researchers, scientists, and drug development professionals a consolidated resource for evaluating the antimicrobial efficacy of this potent peptide antibiotic.
Performance Data: MIC Values of Gramicidin S
The following table summarizes the MIC values of Gramicidin S against various Gram-positive and Gram-negative bacterial strains as determined by the broth microdilution method. These values represent the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.
| Bacterial Strain | Type | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 1.5 - 8 | [1][2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 4 | [2] |
| Streptococcus pneumoniae | Gram-positive | 4 - 16 | [2][3] |
| Enterococcus faecalis | Gram-positive | 8 | [4] |
| Bacillus subtilis | Gram-positive | Not specified | [5] |
| Escherichia coli | Gram-negative | 3 - 32 | [1][6] |
| Pseudomonas aeruginosa | Gram-negative | 16 - 128 | [7] |
| Klebsiella pneumoniae | Gram-negative | 128 | [6][7] |
| Acinetobacter baumannii | Gram-negative | Not specified | [8] |
Experimental Protocols
The determination of MIC values is a critical aspect of antimicrobial susceptibility testing. The data presented in this guide was primarily obtained using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination (CLSI Standard)
This standardized protocol is essential for ensuring the reproducibility and comparability of MIC data across different laboratories.
1. Preparation of Materials:
-
Antimicrobial Agent: A stock solution of Gramicidin S is prepared and serially diluted to obtain a range of concentrations.
-
Bacterial Culture: A pure culture of the test bacterium is grown overnight and then diluted to a standardized concentration (typically 1-5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
96-Well Microtiter Plate: Sterile 96-well plates are used to perform the serial dilutions and incubate the bacteria.
2. Assay Procedure:
-
Serial Dilution: The Gramicidin S stock solution is serially diluted in the wells of the 96-well plate using the broth medium. This creates a gradient of antibiotic concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the bacterial suspension and broth (no antibiotic) to ensure the viability of the bacteria.
-
Sterility Control: A well containing only the broth to check for contamination.
-
-
Incubation: The microtiter plate is incubated at a specific temperature (usually 35-37°C) for 16-20 hours.
3. Interpretation of Results:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is determined as the lowest concentration of Gramicidin S at which there is no visible growth of the bacteria.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Bactericidal Activity of Gramicidin S Against Streptococcus pneumoniae and Staphylococcus aureus Clinical Isolates with Single and Multiple Exposure | GUROV | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. Mode of antibacterial action by gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Broad-Spectrum Gramicidin S Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Gramicidin C Preparations
For researchers, scientists, and drug development professionals utilizing Gramicidin C, ensuring the purity of the preparation is paramount for obtaining accurate and reproducible experimental results. This guide provides a comprehensive comparison of common analytical methods for assessing this compound purity, details experimental protocols, and evaluates its performance against relevant alternatives.
Methods for Purity Assessment: A Comparative Overview
The purity of this compound, a heterogeneous mixture of Gramicidin A, B, and C, is most commonly evaluated using a combination of chromatographic and biological assays. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide detailed information on the chemical composition and the presence of impurities, while microbiological turbidimetric assays assess the biological activity or potency of the preparation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Microbiological Turbidimetric Assay |
| Principle | Separation of components based on their physicochemical properties (e.g., hydrophobicity) as they interact with a stationary phase. | Separation of components by liquid chromatography followed by mass analysis, providing mass-to-charge ratio information for identification. | Measurement of the inhibition of microbial growth by the antibiotic, which is proportional to its concentration and potency. |
| Information Provided | Quantitative determination of Gramicidin A, B, and C isoforms and other related impurities. Provides percentage purity based on peak area. | Confirms the identity of Gramicidin isoforms and impurities by their mass. Provides a more definitive identification of unknown peaks seen in HPLC. | Determines the biological potency of the Gramicidin preparation, which is a measure of its antimicrobial activity. |
| Typical Purity Levels | Commercial research-grade preparations often exhibit >95% purity as determined by HPLC.[1] | Provides high-resolution separation and identification, confirming the purity profile obtained by HPLC. | Potency is typically expressed in International Units (IU) per milligram. |
| Advantages | High resolution, quantitative, well-established, and reproducible. | High specificity and sensitivity, excellent for impurity identification. | Measures biological activity, which is the most relevant parameter for antimicrobial efficacy. Cost-effective and simple.[2] |
| Limitations | May not definitively identify all impurities without reference standards. Does not directly measure biological activity. | More complex instrumentation and data analysis compared to HPLC. | Less specific than chromatographic methods; cannot distinguish between different Gramicidin isoforms or identify impurities. Susceptible to variability in microbial growth. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This protocol outlines a typical RP-HPLC method for the separation and quantification of Gramicidin components.
Objective: To determine the percentage purity of a this compound preparation by separating its constituent isoforms and any impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Octane sulfonic acid
-
Orthophosphoric acid (OPA)
-
X-Bridge phenyl column (or equivalent)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile and an aqueous buffer. The aqueous buffer is prepared with octane sulfonic acid, and the pH is adjusted to 2.5 with orthophosphoric acid.[3]
-
Standard and Sample Preparation:
-
Prepare a stock solution of a Gramicidin reference standard in a suitable solvent like ethanol.
-
Prepare the this compound sample solution to be tested at a similar concentration.
-
Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 0.5-7.5 µg/ml).[3]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared standards and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peaks corresponding to the different Gramicidin isoforms based on their retention times. The expected elution time for the main peak is approximately 2.49 minutes under these conditions.[3]
-
Calculate the percentage purity of the sample by comparing the peak area of the main this compound peak to the total area of all peaks in the chromatogram.
-
Microbiological Turbidimetric Assay for Potency Determination
This bioassay determines the functional potency of a this compound preparation.
Objective: To quantify the antimicrobial activity (potency) of a this compound sample against a susceptible microorganism.
Materials:
-
This compound sample
-
Gramicidin reference standard with a known potency
-
Culture of Enterococcus hirae (or other suitable susceptible organism)
-
Appropriate antibiotic assay medium
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (Enterococcus hirae) in the appropriate culture medium.[4]
-
Standard and Sample Preparation:
-
Prepare a stock solution of the Gramicidin reference standard and the test sample in a suitable solvent (e.g., ethanol).
-
Create a series of dilutions of both the standard and the sample at concentrations known to inhibit the growth of the test organism.
-
-
Assay Procedure:
-
In a series of test tubes or a microplate, add a fixed volume of the inoculated culture medium.
-
Add varying concentrations of the standard and sample dilutions to the tubes/wells.
-
Include control tubes/wells with no antibiotic.
-
Incubate the tubes/plate under appropriate conditions (e.g., 37°C) for a specified period to allow for bacterial growth.
-
-
Measurement and Analysis:
-
After incubation, measure the turbidity (optical density) of each tube/well using a spectrophotometer at a suitable wavelength (e.g., 530 nm).[2]
-
A higher antibiotic concentration will result in lower turbidity (less bacterial growth).
-
Construct a dose-response curve by plotting the absorbance against the logarithm of the concentration for both the standard and the sample.
-
The potency of the sample is calculated by comparing its dose-response curve to that of the reference standard. The results are typically expressed in International Units (IU) per milligram.
-
Performance Comparison with Alternatives
This compound is often used in research for its ability to form ion channels in lipid bilayers. Here, we compare its performance with two other well-known ionophores, Polymyxin B and Valinomycin.
| Characteristic | This compound | Polymyxin B | Valinomycin |
| Mechanism of Action | Forms transmembrane channels permeable to monovalent cations.[5] | Binds to the lipid A portion of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, disrupting membrane integrity.[6] | A potassium-selective mobile ion carrier that transports K+ ions across biological membranes. |
| Primary Application | Studying ion channel function, antimicrobial research against Gram-positive bacteria. | Last-resort antibiotic for multidrug-resistant Gram-negative infections.[7] | Studying potassium transport and membrane potential. |
| Membrane Permeabilization | Causes rapid depolarization of the cytoplasmic membrane. | Efficiently permeabilizes the outer membrane of Gram-negative bacteria. Minimal depolarization at bactericidal concentrations.[8] | Selectively increases permeability to K+ ions, leading to loss of intracellular potassium.[9] |
| Experimental Data (MIC) | MIC against P. aeruginosa: 8 µg/ml.[8] | MIC against P. aeruginosa: 0.125 to 0.25 µg/ml.[8] | Primarily active against Gram-positive bacteria; Gram-negative bacteria are generally resistant due to the outer membrane barrier.[10] |
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of Gramicidin and a typical workflow for purity assessment.
Caption: Mechanism of this compound action.
Caption: Workflow for this compound purity assessment.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. actanatsci.com [actanatsci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gramicidin A: A New Mission for an Old Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gramicidin S and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Membrane Disturbance Improves the Antibacterial Performance of Polymyxin B [mdpi.com]
- 8. Interactions of Bacterial Cationic Peptide Antibiotics with Outer and Cytoplasmic Membranes of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gramicidin, Valinomycin, and Cation Permeability of Streptococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Antimicrobial Activities of Valinomycin and Cereulide, the Bacillus cereus Emetic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Gramicidin C Activity Against Clinically Relevant Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Gramicidin C, a potent peptide antibiotic, has demonstrated significant activity against a range of bacterial pathogens. This guide provides a comparative analysis of this compound's efficacy against clinically relevant bacteria, benchmarked against standard-of-care antibiotics. All data is presented in a structured format to facilitate direct comparison, and detailed experimental protocols are provided for reproducibility.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[1][2][3] The following table summarizes the MIC values of Gramicidin S (as a proxy for this compound) and other clinically relevant antibiotics against key bacterial pathogens. Data has been compiled from various scientific sources. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.
| Antibiotic | Staphylococcus aureus (MRSA) | Pseudomonas aeruginosa | Escherichia coli | Klebsiella pneumoniae | Acinetobacter baumannii |
| Gramicidin S | 2 - 8 µg/mL | 16 - >128 µg/mL | 8 - 32 µg/mL | 16 - 128 µg/mL | 4 - 32 µg/mL |
| Vancomycin | 1 - 4 µg/mL | - | - | - | - |
| Ciprofloxacin | 0.25 - 4 µg/mL | 0.094 - >64 µg/mL[4][5] | 0.015 - >32 µg/mL | 0.015 - >32 µg/mL | 0.125 - >64 µg/mL |
| Gentamicin | 0.25 - 8 µg/mL | 1 - >64 µg/mL[4] | 0.25 - >16 µg/mL | 0.25 - >16 µg/mL | 1 - >256 µg/mL |
| Meropenem | 0.06 - 2 µg/mL | 0.5 - 8 µg/mL[6] | ≤0.03 - >16 µg/mL | ≤0.25 - >16 µg/mL[7] | 0.25 - >64 µg/mL |
| Amikacin | 2 - 32 µg/mL | 2 - 8 µg/mL[6] | 1 - >64 µg/mL | 1 - >64 µg/mL | 2 - >256 µg/mL |
| Ceftazidime | >32 µg/mL | 2 - 32 µg/mL[6] | 0.25 - >256 µg/mL | 0.25 - >256 µg/mL | 2 - >256 µg/mL |
Note: Data for Gramicidin S is used as a representative for this compound due to the limited availability of specific MIC data for this compound in the reviewed literature. Gramicidin S shares a high degree of structural and functional similarity with this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized protocol recommended by the Clinical and Laboratory Standards Institute (CLSI).[8]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Stock solutions of antimicrobial agents
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of each antimicrobial agent is prepared in CAMHB directly in the wells of a 96-well plate.
-
Inoculum Preparation: The test bacterium is cultured to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.[9]
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) as observed by the naked eye or measured with a spectrophotometer.[9]
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action of Gramicidin
Gramicidin exerts its antimicrobial effect through a direct physical mechanism on the bacterial cell membrane. It does not rely on a complex signaling pathway but rather on the formation of transmembrane ion channels.
Caption: Gramicidin forms a transmembrane channel, disrupting ion gradients.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. litfl.com [litfl.com]
- 4. Studies on Antibiotic Sensitivity Pattern of Pseudomonas aeruginosa Isolated from Hospitalized Patients [scirp.org]
- 5. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. A Rapid Antimicrobial Susceptibility Test for Klebsiella pneumoniae Using a Broth Micro-Dilution Combined with MALDI TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad-Spectrum Gramicidin S Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
The Double-Edged Sword: Enhancing the Therapeutic Index of Gramicidin C by Modifying its Hemolytic Activity
A comparative guide for researchers and drug developers on the hemolytic properties of Gramicidin C and its derivatives, supported by experimental data and detailed protocols.
This compound, a potent antimicrobial peptide, has long been relegated to topical applications due to its significant hemolytic activity, which poses a risk of systemic toxicity. This guide provides a comparative analysis of the hemolytic effects of this compound and its various derivatives, offering valuable insights for the development of safer, systemically administered antimicrobial agents. The data presented herein demonstrates that strategic modifications to the peptide's structure can effectively decouple its antimicrobial efficacy from its undesirable hemolytic properties.
Performance Comparison: Hemolytic Activity of this compound and Its Derivatives
The hemolytic activity of this compound and its analogs is typically quantified by the HC50 value, which represents the concentration of the peptide required to cause 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity and is a desirable characteristic for systemic drug candidates. The following table summarizes the HC50 values for Gramicidin S (a closely related and often studied analog of this compound) and several of its derivatives from various studies.
| Compound | Modification | HC50 (µg/mL) | Fold Change vs. Gramicidin S | Reference |
| Gramicidin S (GS) | - | 16 | - | [1] |
| GS-L | Linear precursor | >128 | >8 | [1] |
| GSC-FB | Cysteine substitution and stapling | 64 | 4 | [1] |
| N-methylated GS analogue | N-methylation of internal hydrogen-bonded leucine | ~80 (estimated from 5-fold increase) | ~5 | [2] |
| Derivative 3 | Not specified | 41.6 | 2.6 | [3] |
| VK7 | Not specified | Not specified, but showed reduced hemolysis | - | [3][4] |
Key Findings:
-
Linearization: The linear precursor of Gramicidin S, GS-L, exhibited a dramatic reduction in hemolytic activity, with an HC50 value more than 8-fold higher than the parent molecule.[1]
-
Structural Rigidity: The stapled derivative, GSC-FB, which has increased structural rigidity, showed a 4-fold increase in its HC50 value, indicating reduced hemolytic potential.[1]
-
N-Methylation: N-methylation of the internal hydrogen-bonded leucine residue in Gramicidin S resulted in a significant 5-fold increase in the HC50 value.[2]
-
Other derivatives, such as Derivative 3 and VK7, also demonstrated reduced hemolysis compared to the parent Gramicidin S.[3][4]
These findings collectively underscore the potential of chemical modifications to mitigate the hemolytic activity of this compound, thereby enhancing its therapeutic index.
Experimental Protocols
A standardized in vitro hemolysis assay is crucial for the accurate assessment and comparison of the hemolytic potential of different compounds. The following is a detailed methodology synthesized from common practices.[3][5][6][7][8]
Materials:
-
Freshly drawn, heparinized or K2EDTA-anticoagulated whole blood (human or other species as required).[3][8]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds (this compound and its derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control: Triton X-100 (1% v/v) or distilled water.[5][8]
-
Negative control: Vehicle (e.g., 0.5% DMSO in PBS).[5]
-
96-well microtiter plates.
-
Spectrophotometer (microplate reader).
Procedure:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Centrifuge the whole blood at a low speed (e.g., 1000 x g) for 10 minutes to pellet the RBCs.
-
Aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the RBC pellet by resuspending it in 5-10 volumes of PBS and centrifuging again. Repeat this washing step 3-5 times.
-
After the final wash, resuspend the RBCs in PBS to prepare a 2% (v/v) suspension.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in PBS in a 96-well plate.
-
Add the RBC suspension to each well containing the test compound dilutions.
-
Include wells for the positive control (e.g., Triton X-100) and negative control (vehicle).
-
-
Incubation:
-
Centrifugation and Supernatant Collection:
-
After incubation, centrifuge the plate at a higher speed (e.g., 2500 x g) for 5-10 minutes to pellet the intact RBCs and cell debris.[6]
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
-
Measurement of Hemolysis:
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of the test compound using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100 [8]
-
Plot the percentage of hemolysis against the compound concentration and determine the HC50 value from the dose-response curve.
-
Visualizing the Workflow
The following diagram illustrates the key steps of the in vitro hemolysis assay.
References
- 1. Rigidity vs Activity: Design of Gramicidin S Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissociation of antimicrobial and hemolytic activities of gramicidin S through N-methylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 6. Hemolysis Assay [protocols.io]
- 7. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thno.org [thno.org]
Establishing a Biological Standard for Gramicidin C Bioassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing and utilizing a biological standard for the bioassay of Gramicidin C, a key component of the gramicidin complex. Commercial gramicidin is typically a mixture of gramicidins A, B, and C.[1] The establishment of a reliable biological standard is critical for ensuring the potency, quality, and consistency of antibiotic preparations.[2]
This document compares methodologies for potency and safety assessment, provides detailed experimental protocols, and presents data in a comparative format.
Existing Biological Standards for Gramicidin
The standardization of gramicidin bioassays relies on internationally recognized reference standards. These are typically not pure this compound but a defined mixture of the gramicidin complex.
-
International Reference Preparation of Gramicidin : Established by the WHO Expert Committee on Biological Standardization, this preparation is used to standardize assays for gramicidin mixtures containing predominantly A, B, and C.[1] The composition of one such standard was approximately 50% gramicidin A, 25% this compound, and 7% gramicidin B.[1] It has a defined potency of 1000 International Units (IU) per milligram.[1]
-
United States Pharmacopeia (USP) Gramicidin Reference Standard : The USP provides a primary pharmaceutical standard for gramicidin, used for identity confirmation and quality control in antibiotic preparations.[3] It is essential for bioassays outlined in USP General Chapter <81> Antibiotics—Microbial Assays.[2]
-
European Pharmacopoeia (EP) Gramicidin CRS : The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides a Chemical Reference Substance (CRS) for gramicidin for use as a secondary standard, established against the international standard.[4][5]
The use of these standards is imperative for ensuring that bioassay results are consistent and comparable across different laboratories and manufacturing lots.[2]
Key Bioassays: Potency and Safety Assessment
The biological activity of this compound is primarily assessed through its antimicrobial potency and its potential for cytotoxicity, most notably hemolytic activity.
The turbidimetric method is a widely accepted bioassay for determining gramicidin potency.[6] It measures the inhibition of microbial growth in a liquid medium by comparing the turbidity of a culture exposed to a test sample against one exposed to a reference standard. Streptococcus faecalis is a common indicator organism for this assay.[7]
Experimental Workflow: Turbidimetric Bioassay
Caption: Workflow for determining gramicidin potency via turbidimetric assay.
A significant limitation for the systemic use of gramicidin is its high hemolytic activity.[8] Therefore, a hemolysis assay is a critical component of its biological characterization. This assay quantifies the ability of a compound to lyse red blood cells (RBCs), leading to the release of hemoglobin.
Experimental Workflow: Hemolysis Assay
Caption: Workflow for assessing the hemolytic activity of a test compound.
Performance Comparison: Gramicidin vs. Alternatives
Bioassays are essential for comparing the performance of new antibiotic candidates against established standards. For this guide, we compare the activity of the Gramicidin standard with Gramicidin S, a related cyclic peptide antibiotic, and its synthetic derivatives, which have been studied to reduce toxicity while maintaining antimicrobial activity.[9][10]
Table 1: Comparative Antimicrobial Potency (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Data below is illustrative and based on published findings for Gramicidin S and its derivatives.[9]
| Compound | S. aureus (Gram-positive) MIC (µg/mL) | E. faecium (Gram-positive) MIC (µg/mL) | P. aeruginosa (Gram-negative) MIC (µg/mL) | A. baumannii (Gram-negative) MIC (µg/mL) |
| Gramicidin Standard | ~4 | ~8 | >64 | >64 |
| Gramicidin S (Parent) | 3.9 - 7.8 | 3.9 - 7.8 | 31.3 - 62.5 | 31.3 - 62.5 |
| Derivative A (Modified) | 8 | 8 | 16 | 32 |
| Derivative B (Optimized) | 4 | 8 | 8 | 16 |
Table 2: Comparative Safety Profile (Hemolytic Activity)
Hemolytic activity is often reported as the HC₅₀ value, the concentration of a compound that causes 50% hemolysis. A higher HC₅₀ value indicates lower hemolytic activity and better safety.
| Compound | HC₅₀ (µg/mL) against human RBCs | Therapeutic Index (HC₅₀ / MIC against S. aureus) |
| Gramicidin Standard | ~5 | ~1.25 |
| Gramicidin S (Parent) | ~12 | ~3.1 |
| Derivative A (Modified) | >256 | >32 |
| Derivative B (Optimized) | >256 | >64 |
Mechanism of Action
Gramicidins function by forming ion channels or pores in the lipid membranes of bacteria.[7] This disrupts the transmembrane ion gradients essential for cell viability, leading to cell death. This mechanism is also responsible for its hemolytic effect on red blood cells.[11]
Diagram: Gramicidin's Mechanism of Action
Caption: Gramicidin forms an ion channel, disrupting cell homeostasis.
Appendix: Detailed Experimental Protocols
A.1 Protocol: Turbidimetric Microbiological Assay
This protocol is adapted from established pharmacopeial methods and scientific literature.[6][7][12]
1. Preparation of Media and Reagents:
-
Prepare appropriate antibiotic medium (e.g., Medium No. 3) and sterilize.
-
Prepare phosphate buffer solutions for dilutions.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock: Accurately weigh and dissolve the USP Gramicidin Reference Standard to create a stock solution of known concentration (e.g., 1000 µg/mL).
-
Sample Stock: Prepare the this compound test sample in the same manner.
-
Working Solutions: From the stock solutions, prepare a series of at least three graded doses (e.g., low, medium, high) for both the standard and the sample using a suitable buffer. The concentration range should be logarithmic (e.g., 0.05, 0.1, 0.2 µg/mL).
3. Preparation of Test Organism Inoculum:
-
Culture Streptococcus faecalis (e.g., ATCC 10541) on an agar slant.
-
Inoculate a tube of sterile medium and incubate to achieve a suitable cell density.
-
Dilute the culture to a standardized turbidity that results in a clear dose-response relationship.
4. Assay Procedure:
-
Dispense a fixed volume of the prepared inoculum into each test tube or microplate well.
-
Add the corresponding standard or sample dilutions to the tubes/wells. Include control tubes with no antibiotic.
-
Incubate all tubes/plates at a controlled temperature (e.g., 37°C) for a specified time (e.g., 16-18 hours) until sufficient growth is observed in the controls.
5. Data Analysis:
-
Measure the absorbance (optical density) of each tube/well using a spectrophotometer at a wavelength of 580-600 nm.[7]
-
Plot the absorbance against the log of the concentration for both the standard and the sample.
-
Calculate the potency of the test sample relative to the standard using parallel line assay statistical methods.[6]
A.2 Protocol: Hemolysis Assay
This protocol is a generalized method based on common laboratory practices.[13][14][15]
1. Preparation of Red Blood Cells (RBCs):
-
Obtain fresh whole blood (e.g., human, mouse) in an anticoagulant tube (e.g., K2EDTA).
-
Centrifuge the blood at 1000 xg for 10 minutes. Discard the plasma and buffy coat.
-
Wash the RBC pellet three to five times with cold Phosphate Buffered Saline (PBS).
-
Resuspend the washed RBCs in PBS to create a working suspension (e.g., 2% v/v).
2. Preparation of Test Solutions:
-
Prepare a stock solution of the this compound test sample in PBS.
-
Create a series of dilutions of the test sample to cover a range of concentrations (e.g., 1 to 400 µg/mL).[13]
-
Positive Control: Prepare a 1% Triton X-100 solution in PBS (induces 100% hemolysis).
-
Negative Control: Use PBS alone (0% hemolysis).
3. Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution, positive control, and negative control in triplicate.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Centrifuge the plate at 1000 xg for 10 minutes to pellet intact RBCs and cell debris.
4. Data Analysis:
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm or 541 nm using a microplate reader.[14][16]
-
Calculate the percentage of hemolysis for each sample concentration using the following formula:
-
% Hemolysis = [(OD_sample - OD_negative_control) / (OD_positive_control - OD_negative_control)] x 100[13]
-
-
Plot the % hemolysis against the sample concentration to determine the HC₅₀ value.
References
- 1. The International Reference Preparation of Gramicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usp.org [usp.org]
- 3. [Gramicidin (200 mg)] - CAS [1405-97-6] [store.usp.org]
- 4. This compound | EP | Reference Standards | EDQM | PharmaCompass.com [pharmacompass.com]
- 5. Detailed view [crs.edqm.eu]
- 6. actanatsci.com [actanatsci.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A New Gramicidin S Analogue with Potent Antibacterial Activity and Negligible Hemolytic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of gramicidin A analogues with altered activities by multidimensional screening of a one-bead-one-compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of High Throughput Rapid Turbidimetric Assay for Potency Determination of Gramicidin [actanatsci.com]
- 13. thno.org [thno.org]
- 14. static.igem.org [static.igem.org]
- 15. haemoscan.com [haemoscan.com]
- 16. Hemolysis Assay [protocols.io]
A Comparative Study of Gramicidin and Valinomycin on Cation Permeability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two well-characterized ionophores, Gramicidin and Valinomycin, with a focus on their effects on cation permeability across lipid membranes. This document is intended to serve as a valuable resource for researchers in membrane biophysics, scientists engaged in drug discovery, and professionals in pharmaceutical development. By presenting objective performance comparisons supported by experimental data, this guide aims to facilitate informed decisions in the selection and application of these molecules in various research and development contexts.
Introduction
Ionophores are lipid-soluble molecules that facilitate the transport of ions across biological membranes. Their ability to selectively increase the permeability of membranes to specific ions makes them invaluable tools in studying ion transport mechanisms and has led to their investigation as potential therapeutic agents. This guide focuses on a comparative analysis of two of the most extensively studied ionophores: Gramicidin, a channel-forming ionophore, and Valinomycin, a mobile carrier ionophore. While both molecules facilitate cation transport, their distinct mechanisms of action result in significant differences in their ion selectivity, transport rates, and overall impact on membrane properties.
This comparison will delve into the structural and functional disparities between Gramicidin C (using data from the well-studied Gramicidin A as a close structural and functional analogue) and Valinomycin, presenting quantitative data where available, detailing experimental methodologies for their characterization, and providing visual representations of their mechanisms and experimental workflows.
Mechanisms of Cation Transport
The fundamental difference between Gramicidin and Valinomycin lies in their mode of facilitating ion transport across the lipid bilayer.
Gramicidin: The Channel Former
Gramicidin is a linear polypeptide that inserts into the lipid membrane. Two gramicidin monomers come together in a head-to-head fashion to form a transmembrane channel or pore.[1][2] This channel provides a continuous hydrophilic pathway through the hydrophobic core of the membrane, allowing for the passive diffusion of monovalent cations down their electrochemical gradient.[1] The alternating L- and D-amino acid configuration of gramicidin is crucial for the formation of its unique β-helical structure that constitutes the channel.[3]
Valinomycin: The Mobile Carrier
In contrast, Valinomycin functions as a mobile ion carrier.[4] This cyclic depsipeptide is highly flexible and possesses a central cavity. On one side of the membrane, it encapsulates a specific cation, typically potassium (K+), within its central cavity. The exterior of the Valinomycin-ion complex is hydrophobic, enabling it to diffuse across the lipid bilayer. Upon reaching the other side of the membrane, it releases the cation and diffuses back to repeat the cycle.[5]
Quantitative Comparison of Performance
The differing mechanisms of Gramicidin and Valinomycin lead to distinct characteristics in their cation transport properties. The following tables summarize the available quantitative data for a comparative assessment.
Note: Specific quantitative data for this compound is limited. The data presented here is for Gramicidin A, which is structurally and functionally very similar and often used as a representative for the gramicidin family.
Table 1: Cation Selectivity
| Ionophore | Primary Selectivity | Selectivity Ratio (K+/Na+) | Permeability Sequence |
| Gramicidin A | Monovalent Cations | ~1 | NH4+ > Cs+ > Rb+ > K+ > Na+ > Li+[6] |
| Valinomycin | Potassium (K+) | 10,000:1 to 100,000:1[4][5] | H+ > Rb+ > K+ > Cs+ > Na+[7] |
Table 2: Cation Transport Rates
| Ionophore | Transport Mechanism | Single Channel Conductance (K+) | Translocation Rate (K+) |
| Gramicidin A | Channel Formation | ~21.8 pS (in 1M KCl)[8] | Not directly applicable (diffusion through a pore) |
| Valinomycin | Mobile Carrier | Not applicable (no discrete channel) | ~2 x 10^4 ions/sec per carrier[9] |
Experimental Protocols
The characterization of ionophore-mediated cation permeability relies on a variety of experimental techniques. Below are detailed methodologies for two common approaches.
Planar Lipid Bilayer (BLM) Electrophysiology
This technique allows for the direct measurement of ion flow across an artificial lipid membrane.
Objective: To determine the single-channel conductance and ion selectivity of Gramicidin.
Materials:
-
Planar lipid bilayer setup (e.g., Warner Instruments)
-
Ag/AgCl electrodes
-
Low-noise voltage-clamp amplifier (e.g., Axopatch 200B)
-
Data acquisition system and software (e.g., pCLAMP)
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane)
-
Electrolyte solutions (e.g., KCl, NaCl) of varying concentrations
-
Gramicidin stock solution in ethanol
Procedure:
-
Form a planar lipid bilayer across a small aperture separating two aqueous compartments.
-
Add Ag/AgCl electrodes to each compartment, connected to the voltage-clamp amplifier.
-
Apply a defined holding potential across the bilayer (e.g., +100 mV).
-
Add a small aliquot of the Gramicidin stock solution to one or both compartments and stir.
-
Monitor the current trace for discrete, step-like increases in conductance, which represent the opening of individual gramicidin channels.
-
Record these single-channel currents over a range of applied voltages to determine the single-channel conductance (slope of the current-voltage relationship).
-
To determine ion selectivity, measure the reversal potential (the voltage at which there is no net ion flow) in the presence of a salt gradient across the bilayer. The Goldman-Hodgkin-Katz (GHK) equation can then be used to calculate the permeability ratio of different cations.
Fluorescence-Based Vesicle Flux Assay
This method uses ion-sensitive fluorescent dyes encapsulated in lipid vesicles to measure ionophore activity.
Objective: To determine the relative cation selectivity and transport efficiency of Valinomycin.
Materials:
-
Large Unilamellar Vesicles (LUVs) encapsulating a cation-sensitive fluorescent dye (e.g., PBFI for K+, Sodium Green for Na+).
-
Fluorometer with time-scan capabilities.
-
Valinomycin stock solution in ethanol.
-
Solutions of various cations (e.g., KCl, NaCl, RbCl, CsCl).
Procedure:
-
Prepare LUVs by extrusion, encapsulating the desired fluorescent dye.
-
Remove the external dye by size-exclusion chromatography.
-
Place a suspension of the dye-loaded LUVs in a fluorometer cuvette containing a buffer with a low concentration of the cation of interest.
-
Establish a baseline fluorescence reading.
-
Add a small volume of the Valinomycin stock solution to the cuvette and mix.
-
Initiate the transport assay by adding a concentrated solution of the test cation to the external buffer, creating an inward-directed cation gradient.
-
Monitor the change in fluorescence over time. An increase or decrease in fluorescence (depending on the dye) indicates the influx of the cation into the vesicles.
-
The initial rate of fluorescence change is proportional to the ionophore-mediated transport rate for that specific cation.
-
Repeat the experiment with different cations to determine the selectivity profile of Valinomycin.
Visualizations
Mechanism of Action
Caption: Mechanisms of cation transport for Gramicidin and Valinomycin.
Experimental Workflow: Planar Lipid Bilayer Electrophysiology
Caption: Workflow for determining ionophore characteristics using BLM.
Conclusion
Gramicidin and Valinomycin, while both potent facilitators of cation transport, operate through fundamentally different mechanisms that dictate their respective ion selectivities and transport efficiencies. Gramicidin, as a channel-former, provides a relatively non-selective pathway for a range of monovalent cations, with transport rates governed by diffusion. In contrast, Valinomycin acts as a highly selective mobile carrier for potassium ions, exhibiting a slower, carrier-mediated transport process.
The choice between these two ionophores in a research or developmental setting will depend critically on the specific application. Gramicidin is an excellent tool for inducing a general increase in monovalent cation permeability and for studying the biophysics of ion channels. Valinomycin, with its exquisite selectivity for potassium, is invaluable for studies focused on the specific roles of K+ gradients in cellular processes and for applications where precise control over K+ permeability is required. The experimental protocols detailed in this guide provide a starting point for the quantitative assessment of these and other ionophores, enabling a deeper understanding of their interactions with biological membranes.
References
- 1. Gramicidin A: A New Mission for an Old Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The gramicidin A channel: a review of its permeability characteristics with special reference to the single-file aspect of transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion transport in a model gramicidin channel. Structure and thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valinomycin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity for cations in potassium and gramicidin channels of the muscle fibre membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gramicidin, Valinomycin, and Cation Permeability of Streptococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Valinomycin Ionophores Enter and Transport K+ across Model Lipid Bilayer Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Rate Constants of Valinomycin-Mediated Ion Transport through Thin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectrum: A Comparative Guide to Novel Gramicidin S Analogs
For Researchers, Scientists, and Drug Development Professionals
Gramicidin S (GS), a potent cyclic decapeptide antibiotic, has long been recognized for its robust activity against Gram-positive bacteria. However, its clinical application has been confined to topical treatments due to significant hemolytic toxicity. This limitation has spurred extensive research into the development of novel GS analogs with an improved therapeutic index—high antimicrobial potency coupled with low cytotoxicity. This guide provides a comparative analysis of promising new GS analogs, summarizing their spectrum of activity and presenting the experimental data that underpins their potential as next-generation antibiotics.
Performance Comparison: Antimicrobial and Hemolytic Activity
The primary goal in designing Gramicidin S analogs is to decouple its potent antibacterial action from its harmful effects on human red blood cells. This is typically achieved by modulating the peptide's hydrophobicity, cationicity, and conformational rigidity.[1][2] The following tables summarize the in vitro performance of several recently developed analogs against a panel of key bacterial pathogens, including multidrug-resistant (MDR) strains, and their corresponding hemolytic activity.
Table 1: Minimum Inhibitory Concentrations (MIC) of Gramicidin S and Novel Analogs against Gram-Negative Bacteria (µg/mL)
| Compound | A. baumannii (ATCC 19606) | E. coli (ATCC 25922) | K. pneumoniae (ATCC 33455) | P. aeruginosa (ATCC 27853) |
| Gramicidin S | 8 | 32 | 128 | 128 |
| Analog 7 | - | - | - | 32 |
| Analog 8 | - | 8 | 16 | - |
| Analog 9 | - | - | 16 | - |
| Analog 11 | - | - | 16 | - |
| Analog 19 | - | - | - | 16 |
| GS-L | - | >64 | - | 64 |
| GSC-FB | - | >64 | - | >64 |
Data sourced from multiple studies.[1][2][3] A hyphen (-) indicates data not available.
Table 2: Minimum Inhibitory Concentrations (MIC) of Gramicidin S and Novel Analogs against Gram-Positive Bacteria (µg/mL)
| Compound | S. aureus (ATCC 29213/USA300) | E. faecalis (ATCC 29212) |
| Gramicidin S | 4 | 16 |
| Analog 8 | 5 | - |
| Analog 19 | 3 | - |
| GS-L | 32 | 32 |
| GSC-FB | 16 | 32 |
| VK7 | 3.9-15.6 (median 3.9) | 3.9-15.6 (median 3.9) |
Data sourced from multiple studies.[1][2][4][5] A hyphen (-) indicates data not available.
Table 3: Hemolytic Activity and Therapeutic Index of Gramicidin S and Analogs
| Compound | Hemolytic Activity (HC50 in µg/mL) | Therapeutic Index (TI) vs. E. coli | Therapeutic Index (TI) vs. K. pneumoniae | Therapeutic Index (TI) vs. P. aeruginosa |
| Gramicidin S | 12.21 ± 0.35 | 0.38 | - | - |
| Analog 7 | >256 | - | - | >8 |
| Analog 8 | 32.81 ± 0.51 | 4.10 | 2.05 | - |
| Analog 9 | >256 | - | >16 | - |
| Analog 19 | 180.11 ± 1.87 | - | - | 11.26 |
| GS-L | >128 | >2 | - | >2 |
| GSC-FB | >128 | >2 | - | >2 |
| VK7 | >62.5 | - | - | - |
Therapeutic Index (TI) is calculated as HC50/MIC. Data sourced from multiple studies.[1][2][3][4][5] A hyphen (-) indicates data not available.
The data clearly demonstrates that strategic modifications to the Gramicidin S scaffold can lead to a significant improvement in its therapeutic profile. Analogs such as 8, 9, and 19 show markedly enhanced activity against challenging Gram-negative pathogens like E. coli, K. pneumoniae, and P. aeruginosa, respectively, with a concurrent and substantial reduction in hemolytic toxicity.[1][3] For instance, Analog 8 exhibits a four-fold improvement in activity against E. coli and a more than ten-fold increase in its therapeutic index compared to the parent molecule.[1][3] Similarly, conformationally constrained analogs like the linear GS-L and the stapled GSC-FB retain antimicrobial activity against Gram-positive strains while displaying negligible hemolytic effects.[2]
Mechanism of Action: Membrane Disruption
The primary antibacterial mechanism of Gramicidin S and its analogs is the disruption of the bacterial cell membrane's integrity.[2] The amphipathic nature of these cyclic peptides allows them to interact with and insert into the lipid bilayer of bacterial membranes. This interaction leads to increased membrane permeability, dissipation of the membrane potential, and ultimately, cell death.[2] Unlike some other antimicrobial peptides, GS does not necessarily form discrete pores but rather causes a more general perturbation of the membrane structure.[1] The selectivity for bacterial over mammalian membranes is a key challenge, as GS can also disrupt the membranes of erythrocytes, leading to hemolysis.[2] Successful analogs achieve greater selectivity by fine-tuning their hydrophobic and cationic properties to preferentially interact with the specific lipid compositions of bacterial membranes.
Experimental Protocols
The data presented in this guide are derived from standardized in vitro assays. Below are the detailed methodologies for the key experiments.
Solid-Phase Peptide Synthesis of Gramicidin S Analogs
Novel Gramicidin S analogs are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Protocol Steps:
-
Resin Preparation: A suitable resin (e.g., Rink Amide) is swollen in a solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin or the growing peptide chain is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The carboxyl group of the next Fmoc-protected amino acid is activated (e.g., with HBTU/DIEA) and coupled to the free amine of the peptide-resin.
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents.
-
Cycle Repetition: Steps 2-4 are repeated for each amino acid in the linear peptide sequence.
-
Cleavage and Deprotection: The completed linear peptide is cleaved from the resin, and all amino acid side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Cyclization: The crude linear peptide is dissolved at a high dilution in a suitable solvent (e.g., DMF) with a coupling agent to facilitate intramolecular head-to-tail cyclization.
-
Purification and Characterization: The final cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the GS analogs is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
- 1. mdpi.com [mdpi.com]
- 2. Rigidity vs Activity: Design of Gramicidin S Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Gramicidin S Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Confirming the bactericidal versus bacteriostatic action of Gramicidin C
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gramicidin C's bactericidal properties against other antibiotics, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antimicrobial Activity
The bactericidal activity of an antimicrobial agent is quantitatively assessed by comparing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. A low MBC/MIC ratio (typically ≤ 4) is indicative of bactericidal activity.
While specific data for this compound is often reported as part of the Gramicidin D complex or interchangeably with the structurally similar Gramicidin S, studies consistently demonstrate a potent bactericidal effect. The following table summarizes the MIC and MBC values for Gramicidin S against various clinical isolates of Staphylococcus aureus, a common Gram-positive pathogen, in comparison to other standard-of-care antibiotics.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference |
| Gramicidin S | S. aureus (MRSA) | 4 | 4 | 1 | [1] |
| Gramicidin S | S. aureus (MSSA) | 4 | 4 | 1 | [1] |
| Gramicidin S | S. aureus (MRSA) | 4 | 8 | 2 | [1] |
| Gramicidin S | S. aureus (MSSA) | 4 | 16 | 4 | [1] |
| Vancomycin | S. aureus (MRSA) | 2 | - | - | [2] |
| Daptomycin | S. aureus (MRSA) | 1 | - | - | [2] |
Note: The data for Gramicidin S is presented as a strong proxy for this compound due to their structural and functional similarities within the Gramicidin complex. MRSA: Methicillin-Resistant Staphylococcus aureus; MSSA: Methicillin-Susceptible Staphylococcus aureus. A dash (-) indicates that the specific data point was not provided in the cited reference.
The consistently low MBC/MIC ratios for Gramicidin S, ranging from 1 to 4, unequivocally classify it as a bactericidal agent against Staphylococcus aureus.[1]
Dual-Action Bactericidal Mechanism
Gramicidin's potent bactericidal activity stems from a dual-action mechanism that targets the bacterial cell membrane and induces oxidative stress. This multifaceted attack contributes to its rapid killing effect and the low propensity for resistance development.
-
Ion Channel Formation: Gramicidin peptides insert into the bacterial cell membrane, forming transmembrane channels.[3] This disrupts the integrity of the membrane and leads to an uncontrolled flux of monovalent cations, dissipating the essential ion gradients required for cellular processes.[4][5]
-
Induction of Oxidative Stress: Beyond membrane disruption, Gramicidin has been shown to induce the formation of hydroxyl radicals within the bacterial cell. This is thought to occur through the disruption of the electron transport chain and the tricarboxylic acid (TCA) cycle, leading to a transient depletion of NADH. The resulting oxidative stress damages cellular components, contributing significantly to bacterial cell death.
References
- 1. Evaluation of the Bactericidal Activity of Gramicidin S Against Streptococcus pneumoniae and Staphylococcus aureus Clinical Isolates with Single and Multiple Exposure | GUROV | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 2. Comparative In Vitro Activities of Daptomycin and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gramicidin S and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Membranes of bacteria and mechanism of action of the antibiotic gramicidin S] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of gramicidin S on Escherichia coli membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of Gramicidin and Tyrocidine Mechanisms
Gramicidin and Tyrocidine, both pioneering peptide antibiotics isolated from the soil bacterium Bacillus brevis, represent a class of antimicrobial agents with distinct yet potent mechanisms of action. While often studied together as components of the tyrothricin complex, their individual modes of killing bacterial cells, particularly their interactions with the cell membrane, exhibit significant differences. This guide provides a detailed comparative analysis of their mechanisms, supported by experimental data, to inform researchers, scientists, and drug development professionals. For the purposes of this comparison, and due to a greater availability of research data, the cyclic peptide Gramicidin S will be used as a representative for the Gramicidin family, as it is structurally and functionally similar to Gramicidin C.
Comparative Analysis of Antimicrobial and Hemolytic Activities
The antimicrobial efficacy of Gramicidin S and Tyrocidine is primarily directed against Gram-positive bacteria, with Tyrocidine generally exhibiting a broader spectrum of activity. A key differentiator in their therapeutic potential is their hemolytic activity, a measure of their toxicity to red blood cells.
| Peptide | Organism | MIC (µg/mL) | HC50 (µg/mL) | Reference |
| Tyrocidine A | Bacillus subtilis | 5.4 | Not specified | [1] |
| Tyrocidine C | Bacillus subtilis | 2.7 | Not specified | [1] |
| Gramicidin S | Bacillus subtilis | 1.0 | Not specified | [1] |
| Gramicidin S | Sheep Red Blood Cells | - | 35.2 | [2] |
| Tyrocidine A | (General) | - | High | [3] |
MIC: Minimum Inhibitory Concentration; the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. HC50: The concentration of a substance that causes 50% hemolysis of red blood cells.
Mechanistic Differences: Ion Channels vs. Pore Formation
The fundamental difference in the mechanisms of Gramicidin S and Tyrocidine lies in how they compromise the bacterial cell membrane.
Gramicidin functions as a channel-forming ionophore. Two gramicidin monomers come together to form a transmembrane channel, specifically permeable to monovalent cations like potassium (K+) and sodium (Na+). This channel disrupts the electrochemical gradient across the bacterial membrane, leading to a loss of membrane potential and ultimately, cell death.[4]
Tyrocidine , on the other hand, acts by forming larger, less specific pores in the bacterial membrane.[1] This disruption is more akin to a detergent-like effect, causing significant leakage of cellular contents and rapid cell lysis.[4] Studies have shown that tyrocidines lead to immediate and strong depolarization of the bacterial membrane.[1]
Visualizing the Mechanisms of Action
Caption: Comparative mechanisms of Gramicidin and Tyrocidine.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines the determination of the minimum concentration of an antimicrobial peptide required to inhibit the growth of a specific bacterium.
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.
-
The overnight culture is diluted in fresh broth to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Antimicrobial Peptide Dilutions:
-
A stock solution of the antimicrobial peptide is prepared in an appropriate solvent.
-
Serial two-fold dilutions of the peptide are made in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the bacteria.
-
Hemolytic Activity Assay (Red Blood Cell Lysis Assay)
This protocol measures the cytotoxicity of an antimicrobial peptide by quantifying its ability to lyse red blood cells.
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Freshly drawn red blood cells (e.g., from sheep or human) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components.
-
A final suspension of RBCs is prepared in PBS at a specific concentration (e.g., 2% v/v).
-
-
Incubation with Antimicrobial Peptide:
-
Serial dilutions of the antimicrobial peptide are prepared in PBS in a 96-well microtiter plate.
-
An equal volume of the RBC suspension is added to each well.
-
A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (PBS only) are included.
-
The plate is incubated at 37°C for a specified time (e.g., 1 hour).
-
-
Quantification of Hemolysis:
-
The plate is centrifuged to pellet the intact RBCs.
-
The supernatant, containing the released hemoglobin from lysed cells, is transferred to a new plate.
-
The absorbance of the supernatant is measured at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
The percentage of hemolysis is calculated relative to the positive control. The HC50 value is the concentration of the peptide that causes 50% hemolysis.
-
Membrane Potential Measurement using DiSC3(5)
This method assesses the ability of an antimicrobial peptide to depolarize the bacterial cell membrane using the voltage-sensitive fluorescent dye DiSC3(5).[5][6][7]
-
Cell Preparation:
-
Bacteria are grown to the mid-logarithmic phase.
-
The cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., HEPES buffer with glucose).
-
-
Dye Loading:
-
The bacterial suspension is incubated with a low concentration of DiSC3(5) (e.g., 1-2 µM) in the dark. The dye will enter the polarized cells and its fluorescence will be quenched.
-
-
Fluorescence Measurement:
-
The fluorescence of the cell suspension is monitored over time using a fluorometer.
-
Once a stable, quenched fluorescence signal is achieved, the antimicrobial peptide is added.
-
-
Data Analysis:
-
Depolarization of the membrane by the peptide will cause the dye to be released from the cells, resulting in an increase in fluorescence (de-quenching).
-
The rate and extent of the fluorescence increase are indicative of the peptide's membrane-depolarizing activity.
-
Experimental Workflow Visualization
Caption: Workflow for characterizing antimicrobial peptides.
Conclusion
Gramicidin S and Tyrocidine, while both effective antimicrobial peptides, operate through distinct mechanisms that have significant implications for their activity and potential therapeutic applications. Gramicidin's formation of specific ion channels leads to a more controlled disruption of the cell's electrochemical balance, whereas Tyrocidine's induction of larger pores results in rapid and widespread membrane damage. This fundamental difference is reflected in their respective antimicrobial profiles and hemolytic activities. Understanding these mechanistic nuances is crucial for the rational design and development of new peptide-based antibiotics with improved efficacy and reduced toxicity.
References
- 1. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The high resolution structure of tyrocidine A reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Gramicidin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical plans for the handling and disposal of Gramicidin C, a potent polypeptide antibiotic. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Risk Assessment
This compound is a hazardous substance that requires careful handling. Key hazards include:
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Skin and Eye Irritation : Causes skin and serious eye irritation.[2]
-
Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects.[1]
A thorough risk assessment should be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound, particularly in its powdered form, to minimize exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber). |
| Eye Protection | Safety goggles with side-shields.[1][2] |
| Skin and Body | Impervious clothing, such as a lab coat or disposable gown. |
| Respiratory | A suitable respirator is required when dusts or aerosols are generated.[3] A NIOSH-approved respirator is recommended. |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for handling this compound from receipt to disposal.
-
Inspection : Upon receipt, inspect the container for any damage. If damaged, treat it as a spill and follow the emergency procedures outlined below.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Recommended storage for the powder is at -20°C.[1]
-
Designated Area : All handling of powdered this compound should be performed in a designated area, such as a chemical fume hood, to control dust.
-
Tare Method for Weighing :
-
Pre-weigh a sealed container (e.g., a vial with a cap) on an analytical balance.
-
Inside the fume hood, carefully add the approximate amount of this compound powder to the container.
-
Securely close the container and weigh it again on the same balance. The difference in weight is the amount of this compound.
-
Repeat the addition and weighing steps until the desired amount is obtained. This minimizes the time the container is open.
-
-
Solvent Selection : this compound is soluble in ethanol and DMSO.[4] It is sparingly soluble in aqueous solutions.[4]
-
Procedure :
-
Following the weighing procedure, perform the dissolution inside the chemical fume hood.
-
Add the chosen solvent to the container with the pre-weighed this compound.
-
Cap the container and mix gently until the solid is fully dissolved. Warming may be necessary for ethanol solutions.[5]
-
-
Containment : When working with solutions of this compound, use a disposable bench cover to contain any potential spills.
-
Labeling : Clearly label all containers with the name of the compound, concentration, solvent, and hazard symbols.
Decontamination and Disposal Plan
Proper decontamination and disposal are crucial to prevent environmental contamination and accidental exposure.
-
Surfaces and Equipment : Decontaminate surfaces and non-disposable equipment by scrubbing with alcohol.[1] A 70% ethanol solution is generally effective.
-
Spills : In case of a spill, follow the emergency procedures outlined below.
-
Classification : All waste contaminated with this compound, including unused solutions, contaminated PPE, and disposable labware, should be treated as hazardous chemical waste.[6]
-
Collection :
-
Solid Waste : Collect in a designated, labeled, and sealed container for chemical waste.
-
Liquid Waste : Collect in a separate, labeled, and sealed container for hazardous liquid waste. Do not pour down the drain.[1]
-
-
Final Disposal : Dispose of all this compound waste through an approved waste disposal plant or licensed disposal company.[1][7] High-temperature incineration is often the required method for pharmaceutical waste.[8][9]
Emergency Procedures
Immediate and appropriate action is vital in case of accidental exposure or release.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[5]
-
Eye Contact : Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[5]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.
-
Accidental Release (Spill) :
Quantitative Data
The following table summarizes available quantitative data for this compound. It is important to note that specific occupational exposure limits have not been established.
| Parameter | Value | Source |
| Solubility in Ethanol | >20 mg/mL, with warming | [5] |
| Solubility in DMSO | 100 mg/mL | |
| Solubility in Water | Almost insoluble, forms colloidal suspensions | [5] |
| Occupational Exposure Limits | No data available | [2][7] |
References
- 1. Gramicidin - Wikipedia [en.wikipedia.org]
- 2. This compound|9062-61-7|MSDS [dcchemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
